4-Hydrazino-1-methylquinolin-2(1H)-one
Description
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Properties
IUPAC Name |
4-hydrazinyl-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-9-5-3-2-4-7(9)8(12-11)6-10(13)14/h2-6,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGUISDGDUDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373024 | |
| Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192633-21-9 | |
| Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a two-step process commencing with the chlorination of 4-hydroxy-1-methylquinolin-2(1H)-one to yield the key intermediate, 4-chloro-1-methylquinolin-2(1H)-one. This is followed by a nucleophilic aromatic substitution with hydrazine hydrate to afford the final product. This guide offers detailed experimental protocols, mechanistic insights, and essential safety considerations, designed to be a valuable resource for researchers in the field of synthetic organic and medicinal chemistry.
Introduction
Quinolinone scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The functionalization of the quinolinone ring system is a key strategy in the development of novel therapeutic agents. The introduction of a hydrazino group at the C4-position, as in 4-Hydrazino-1-methylquinolin-2(1H)-one, provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide, therefore, focuses on a reliable and reproducible synthetic pathway to this valuable building block.
Synthetic Strategy and Mechanism
The most direct and widely employed strategy for the synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one is a two-step sequence starting from the readily available 4-hydroxy-1-methylquinolin-2(1H)-one.
Step 1: Chlorination of 4-hydroxy-1-methylquinolin-2(1H)-one
The initial step involves the conversion of the hydroxyl group at the 4-position into a more reactive leaving group, typically a chloro group. This is achieved by treating 4-hydroxy-1-methylquinolin-2(1H)-one with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃), often in the presence of a base or as the solvent itself.
Step 2: Nucleophilic Aromatic Substitution with Hydrazine Hydrate
The second and final step is the reaction of the 4-chloro-1-methylquinolin-2(1H)-one intermediate with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the quinolinone ring system facilitates the attack of the nucleophilic hydrazine at the electron-deficient C4-position, leading to the displacement of the chloride ion and the formation of the desired 4-hydrazino product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The substitution of the chloro group by hydrazine follows a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.
An In-Depth Technical Guide to the Chemical Properties of 4-Hydrazino-1-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold and the Significance of the Hydrazinyl Moiety
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling interaction with a diverse range of biological targets. The introduction of a hydrazinyl group at the 4-position, as in 4-Hydrazino-1-methylquinolin-2(1H)-one, imparts a rich and versatile chemical reactivity. Hydrazines are potent nucleophiles and valuable precursors for the synthesis of various heterocyclic systems, making this compound a key intermediate for the generation of novel molecular entities with potential therapeutic applications.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Hydrazino-1-methylquinolin-2(1H)-one, offering insights for its application in research and drug development.
Physicochemical and Structural Properties
4-Hydrazino-1-methylquinolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C₁₀H₁₁N₃O.[4] Its structure consists of a 1-methyl-2-oxo-1,2-dihydroquinoline core with a hydrazine group substituted at the C4 position.
| Property | Value | Source |
| CAS Number | 192633-21-9 | [4] |
| Molecular Formula | C₁₀H₁₁N₃O | [4] |
| Molecular Weight | 189.22 g/mol | [4] |
| IUPAC Name | 4-hydrazinyl-1-methylquinolin-2-one | [4] |
| Canonical SMILES | CN1C(=O)C=C(NN)C2=CC=CC=C21 | [4] |
Note: Experimental physical properties such as melting point and solubility are not widely reported in the available literature.
Synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one: A Multi-Step Approach
The synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one is typically achieved through a multi-step sequence starting from readily available precursors. The most logical and experimentally supported pathway involves the preparation of a 4-chloro-1-methylquinolin-2(1H)-one intermediate, followed by nucleophilic substitution with hydrazine.
Part 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one
The initial step involves the construction of the quinolinone ring system. A common method is the cyclocondensation of an N-substituted aniline with a malonic acid derivative, often facilitated by a dehydrating agent or under high-temperature conditions.[5]
Conceptual Protocol:
-
Combine N-methylaniline and a suitable malonic acid derivative (e.g., diethyl malonate).
-
Heat the mixture in the presence of a cyclizing/dehydrating agent such as polyphosphoric acid (PPA) or within a high-boiling point solvent.
-
Upon completion of the reaction, the mixture is cooled and quenched, typically with ice water, to precipitate the product.
-
The crude 4-hydroxy-1-methylquinolin-2(1H)-one is then collected by filtration and purified by recrystallization.
Part 2: Chlorination of the 4-Hydroxy Intermediate
The hydroxyl group at the 4-position is a poor leaving group for direct nucleophilic substitution. Therefore, it is necessary to convert it into a more reactive functional group, typically a halogen. Chlorination using phosphoryl chloride (POCl₃) is a standard and effective method for this transformation.[6]
Experimental Protocol (Adapted from a similar synthesis): [6]
-
Suspend 4-hydroxy-1-methylquinolin-2(1H)-one in an excess of phosphoryl chloride (POCl₃).
-
Heat the mixture under reflux for a period of 2 to 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice, leading to the precipitation of 4-chloro-1-methylquinolin-2(1H)-one.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Part 3: Synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one via Hydrazinolysis
The final step is a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by hydrazine. This reaction is generally facile due to the electron-withdrawing nature of the quinolinone ring system.
Experimental Protocol (Adapted from a similar synthesis): [6]
-
Dissolve or suspend 4-chloro-1-methylquinolin-2(1H)-one in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
-
Collect the solid 4-Hydrazino-1-methylquinolin-2(1H)-one by filtration, wash with a cold solvent to remove excess hydrazine, and dry under vacuum.
Spectral Characterization
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring, a singlet for the N-methyl group, and broad, exchangeable signals for the -NH and -NH₂ protons of the hydrazine moiety.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbon (C2), the aromatic carbons, and the N-methyl carbon. The carbon bearing the hydrazine group (C4) would also have a characteristic chemical shift.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching band for the quinolinone carbonyl (around 1650 cm⁻¹), and C=C stretching bands for the aromatic rings.[5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.22 g/mol ).
Chemical Reactivity and Potential Applications
The chemical reactivity of 4-Hydrazino-1-methylquinolin-2(1H)-one is dominated by the nucleophilicity of the hydrazine group and its potential for both autoxidation and cyclization reactions.
Autoxidation
One of the notable reactions of 4-hydrazinylquinolin-2(1H)-ones is their susceptibility to autoxidation, especially when heated in solvents like pyridine.[2] This process can lead to dimerization and the formation of more complex heterocyclic systems, such as pyridazino[4,3-c:5,6-c']diquinolines.[2][6] This reactivity highlights the need for careful handling and storage of the compound, particularly under inert atmosphere to prevent degradation.[2]
Formation of Hydrazones
The primary amine of the hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in utilizing 4-Hydrazino-1-methylquinolin-2(1H)-one as a building block to introduce the quinolinone scaffold into larger molecules. These resulting hydrazones can possess their own biological activities or serve as intermediates for further chemical transformations.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of the hydrazine group makes it an excellent precursor for constructing fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole rings, resulting in pyrazolo[4,3-c]quinolin-2-one derivatives. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Applications in Drug Discovery and Development
The 4-Hydrazino-1-methylquinolin-2(1H)-one scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The broader class of quinolinone derivatives has demonstrated a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties. The ability to readily derivatize the hydrazine group allows for the creation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
Based on available safety data for similar compounds, 4-Hydrazino-1-methylquinolin-2(1H)-one should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. It should be used in a well-ventilated area or a fume hood. Given its potential for autoxidation, storage under an inert atmosphere is recommended for long-term stability.
Conclusion
4-Hydrazino-1-methylquinolin-2(1H)-one is a versatile and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through a reliable multi-step process, and its hydrazine functionality opens up a multitude of possibilities for derivatization and the construction of complex heterocyclic systems. While specific biological data for this particular compound are limited in the public domain, the established importance of the quinolinone scaffold suggests that derivatives of 4-Hydrazino-1-methylquinolin-2(1H)-one are promising candidates for future drug discovery efforts. Further research into its specific properties and reactivity will undoubtedly expand its utility as a valuable building block for the development of novel therapeutic agents.
References
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Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
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Aly, A. A., Hassan, A. A., Mohamed, A. H., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mostafa, S. M. (2021). Synthesis of 3,3′-methylenebis- (4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19. Molecular Diversity, 25(1), 461–471. [Link]
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Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research, 6(5), 123-137. [Link]
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Jampilek, J., & Kralova, K. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(9), 16951–16975. [Link]
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Taylor, E. C., & Loeffler, J. E. (1960). Pyrimidines. IX. The Cyclization of 5-Cyano-4-(ethoxymethyleneamino)pyrazoles to Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 82(12), 3147–3151. [Link]
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PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 2-Hydrazinylquinoline. Retrieved January 24, 2026, from [Link]
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ChemCD. (n.d.). 4-hydrazino-1-methylquinolin-2(1h)-one, 192633-21-9. Retrieved January 24, 2026, from [Link]
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CP Lab Safety. (n.d.). 4-Hydrazino-1-methylquinolin-2(1H)-one, 95%. Retrieved January 24, 2026, from [Link]
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Szychta, P., & Gorniak, A. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]
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Aly, A. A., & Bräse, S. (2012). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one. Journal of Chemical Sciences, 124(5), 1033–1041. [Link]
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Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PubMed, 35408525. [Link]
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1H NMR spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one. Quinolinone scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their structural characterization is paramount for drug discovery and development.[1] This document delineates the predicted ¹H NMR spectrum of the title compound, offering detailed insights into the chemical shifts, multiplicities, and coupling constants for each proton. The rationale behind these assignments is explained through an analysis of the molecule's electronic and structural features. Furthermore, a detailed, field-proven experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided, ensuring researchers can reliably validate and replicate these findings. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis and characterization of quinoline derivatives.
Introduction: The Significance of 4-Hydrazino-1-methylquinolin-2(1H)-one
The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a hydrazino group at the C4-position and a methyl group at the N1-position of the quinolinone ring system creates a unique molecule with potential applications as a synthon for more complex heterocyclic systems or as a pharmacologically active agent itself. Hydrazine-containing compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals.[1]
Accurate structural elucidation is the cornerstone of chemical and pharmaceutical research. ¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[2] This guide provides an in-depth examination of the expected ¹H NMR spectrum of 4-Hydrazino-1-methylquinolin-2(1H)-one (CAS No: 192633-21-9), a compound with the molecular formula C₁₀H₁₁N₃O.[3]
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure and the different chemical environments of the protons.
Sources
The Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones: A Mechanistic and Methodological Guide
Abstract
This technical guide provides an in-depth exploration of the autoxidation mechanism of 4-hydrazinylquinolin-2(1H)-ones, a reaction of significant interest in synthetic and medicinal chemistry. This process leads to the formation of complex heterocyclic structures, namely pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. We will dissect the proposed mechanistic pathway, examining the critical roles of tautomerism, dimerization, and oxidative transformation. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework but also detailed, field-proven experimental protocols for the synthesis, monitoring, and characterization of the compounds and intermediates involved in this fascinating chemical transformation.
Introduction: The Significance of Quinolinone Scaffolds and Their Oxidative Reactivity
Quinolin-2(1H)-one moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their derivatives have demonstrated a wide range of therapeutic potential. The introduction of a hydrazinyl group at the 4-position imparts unique chemical properties, notably a susceptibility to oxidation. Autoxidation, the spontaneous oxidation by atmospheric oxygen, of these compounds presents an intriguing synthetic route to novel, complex heterocyclic systems. A notable example is the transformation of 4-hydrazinylquinolin-2(1H)-ones into pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, a process that involves a cascade of reactions including dimerization and oxidation[1][2]. Understanding the intricacies of this autoxidation mechanism is paramount for controlling the reaction, optimizing yields, and potentially extending its application to the synthesis of other novel chemical entities.
This guide will provide a comprehensive overview of the current understanding of this autoxidation mechanism, supported by detailed experimental protocols to empower researchers to investigate and utilize this reaction in their own work.
The Mechanistic Pathway of Autoxidation
The autoxidation of 4-hydrazinylquinolin-2(1H)-ones is not a simple, direct oxidation. Instead, it is a multi-step process that hinges on the inherent chemical reactivity of the starting material and the reaction conditions, particularly the presence of a basic solvent like pyridine. The proposed mechanism can be broken down into several key stages: tautomerization, nucleophilic attack and dimerization, and finally, oxidative aromatization.
Initial Tautomerization: A Prerequisite for Reactivity
The reaction is initiated by a proton shift within the 4-hydrazinylquinolin-2(1H)-one molecule (designated as 2 in the literature) to form its tautomeric isomer 2' [1][2]. This tautomerization is a crucial first step as it generates a more nucleophilic enamine-like intermediate.
The equilibrium between these tautomers is influenced by the solvent. In a polar, basic solvent such as pyridine, the abstraction of a proton is facilitated, shifting the equilibrium towards the more reactive tautomer 2' . This is a classic example of keto-enol (or in this case, keto-hydrazine/ene-hydrazone) tautomerism, where the stability of the tautomers can be significantly influenced by the surrounding chemical environment[3][4][5].
Diagram 1: Tautomerization of 4-hydrazinylquinolin-2(1H)-one
Caption: Tautomeric equilibrium of 4-hydrazinylquinolin-2(1H)-one.
Dimerization via Nucleophilic Attack
Once the reactive tautomer 2' is formed, it acts as a nucleophile, attacking a molecule of the starting 4-hydrazinylquinolin-2(1H)-one (2 ). This intermolecular reaction leads to the formation of an intermediate dimer, designated as 6 [1][2]. This step is a testament to the enhanced nucleophilicity of the enamine-like tautomer.
The subsequent elimination of a hydrazine molecule from intermediate 6 is a key step, driving the reaction forward and resulting in the formation of a dimerized hydrazone, intermediate 7 . This intermediate can then undergo another proton shift to form a more conjugated system, 7' [1][2].
Oxidative Aromatization: The Role of Aerial Oxygen
The final stage of the mechanism involves the oxidation of the dimerized intermediate 7' . This is where the "autoxidation" aspect is most prominent, as aerial oxygen is the oxidizing agent. The process is thought to proceed through a series of oxidative steps, likely involving radical intermediates, leading to the formation of the stable, pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione product (3 )[1][2].
The use of pyridine as a solvent is crucial here. Pyridine can facilitate the aerial oxidation of hydrazones to diazo compounds[1][6][7]. It is proposed that pyridine acts as a Brønsted base, assisting in the deprotonation steps that are coupled with the oxidation by molecular oxygen[7].
Diagram 2: Proposed Autoxidation Mechanism
Caption: The proposed multi-step autoxidation mechanism.
The Role of Reactive Oxygen Species (ROS)
While the overall transformation is described as an autoxidation, the specific nature of the oxidizing species derived from molecular oxygen warrants further discussion. The oxidation of hydrazines is known to be capable of generating reactive oxygen species (ROS) and free radical intermediates[8][9]. It is highly probable that the aerial oxidation steps in the proposed mechanism involve the formation of superoxide radicals or other ROS, which then participate in the oxidation of the organic substrate.
The presence of these transient radical species is a key feature of many autoxidation processes. Their detection and characterization would provide significant validation for the proposed mechanism.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols. These are designed to be self-validating and are based on established methodologies.
Synthesis of 4-Hydrazinylquinolin-2(1H)-ones (Starting Material)
The starting materials, 4-hydrazinylquinolin-2(1H)-ones, can be synthesized from the corresponding 4-chloroquinolin-2(1H)-ones.
Protocol 4.1.1: Synthesis of 4-Hydrazinylquinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroquinolin-2(1H)-one (1 equivalent).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by an excess of hydrazine hydrate (e.g., 10 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Characterization: Confirm the structure of the synthesized 4-hydrazinylquinolin-2(1H)-one using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Autoxidation to Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones
This protocol details the autoxidation reaction as described in the literature, leading to the pentacyclic product[1][2].
Protocol 4.2.1: Autoxidation Reaction
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydrazinylquinolin-2(1H)-one (1 mmol) in pyridine (e.g., 5-10 mL).
-
Heating: Heat the solution to reflux (approximately 115 °C) for 6-12 hours. The reaction should be open to the atmosphere to allow for the ingress of aerial oxygen.
-
Monitoring: Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of toluene:ethyl acetate, 10:1)[1].
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into iced water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent (e.g., DMF or acetic acid) to obtain the pure pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione product.
-
Characterization: Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended[1][2].
Analytical Methods for Mechanistic Studies
To gain deeper insights into the reaction mechanism, the following analytical techniques are recommended.
Protocol 4.3.1: Monitoring Reaction Kinetics by HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable C18 column.
-
Method Development: Develop a gradient or isocratic elution method that effectively separates the starting material, the final product, and any potential intermediates. A mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid is a good starting point for method development.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile), and inject it into the HPLC system.
-
Data Analysis: Quantify the concentrations of the reactant and product over time to determine the reaction kinetics. The appearance and disappearance of any new peaks may indicate the formation of intermediates.
Protocol 4.3.2: Detection of Radical Intermediates by EPR Spectroscopy
The involvement of free radicals can be investigated using Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with a spin-trapping agent.
-
Spin Trap Selection: Choose a suitable spin-trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which is known to trap a variety of radical species.
-
Sample Preparation: In an EPR-silent solvent, initiate the autoxidation reaction in the presence of the spin-trapping agent.
-
EPR Analysis: Transfer an aliquot of the reaction mixture to a flat cell or capillary tube and acquire the EPR spectrum.
-
Spectral Interpretation: The resulting spectrum will be a composite of the signals from the trapped radical adducts. The hyperfine splitting constants of the observed signals can be used to identify the nature of the trapped radicals (e.g., carbon-centered, nitrogen-centered, or oxygen-centered). This technique is highly specific for the detection of radical intermediates[10][11].
Diagram 3: Experimental Workflow for Mechanistic Investigation
Caption: A comprehensive workflow for studying the autoxidation reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the autoxidation of various substituted 4-hydrazinylquinolin-2(1H)-ones, as reported in the literature[1].
| Entry | Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | H | 8 | 85 |
| 2 | 6-CH₃ | 10 | 82 |
| 3 | 7-CH₃ | 10 | 80 |
| 4 | 8-CH₃ | 12 | 78 |
| 5 | 6-Cl | 6 | 90 |
| 6 | 7-Cl | 6 | 88 |
| 7 | 6-Br | 7 | 85 |
Conclusion and Future Outlook
The autoxidation of 4-hydrazinylquinolin-2(1H)-ones provides a facile and efficient route to complex, fused heterocyclic systems. The proposed mechanism, involving tautomerization, dimerization, and oxidative aromatization, offers a solid framework for understanding this transformation. The pivotal role of pyridine as a basic solvent that facilitates both the initial tautomerization and the final aerial oxidation steps is a key takeaway for synthetic chemists.
Future research should focus on unequivocally identifying the transient intermediates, particularly through advanced spectroscopic techniques like in-situ IR and the application of EPR spectroscopy to confirm the involvement of radical species. A deeper understanding of the role of reactive oxygen species in the oxidation cascade will not only solidify the proposed mechanism but also open avenues for modulating the reaction's outcome. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unravel the complexities of this reaction and harness its potential for the synthesis of novel, biologically relevant molecules.
References
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Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
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Albano, E., Tomasi, A., Goria-Gatti, L., & Iannone, A. (1988). Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives. Toxicology and Applied Pharmacology, 96(2), 263-272. [Link]
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Wakabayashi, K., Nagao, M., Esumi, H., & Sugimura, T. (1985). Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. Cancer Research, 45(1), 28-33. [Link]
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Lijinsky, W., & Taylor, H. W. (1977). Aerial oxidation of hydrazines to nitrosamines. Mutation Research, 46(2), 93-98. [Link]
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OUCI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]
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Smith, P., Stevens, R. D., & Kaba, R. A. (1975). Electron paramagnetic resonance spectroscopic study of radical cations from hydrazine, methylhydrazine, and dimethylhydrazines. The Journal of Physical Chemistry, 79(24), 2684–2688. [Link]
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Keith, J. A., & Henry, P. M. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Journal of the American Chemical Society, 131(47), 17346–17355. [Link]
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Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(34), 15478–15483. [Link]
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Loeppert, R. H., Mortland, M. M., & Pinnavaia, T. J. (1979). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Clays and Clay Minerals, 27(3), 161-170. [Link]
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physical appearance of 4-Hydrazino-1-methylquinolin-2(1H)-one
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Hydrazino-1-methylquinolin-2(1H)-one
Section 1: Compound Identification and Structural Overview
4-Hydrazino-1-methylquinolin-2(1H)-one (CAS No. 192633-21-9) is a heterocyclic organic compound featuring a quinolinone core substituted with a hydrazine group at the C4 position.[1] The presence of the N-methyl group at the quinolinone nitrogen distinguishes it from its parent compound, 4-hydrazinylquinolin-2(1H)-one. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of approximately 189.22 g/mol .[1]
This molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex polycyclic systems due to the reactive nature of the hydrazine moiety.[2][3] Understanding its physical appearance is intrinsically linked to its chemical stability, as degradation can manifest in observable changes.
Caption: Chemical structure of 4-Hydrazino-1-methylquinolin-2(1H)-one.
Section 2: Physical Properties
Direct descriptions of the are not prevalent in primary literature. However, its appearance can be reliably inferred from the characterization of its direct derivatives. For instance, the product of its reaction with diethyl succinate is described as "pale yellow monoclinic crystals".[4] This suggests that the parent compound is a solid, most likely a crystalline powder, with a color ranging from off-white to pale yellow. Any significant deviation, such as a dark orange or brown hue, may indicate degradation through oxidation.
| Property | Value | Source |
| IUPAC Name | 4-hydrazinyl-1-methylquinolin-2-one | [1] |
| CAS Number | 192633-21-9 | [1] |
| Molecular Formula | C₁₀H₁₁N₃O | [1] |
| Molecular Weight | 189.218 g/mol | [1] |
| Physical State | Solid (inferred) | [4] |
| Appearance | Crystalline powder (inferred) | [4] |
| Color | Off-white to pale yellow (inferred) | [4] |
| Purity | Typically available at ≥95.0% | [1] |
Section 3: Chemical Reactivity & Physical Stability
The physical appearance and stability of 4-Hydrazino-1-methylquinolin-2(1H)-one are governed by the reactivity of its hydrazine group. Hydrazines are known to be susceptible to autoxidation, a process that is particularly enhanced in neutral or alkaline conditions and in the presence of atmospheric oxygen.[2] Under acidic conditions, hydrazines generally exhibit greater stability.[2]
This inherent reactivity means that over time, or with improper storage, the compound can undergo oxidative dimerization. In this process, two molecules of the hydrazino-quinolinone react to form a more complex, conjugated pyridazino[4,3-c:5,6-c′]diquinoline structure.[2][3] These resulting compounds are described as stable, colored solids, such as orange crystals.[2] Therefore, a gradual darkening of the material from pale yellow to orange or brown is a strong indicator of oxidative degradation.
Caption: Autoxidation leading to colored degradation products.
Section 4: Experimental Protocols
Protocol 4.1: Visual Inspection and Qualitative Assessment
-
Preparation : Place a small, representative sample of the powder on a white ceramic or porcelain spot plate.
-
Illumination : Observe the sample under a full-spectrum neutral white light source. Avoid yellow-tinted laboratory lighting, which can mask subtle color changes.
-
Observation :
-
Color : Note the color. A uniform, pale-yellow or off-white appearance is indicative of high purity.
-
Homogeneity : Check for any darker-colored specks or regions. Non-uniformity suggests the onset of localized degradation.
-
Texture : The material should be a free-flowing powder. Clumping may indicate the absorption of atmospheric moisture, which can accelerate degradation.
-
-
Interpretation : A sample that is distinctly orange or brown has likely undergone significant oxidation and may not be suitable for sensitive synthetic applications without purification.
Protocol 4.2: Best Practices for Handling and Storage
The causality behind these storage recommendations is the prevention of autoxidation.[2]
-
Atmosphere : To prevent contact with atmospheric oxygen, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature : Store in a cool environment (2-8°C is recommended) to reduce the kinetic rate of degradation.
-
Light : Keep the container in a dark location, as light can potentially catalyze oxidative processes.
-
Container : Use a tightly sealed, amber glass vial to protect from light and moisture ingress.
Protocol 4.3: Purification by Recrystallization
If degradation is suspected, recrystallization can be employed to purify the material, restoring its expected physical appearance. The choice of solvent is critical; alcohols like methanol or ethanol are often suitable for related structures.[4]
Caption: Standard laboratory workflow for compound purification.
Section 5: Safety and Hazard Profile
From a safety perspective, 4-Hydrazino-1-methylquinolin-2(1H)-one is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
-
GHS07: Harmful/Irritant [1]
-
H302 : Harmful if swallowed.[1]
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
References
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Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
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Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One...and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography. [Link]
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Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. National Center for Biotechnology Information. [Link]
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molecular structure of 4-Hydrazino-1-methylquinolin-2(1H)-one
An In-Depth Technical Guide to the Molecular Structure of 4-Hydrazino-1-methylquinolin-2(1H)-one
Foreword: The Quinolinone Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3][4][5] This guide focuses on a specific, highly functionalized derivative: 4-Hydrazino-1-methylquinolin-2(1H)-one . The introduction of a hydrazino group at the C4 position of the N-methylated quinolinone core transforms the molecule into a versatile synthetic intermediate. This reactive handle is the gateway to creating extensive libraries of hydrazone derivatives, making it a molecule of profound interest for researchers, scientists, and drug development professionals aiming to explore new chemical spaces for therapeutic intervention.
Fundamental Molecular Identity and Structural Framework
A precise understanding of a molecule begins with its fundamental identifiers and core structure. 4-Hydrazino-1-methylquinolin-2(1H)-one is a heterocyclic compound built upon a bicyclic quinolinone framework.
Core Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are essential.
| Identifier | Value | Source |
| IUPAC Name | 4-hydrazinyl-1-methylquinolin-2(1H)-one | [6] |
| CAS Number | 192633-21-9 | [6] |
| Molecular Formula | C₁₀H₁₁N₃O | [6] |
| Molecular Weight | 189.22 g/mol | [6] |
| Canonical SMILES | CN1C(=O)C=C(NN)C2=CC=CC=C12 | [6] |
| InChI Key | ZYSGUISDGDUDLK-UHFFFAOYSA-N | [6] |
Structural Anatomy and Key Features
The molecule's architecture is a composite of three critical functional regions, each contributing to its overall chemical personality.
Caption: 2D structure of 4-Hydrazino-1-methylquinolin-2(1H)-one.
-
Quinolin-2(1H)-one Core: This bicyclic system consists of a benzene ring fused to a pyridin-2-one ring. It is largely planar and aromatic, providing a rigid scaffold. The carbonyl group at C2 and the nitrogen at N1 are key features defining its lactam character.
-
N1-Methyl Group: The methylation at the N1 position prevents tautomerization at the nitrogen and blocks a potential hydrogen bond donor site, which can significantly alter solubility and receptor binding interactions compared to its N-unsubstituted counterpart.
-
C4-Hydrazino Group (-NHNH₂): This is the molecule's primary reactive center. The terminal -NH₂ group is a potent nucleophile, making it an ideal anchor point for synthetic elaboration, particularly for forming hydrazones.
Spectroscopic and Crystallographic Validation
The definitive confirmation of a molecular structure relies on a synergistic combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule. Based on known data for quinoline-hydrazone derivatives, the following spectral characteristics are anticipated.[7]
Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | | :--- | :--- | :--- | :--- | | ¹H NMR | | | | | Aromatic-H (4H) | 7.30 - 8.10 | Multiplets | Protons on the benzene ring portion of the scaffold. | | C3-H (1H) | ~5.80 - 6.20 | Singlet | Vinylic proton on the pyridinone ring. | | NH (1H) | Broad singlet | Disappears on D₂O exchange; chemical shift can be variable. | | NH₂ (2H) | ~4.50 - 5.50 | Broad singlet | Disappears on D₂O exchange; protons of the terminal amino group. | | N-CH₃ (3H) | ~3.50 - 3.70 | Singlet | Protons of the methyl group attached to N1. | | ¹³C NMR | | | | | C2 (C=O) | ~160 - 165 | Singlet | Carbonyl carbon of the lactam. | | C4 (C-N) | ~145 - 150 | Singlet | Aromatic carbon attached to the hydrazino group. | | Aromatic-C | ~115 - 140 | Multiple signals | Carbons of the bicyclic aromatic system. | | C3 | ~95 - 100 | Singlet | Vinylic carbon adjacent to the carbonyl. | | N-CH₃ | ~30 - 35 | Singlet | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups by their characteristic vibrational frequencies.
Table 2.2: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|---|
| N-H (Hydrazine) | 3200 - 3400 | Medium, Broad | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (Lactam) | 1640 - 1680 | Strong | Stretching |
| C=C (Aromatic) | 1580 - 1620 | Medium-Strong | Stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, analysis via electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion peak.
-
Expected [M+H]⁺: 190.0978 m/z
X-ray Crystallography Insights
Chemical Reactivity and Synthetic Pathways
The utility of this molecule in drug development stems directly from its predictable and versatile reactivity.
The Nucleophilic Character of the Hydrazino Group
The primary locus of reactivity is the terminal amino group of the C4-hydrazino substituent. This group readily participates in condensation reactions with electrophilic carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction is the cornerstone of its application as a synthetic scaffold.
Autoxidation and Dimerization
An important, field-proven insight into the chemistry of 4-hydrazinylquinolin-2(1H)-ones is their propensity for autoxidation.[8][11] In the presence of an oxidant or under certain conditions (e.g., heating in pyridine), these molecules can undergo a dimerization and oxidation process to yield complex pentacyclic structures, specifically pyridazino[4,3-c:5,6-c′]diquinolines.[8][12] This reactivity underscores the need for careful handling and selection of reaction conditions to ensure the desired synthetic outcome.
Synthetic and Derivatization Workflow
The primary value of 4-Hydrazino-1-methylquinolin-2(1H)-one is as a strategic intermediate. The following workflow illustrates its synthesis from a common precursor and its subsequent use in generating a diverse chemical library.
Caption: Synthetic utility workflow for library generation.
Experimental Protocol: A Self-Validating System for Hydrazone Synthesis
The trustworthiness of a chemical scaffold is demonstrated by the robustness of its derivatization protocols. The following method describes a standard, reliable procedure for synthesizing hydrazone derivatives.
Protocol 1: General Procedure for Hydrazone Synthesis
Objective: To synthesize a hydrazone derivative via condensation of 4-Hydrazino-1-methylquinolin-2(1H)-one with a carbonyl compound.
Materials:
-
4-Hydrazino-1-methylquinolin-2(1H)-one (1.0 eq)
-
Selected aldehyde or ketone (1.0 - 1.1 eq)
-
Ethanol (Absolute), as solvent
-
Glacial Acetic Acid, as catalyst
-
Reaction vial with stir bar, condenser
Methodology:
-
Reagent Preparation: In a clean, dry reaction vial, dissolve 4-Hydrazino-1-methylquinolin-2(1H)-one (e.g., 189 mg, 1.0 mmol) in absolute ethanol (5-10 mL).
-
Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Attach a condenser to the vial and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Validation: Dry the purified product under vacuum. Characterize its structure and confirm its purity using NMR, IR, and Mass Spectrometry as described in Section 2. The melting point should be sharp.
This protocol provides a self-validating system: successful synthesis and purification, confirmed by rigorous spectroscopic analysis, validates both the starting material's identity and the reliability of the synthetic method.
References
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Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available at: [Link]
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Aly, A. A., Hassan, A. A., Mostafa, S. M., & Nieger, M. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-hydrazineyl)quinolin-2(1H)-one and Diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazineylidene)succinate. University of Helsinki. Available at: [Link]
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Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2011(10), 224-257. Available at: [Link]
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Sousa, R. P. C. L., Costa, S. P. G., Figueira, R. B., & Raposo, M. M. M. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Eng. Proc., 27(1), 4. Available at: [Link]
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Marella, A., Ali, M. R., Alam, M. T., Saha, S., Rahman, H., Akhter, M., & Shaquiquzzaman, M. (2013). Biological activities of quinoline derivatives. Der Pharma Chemica, 5(5), 1-13. Available at: [Link]
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Marella, A., Ali, M. R., Alam, T., Saha, S., Rahman, H., Akhter, M., & Shaquiquzzaman, M. (2013). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
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Li, M., Li, Y., Zhao, K., Liu, J., & Gong, P. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 10(1), 1-10. Available at: [Link]
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Sousa, R. P. C. L., Costa, S. P. G., Figueira, R. B., & Raposo, M. M. M. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. ResearchGate. Available at: [Link]
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Khan, I., et al. (2022). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances, 12, 12345-12356. Available at: [Link]
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Solomon, V. R., & Lee, H. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1361. Available at: [Link]
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El-Bindary, A. A., & El-Sonbati, A. Z. (2000). Spectroscopic studies on 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone molecule and its metal complexes. Spectroscopy Letters, 33(5), 783-801. Available at: [Link]
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Mostafa, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. Molecules. Available at: [Link]
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Mostafa, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]
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Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 19, 3457-3474. Available at: [Link]
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The Rising Therapeutic Promise of Quinolinone-Hydrazone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone-hydrazone scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a primary focus on their anticancer and antimicrobial potential. By elucidating the key structure-activity relationships and detailing robust experimental protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the quinolinone-hydrazone framework.
Introduction: The Rationale for Quinolinone-Hydrazone Analogs in Drug Design
The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1] The synthetic tractability of the quinoline nucleus allows for extensive structural modifications, making it an ideal scaffold for drug design.[2] The incorporation of a hydrazone moiety (-NH-N=CH-) introduces a critical pharmacophoric element. This linker is not only synthetically versatile but also imparts unique physicochemical properties to the molecule.[2] The azomethine group in hydrazones is implicated in a variety of biological interactions and can be tailored to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
The strategic combination of the quinolinone core with the hydrazone linker has given rise to a class of compounds with significant therapeutic potential. These derivatives have been shown to interact with a diverse range of biological targets, leading to potent anticancer and antimicrobial effects. This guide will delve into the specifics of these interactions and the methodologies used to characterize them.
Synthetic Strategies: Building the Quinolinone-Hydrazone Core
The synthesis of quinolinone-hydrazone derivatives is typically a straightforward and efficient process, lending itself well to the generation of diverse chemical libraries for screening. The general synthetic pathway involves a two-step sequence:
-
Formation of the Hydrazide Intermediate: This step involves the reaction of a quinolinone precursor, often a carboxylic acid ester, with hydrazine hydrate. The reaction is typically carried out under reflux in a suitable solvent such as ethanol.
-
Condensation to Form the Hydrazone: The resulting quinolinone-hydrazide is then condensed with a variety of aldehydes or ketones. This reaction is usually performed in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.
The versatility of this synthetic approach lies in the ability to introduce a wide range of substituents on both the quinolinone ring and the aromatic ring of the aldehyde or ketone, allowing for extensive exploration of the chemical space and fine-tuning of the biological activity.
Experimental Protocol: General Synthesis of a Quinolinone-Hydrazone Derivative
Step 1: Synthesis of the Quinolinone-Hydrazide Intermediate
-
To a solution of the appropriate quinolinone ester (1 equivalent) in ethanol (20 mL), add hydrazine hydrate (10 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the quinolinone-hydrazide.
Step 2: Synthesis of the Quinolinone-Hydrazone Derivative
-
Dissolve the quinolinone-hydrazide (1 equivalent) in ethanol (25 mL).
-
Add the desired substituted aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling, collect the precipitated product by filtration.
-
Wash the solid with ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to afford the pure quinolinone-hydrazone derivative.
Diagram of the General Synthetic Workflow:
Caption: Inhibition of the PI3K/Akt signaling pathway by quinolinone-hydrazone derivatives.
Structure-Activity Relationship (SAR) in Anticancer Activity
The anticancer potency of quinolinone-hydrazone derivatives is highly dependent on the nature and position of substituents on both the quinolinone and the hydrazone moieties.
-
Substituents on the Quinolinone Ring:
-
Electron-withdrawing groups such as halogens (e.g., chloro, bromo) or nitro groups on the quinolinone ring often enhance cytotoxic activity. [3] * The position of substitution is also critical, with modifications at the 6- and 7-positions frequently leading to improved potency.
-
-
Substituents on the Hydrazone Moiety:
-
The nature of the aromatic ring derived from the aldehyde or ketone has a profound impact on activity. Electron-donating groups like methoxy or hydroxyl groups on this ring can increase anticancer efficacy. [2]The 3,4,5-trimethoxy substitution pattern has been found to be particularly favorable. [2] * The presence of heterocyclic rings, such as furan, thiophene, or pyridine, can also modulate the anticancer activity.
-
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of quinolinone-hydrazone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 (Breast) | 0.98 | [2] |
| HepG2 (Liver) | 1.06 | [2] | |
| Compound 9 | A549 (Lung) | 0.69 | [2] |
| Compound 11 | A549 (Lung) | >1.91 | [2] |
| K-562 (Leukemia) | >5.29 | [2] | |
| Compound 13 | MCF-7 (Breast) | 0.73 | [2] |
| Compound 18j | NCI-60 Panel (Various) | GI50: 0.33 - 4.87 | [4] |
| Derivative 3b | MCF-7 (Breast) | 7.016 | [5] |
| Derivative 3c | MCF-7 (Breast) | 7.05 | [5] |
| Derivative CM9 | EBC-1 (Lung) | 8.6 | [6][7] |
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is of paramount importance. Quinolinone-hydrazone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including drug-resistant strains. [1][8][9]
Mechanisms of Antimicrobial Action
The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms.
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs. Several quinolinone-hydrazone derivatives have been shown to inhibit DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death. [1][10]
-
Inhibition of Other Essential Enzymes: These compounds can also target other vital enzymes in microbial metabolic pathways, such as dihydrofolate reductase, which is involved in nucleotide synthesis. [9]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many quinolinone-hydrazone derivatives allows them to interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
Similar to their anticancer activity, the antimicrobial potency of quinolinone-hydrazones is heavily influenced by their chemical structure.
-
Substituents on the Quinolinone Ring: Halogenation of the quinolinone ring, particularly at the 6-position, has been shown to enhance antibacterial activity.
-
Substituents on the Hydrazone Moiety:
-
The presence of electron-withdrawing groups on the aromatic ring of the hydrazone can increase antimicrobial efficacy.
-
The incorporation of specific heterocyclic rings can also lead to potent activity against certain microbial strains.
-
Quantitative Analysis of Antimicrobial Activity
The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinolyl Hydrazones | Various Pathogens | 6.25 - 100 | [4] |
| Compound 15 | S. aureus ATCC 6538 | 1.95 | [11] |
| S. epidermidis ATCC 12228 | 1.95 | [11] | |
| B. subtilis ATCC 6633 | 3.91 | [11] | |
| Compound 16 | S. aureus ATCC 25923 | 3.91 | [11] |
| S. aureus ATCC 6538 | 3.91 | [11] | |
| Hydrazone 5c | B. subtilis | 2.5 (mg/mL) | [10] |
| Hydrazone 5f | E. coli | 2.5 (mg/mL) | [10] |
| K. pneumoniae | 2.5 (mg/mL) | [10] |
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of quinolinone-hydrazone derivatives.
In Vitro Anticancer Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow: MTT Assay
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Safeguarding the Integrity of Hydrazino-Quinolones: An In-depth Technical Guide to Stability and Storage
For Immediate Release
[City, State] – [Date] – This whitepaper serves as an essential technical guide for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for hydrazino-quinolones. Ensuring the chemical integrity of these promising pharmaceutical compounds is paramount for reliable experimental outcomes and the development of safe and effective therapeutics. This guide provides a comprehensive overview of the inherent stability characteristics of hydrazino-quinolones, potential degradation pathways, and robust protocols for their proper storage and handling.
Introduction: The Significance of Hydrazino-Quinolones and the Imperative of Stability
Hydrazino-quinolones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial and anticancer properties.[1] Their unique structure, which combines the quinolone scaffold with a reactive hydrazino moiety, is key to their therapeutic potential but also presents distinct challenges regarding their chemical stability. Understanding and controlling the stability of these molecules is not merely a matter of good laboratory practice; it is a fundamental requirement for generating reproducible data, ensuring the validity of research findings, and ultimately, for the successful translation of these compounds from the laboratory to the clinic.
This guide will delve into the critical factors that influence the stability of hydrazino-quinolones, offering evidence-based strategies to mitigate degradation and preserve their chemical integrity.
Unraveling the Chemical Stability of Hydrazino-Quinolones: A Tale of Two Moieties
The stability of a hydrazino-quinolone is intrinsically linked to the chemical properties of its two core components: the quinolone ring system and the hydrazino functional group. Each presents a unique susceptibility to degradation under various environmental conditions.
The Quinolone Core: Inherent Sensitivities
The quinolone ring, a foundational structure in many established antibiotics, is known to be susceptible to degradation through several pathways:
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic degradation of the quinolone core.[2] This can lead to the formation of various photoproducts, potentially altering the compound's efficacy and safety profile. The specific substituents on the quinolone ring can influence the rate and extent of photodegradation.[3][4]
-
pH-Dependent Degradation: The stability of the quinolone structure can be significantly influenced by the pH of the surrounding medium. Both acidic and basic conditions can catalyze hydrolytic degradation, leading to the cleavage of key bonds within the quinolone ring system.[2][5] The solubility and, consequently, the stability of quinolones are pH-dependent.[6][7]
-
Oxidative Degradation: The quinolone nucleus can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[8][9] This can result in the formation of hydroxylated or other oxidized derivatives, which may exhibit altered biological activity.
The Hydrazino Group: A Locus of Reactivity
The hydrazino (-NHNH2) group introduces a distinct set of stability concerns due to its nucleophilic and reducing nature:
-
Oxidation: Hydrazine and its derivatives are known to be susceptible to oxidation.[6][10][11] This can be mediated by atmospheric oxygen, metal ions, or other oxidizing agents present in the formulation or storage environment. Oxidation of the hydrazino group can lead to the formation of various degradation products, including diazene intermediates and ultimately nitrogen gas.
-
Hydrolysis and Hydrazone Formation: The hydrazino group can undergo hydrolysis, particularly under acidic conditions, though this is less common than with hydrazones.[8][12] More significantly, in the presence of carbonyl compounds (aldehydes and ketones), hydrazino-quinolones can readily form hydrazones.[5][12] This is a critical consideration, as trace amounts of carbonyl-containing impurities in solvents or excipients can lead to the formation of new, unintended chemical entities.
The interplay of these degradation pathways for both the quinolone core and the hydrazino moiety underscores the need for a multi-faceted approach to the stabilization and storage of these compounds.
Recommended Storage and Handling Protocols: A Framework for Preserving Integrity
To ensure the long-term stability of hydrazino-quinolones, a stringent set of storage and handling protocols must be implemented. These recommendations are designed to mitigate the risks of degradation from light, temperature, moisture, and chemical incompatibility.
General Storage Conditions
The following table summarizes the recommended general storage conditions for hydrazino-quinolone compounds. These are based on best practices for handling sensitive pharmaceutical compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Minimizes thermal degradation and slows down the rates of all chemical reactions.[13] |
| Light | Protected from light (amber vials, stored in the dark) | Prevents photolytic degradation of the quinolone core.[14][15] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation of both the quinolone and hydrazino moieties. |
| Moisture | Desiccated environment (stored with a desiccant) | Prevents hydrolysis and minimizes moisture-mediated degradation.[14][15] |
| Container | Tightly sealed, inert material (e.g., glass or PTFE) | Prevents contamination and interaction with reactive container materials.[14] |
Step-by-Step Protocol for Long-Term Storage
The following protocol outlines a self-validating system for the long-term storage of hydrazino-quinolone samples:
-
Compound Preparation: Ensure the hydrazino-quinolone is in a solid, dry form. If in solution, lyophilize to a dry powder.
-
Weighing and Aliquoting: Accurately weigh the desired amount of the compound into an appropriate container (e.g., an amber glass vial with a PTFE-lined cap). Work in a controlled environment with low humidity.
-
Inert Gas Purge: Purge the vial with an inert gas (argon or nitrogen) for at least 30 seconds to displace any oxygen.
-
Sealing: Immediately and tightly seal the vial. For extra protection, consider wrapping the cap with parafilm.
-
Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.
-
Secondary Containment: Place the primary vial inside a labeled, sealed secondary container with a desiccant.
-
Freezer Storage: Store the secondary container in a freezer at -20°C or below.
-
Inventory Management: Maintain a detailed log of all stored compounds, including location, quantity, and date of storage.
Handling of Hydrazino-Quinolone Solutions
Solutions of hydrazino-quinolones are generally less stable than the solid form. The following precautions are essential when working with solutions:
-
Solvent Selection: Use high-purity, degassed solvents to minimize the presence of oxygen and potential impurities.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Short-Term Storage: If short-term storage is necessary, store solutions at 2-8°C, protected from light, and under an inert atmosphere.
-
Avoid Contaminants: Be mindful of potential sources of carbonyl contaminants in solvents and other reagents that could lead to hydrazone formation.
Analytical Methods for Stability Assessment: A Validating Framework
A robust analytical program is crucial for assessing the stability of hydrazino-quinolones and identifying potential degradation products. Stability-indicating analytical methods are essential for this purpose.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the hydrazino-quinolone to harsh conditions to accelerate degradation and identify potential degradation products.
Experimental Protocol: Forced Degradation of a Hydrazino-Quinolone
-
Preparation of Stock Solution: Prepare a stock solution of the hydrazino-quinolone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing. The method must be able to separate the parent hydrazino-quinolone from all potential degradation products.
Key Parameters for a Stability-Indicating HPLC Method:
| Parameter | Description |
| Column | C18 reverse-phase column is typically suitable. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). |
| Detector | UV-Vis detector set at the λmax of the hydrazino-quinolone. A Diode Array Detector (DAD) is highly recommended to assess peak purity. |
| Validation | The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. |
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the recommended workflow for stability testing.
Figure 1: Potential degradation pathways for hydrazino-quinolones.
Figure 2: Workflow for conducting stability studies of hydrazino-quinolones.
Conclusion: A Commitment to Quality and Reproducibility
The chemical stability of hydrazino-quinolones is a critical parameter that directly impacts the reliability and reproducibility of research and development efforts. By understanding the inherent sensitivities of both the quinolone core and the hydrazino moiety, and by implementing the robust storage, handling, and analytical protocols outlined in this guide, researchers can safeguard the integrity of these valuable compounds. A proactive and systematic approach to stability testing is not just a regulatory requirement but a scientific imperative that underpins the entire drug discovery and development process.
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A Senior Application Scientist's Guide to a Priori Stability Assessment of Hydrazinylquinolin-2(1H)-one: A DFT Approach
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of computational chemistry, specifically Density Functional Theory (DFT), to predict and understand the stability of hydrazinylquinolin-2(1H)-one. As professionals in drug development know, molecular stability is a cornerstone of a viable therapeutic agent. This guide moves beyond a simple recitation of methods to provide a self-validating framework, explaining the causal links between computational choices and the reliability of the stability predictions.
Introduction: The Imperative of Stability in Drug Design
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a hydrazinyl group at the 4-position creates 4-hydrazinylquinolin-2(1H)-one, a versatile precursor for synthesizing a wide array of heterocyclic systems with potential therapeutic applications.[1][2] However, the inherent reactivity of the hydrazine moiety necessitates a thorough understanding of the molecule's stability. Unforeseen instability can derail a drug development pipeline, leading to issues with storage, formulation, and in vivo efficacy.
Computational chemistry offers a powerful, resource-efficient alternative to premature, extensive experimental synthesis and analysis.[3][4][5] By simulating molecular behavior at the quantum level, we can predict key properties related to stability before the molecule is ever synthesized.[6] This guide details the theoretical calculations required to build a comprehensive stability profile for hydrazinylquinolin-2(1H)-one.
The Theoretical Framework: Quantum Mechanics in Stability Prediction
Our approach is grounded in Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy for organic molecules.[3][7] DFT allows us to calculate the electronic structure of a molecule, which in turn governs its geometry, energy, and reactivity.[6] Several key metrics, derived from DFT calculations, serve as reliable indicators of molecular stability.
-
Thermodynamic Stability: The molecule's Gibbs free energy of formation indicates its stability relative to its constituent elements. A more negative value suggests greater stability.
-
Kinetic Stability: This refers to the molecule's resistance to chemical change. A primary indicator is the Frontier Molecular Orbital (HOMO-LUMO) gap .[7][8] A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron and initiate a reaction.[7][9][10]
-
Vibrational Analysis: A stable molecule must exist at a minimum on the potential energy surface. A frequency calculation serves as a crucial validation step; the absence of imaginary (negative) frequencies confirms that the optimized geometry is a true energy minimum and not a transition state.[11]
-
Electron Distribution and Reactive Sites: Understanding how charge is distributed across the molecule helps identify potential sites of reactivity. Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis are indispensable tools for this purpose.[12][13][14]
The Computational Protocol: A Self-Validating Workflow
This section details the step-by-step methodology for conducting a thorough stability analysis. The choice of computational parameters is critical for the accuracy of the results.
Expertise in Method Selection: For a molecule like hydrazinylquinolin-2(1H)-one, which contains nitrogen and oxygen heteroatoms and potential for hydrogen bonding, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a well-established and reliable choice.[15][16][17]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional offers a proven balance of accuracy and computational efficiency for many organic systems.[18][19][20]
-
6-311++G(d,p): This basis set provides the necessary flexibility to accurately describe the electronic structure.
-
6-311: A triple-zeta valence basis set, offering a more accurate description of the valence electrons involved in bonding.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, essential for describing lone pairs, anions, and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is crucial for describing bonding in cyclic and polar molecules.[15]
-
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for molecular stability analysis.
Experimental Protocol: Step-by-Step Calculation
This protocol assumes the use of the Gaussian suite of programs, a widely used software package in computational chemistry.[7]
-
Structure Preparation:
-
Construct the 3D chemical structure of hydrazinylquinolin-2(1H)-one using a molecular builder like GaussView or Avogadro.
-
Perform an initial, quick molecular mechanics cleanup (e.g., using a UFF force field) to generate a reasonable starting geometry.
-
Save the structure as a Gaussian input file (.gjf or .com).
-
-
Geometry Optimization:
-
Objective: To find the lowest-energy conformation of the molecule.[4]
-
Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Opt
-
Execution: Submit the calculation. The Opt keyword instructs Gaussian to perform a geometry optimization, iteratively adjusting the atomic positions to minimize the total energy.
-
Verification: Upon completion, ensure the job has terminated normally and check the output for the "Stationary point found" message.
-
-
Frequency Calculation (Self-Validation Step):
-
Objective: To confirm the optimized structure is a true energy minimum.[11]
-
Causality: A transition state, which is a maximum in one direction on the potential energy surface, will exhibit one imaginary frequency. A stable molecule must have zero imaginary frequencies.
-
Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Freq
-
Execution: Use the optimized geometry from the previous step as the input for this calculation.
-
Verification: Scrutinize the output file for the calculated vibrational frequencies. All frequencies should be positive real numbers. This step validates the structural integrity of your model.
-
-
Electronic Property Analysis:
-
Objective: To calculate the key electronic descriptors of stability. The frequency calculation output already contains most of the necessary information.
-
HOMO-LUMO Gap: Locate the energies of the alpha and beta molecular orbitals in the output file. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
Molecular Electrostatic Potential (MEP) Map:
-
Objective: To visualize the charge distribution and identify electrophilic and nucleophilic sites.[14][21][22]
-
Execution: Generate a checkpoint file (.chk) from the frequency calculation. Use a visualization program (e.g., GaussView) to read this file and create the MEP surface.
-
Interpretation: The MEP map is color-coded. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).[8][22][23]
-
-
Natural Bond Orbital (NBO) Analysis:
-
Objective: To gain a deeper, quantitative understanding of charge distribution, lone pairs, and intramolecular stabilizing interactions (hyperconjugation).[13][24][25]
-
Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Pop=NBO
-
Interpretation: The NBO output provides "natural atomic charges," which are often considered more physically meaningful than other population analyses. It also includes a second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor (e.g., lone pair to anti-bonding orbital) interactions.[26] Significant hyperconjugative interactions contribute to overall molecular stability.
-
-
Data Presentation and Interpretation
For clarity and comparative analysis, the key quantitative results should be summarized in tables.
Table 1: Calculated Thermodynamic and Electronic Properties
| Parameter | Calculated Value | Unit | Significance for Stability |
|---|---|---|---|
| Total Energy | (Value) | Hartrees | Reference for relative stability |
| Gibbs Free Energy | (Value) | Hartrees | Overall thermodynamic stability |
| EHOMO | (Value) | eV | Electron-donating ability |
| ELUMO | (Value) | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | (Value) | eV | Kinetic stability, chemical reactivity |
| Dipole Moment | (Value) | Debye | Molecular polarity |
Table 2: NBO Second-Order Perturbation Analysis (Key Interactions)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interpretation |
|---|---|---|---|
| LP(1) Nx | π*(Cy-Cz) | (Value) | Delocalization of nitrogen lone pair into the quinolinone ring, contributing to resonance stabilization. |
| ... | ... | ... | ... |
Note: LP = Lone Pair; π* = anti-bonding pi orbital. Atom numbers (x, y, z) must be specified from the optimized geometry.
The relationship between these calculated parameters and the overall stability can be conceptualized as follows:
Sources
- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: A Robust Method for the Synthesis of Pyridazino[4,3-c:5,6-c′]diquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, a class of pentacyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science. The presented methodology is based on an efficient autoxidation reaction of 4-hydrazinylquinolin-2(1H)-ones. This application note elaborates on the synthetic strategy, the underlying reaction mechanism, and a step-by-step experimental procedure.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of quinoline rings with other heterocyclic systems, such as pyridazine, can lead to novel molecular architectures with unique photophysical and biological properties. Pyridazino[4,3-c:5,6-c′]diquinolines represent a class of such fused systems that have garnered interest due to their potential as cytotoxic agents against various cancer cell lines.[1] This guide details a reliable and efficient synthetic route to these complex molecules, starting from readily available precursors.
Synthetic Strategy and Mechanism
The synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones is achieved through a key autoxidation reaction of 4-hydrazinylquinolin-2(1H)-one intermediates.[1] The overall synthetic pathway can be conceptualized in two main stages: the preparation of the 4-hydrazinylquinolin-2(1H)-one precursors and their subsequent oxidative cyclization.
Mechanism of Autoxidation
The proposed mechanism for the formation of the pyridazino[4,3-c:5,6-c′]diquinoline core from 4-hydrazinylquinolin-2(1H)-ones involves a series of steps initiated by a proton shift and subsequent intermolecular condensation.[1] The key steps are outlined below:
-
Tautomerization: The 4-hydrazinylquinolin-2(1H)-one (2) undergoes a proton shift to its isomer (2').
-
Intermolecular Condensation: A molecule of the starting hydrazine (2) reacts with its isomer (2') to form an intermediate dimer (6).
-
Elimination: The dimer (6) eliminates a molecule of hydrazine to yield a dimerized hydrazone (7).
-
Second Tautomerization: The hydrazone (7) undergoes another proton shift to form intermediate (7').
-
Cyclization and Oxidation: This is followed by cyclization and autoxidation to furnish the final pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione product (3).[1]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Substituted anilines | Reagent | Sigma-Aldrich |
| Diethyl malonate | Reagent | Sigma-Aldrich |
| Diphenyl ether | Reagent | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich |
| Acetic acid (AcOH) | Glacial | Fisher Scientific |
| Hydrazine hydrate (NH₂NH₂·H₂O) | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
Synthesis of 4-Hydroxyquinolin-2(1H)-ones (1)
The synthesis of the initial 4-hydroxyquinolin-2(1H)-one derivatives is a crucial first step.
-
A mixture of the appropriately substituted aniline (0.1 mol) and diethyl malonate (0.2 mol) is heated to 150 °C for 30 minutes.
-
The reaction mixture is then added to boiling diphenyl ether (100 mL) and refluxed for 2 hours.
-
After cooling, the precipitate is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to yield the pure 4-hydroxyquinolin-2(1H)-one.
Synthesis of 4-Chloroquinolin-2(1H)-ones (4)
-
A suspension of the 4-hydroxyquinolin-2(1H)-one (1) (0.05 mol) in phosphorus oxychloride (50 mL) is refluxed for 2 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting solid is filtered, washed with water, and dried.
-
The crude 2,4-dichloroquinoline is then refluxed in glacial acetic acid (50 mL) for 12 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the 4-chloroquinolin-2(1H)-one (4).
Synthesis of 4-Hydrazinylquinolin-2(1H)-ones (2)
-
A mixture of the 4-chloroquinolin-2(1H)-one (4) (0.02 mol) and hydrazine hydrate (10 mL) in ethanol (50 mL) is refluxed for 12 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to afford the 4-hydrazinylquinolin-2(1H)-one (2).
Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones (3)
-
The 4-hydrazinylquinolin-2(1H)-one (2) (0.01 mol) is refluxed in pyridine (20 mL) for 6-12 hours.[1]
-
The progress of the reaction should be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with ethanol and then diethyl ether to yield the pure pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione (3).
Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of a series of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones with different substituents.
| Compound | R | Reflux Time (h) in Pyridine | Yield (%) |
| 3a | H | 8 | 85 |
| 3b | 6-CH₃ | 7 | 88 |
| 3c | 8-CH₃ | 7 | 87 |
| 3d | 6-Cl | 10 | 82 |
| 3e | 8-Cl | 10 | 80 |
| 3f | 6-OCH₃ | 6 | 90 |
| 3g | 8-OCH₃ | 6 | 92 |
Data adapted from Al-Tel, T. H. et al. (2022).[1]
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The purity of the starting anilines and other reagents is critical for obtaining high yields and minimizing side products.
-
Anhydrous Conditions: While the final cyclization is an autoxidation, the preceding steps, particularly the reaction with POCl₃, should be carried out under anhydrous conditions to prevent decomposition of the reagent.
-
Reaction Monitoring: Close monitoring of the final reflux in pyridine by TLC is recommended to avoid the formation of degradation products from prolonged heating.
-
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Hydrazine hydrate is toxic and a suspected carcinogen; handle with care.
Conclusion
The protocol described provides a straightforward and efficient method for the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines. The key autoxidation step proceeds in good to excellent yields for a variety of substituted precursors. This synthetic route offers a valuable tool for researchers in medicinal chemistry and related fields to access this interesting class of heterocyclic compounds for further investigation.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
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Application Note: Synthesis and Application of Novel Quinoline-Based Schiff Bases
Introduction: The Significance of Quinoline-Based Schiff Bases in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] When the versatile quinoline ring is functionalized with a hydrazone linker (forming a Schiff base), the resulting molecules often exhibit enhanced or novel therapeutic potential.[3] The imine (-C=N-) bond of the Schiff base is crucial for its biological activity, often acting as a key pharmacophore that can interact with various biological targets.[4]
This application note provides a comprehensive guide to the synthesis of novel Schiff bases through the condensation reaction of 4-hydrazino-1-methylquinolin-2(1H)-one with various aromatic aldehydes. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and robust experimental protocol, and discuss the potential applications of the resulting compounds in drug development, particularly focusing on their anticipated antimicrobial activities.[5][6]
Reaction Mechanism and Scientific Rationale
The formation of a Schiff base from 4-hydrazino-1-methylquinolin-2(1H)-one and an aromatic aldehyde is a classic acid-catalyzed condensation reaction. The reaction proceeds through a two-step mechanism involving a nucleophilic addition followed by dehydration.
Step 1: Nucleophilic Attack The reaction is typically initiated by the addition of a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid). The acid protonates the carbonyl oxygen of the aromatic aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine moiety in 4-hydrazino-1-methylquinolin-2(1H)-one, being a potent nucleophile, then attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.
Step 2: Dehydration The carbinolamine intermediate is unstable and readily undergoes dehydration to form the stable imine bond. The acidic conditions facilitate the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of the final Schiff base product, 4-(2-arylidenehydrazinyl)-1-methylquinolin-2(1H)-one.
The choice of an alcohol solvent, such as ethanol or methanol, is strategic. These solvents are polar enough to dissolve the reactants and can facilitate the reaction when heated to reflux, providing the necessary activation energy for the condensation to occur efficiently.[4][7]
Visualizing the Reaction Pathway
The following diagram illustrates the acid-catalyzed formation of a quinoline-based Schiff base.
Sources
- 1. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of Bioactive Hydrazones from 4-Hydrazino-1-methylquinolin-2(1H)-one
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of hydrazone derivatives of 4-Hydrazino-1-methylquinolin-2(1H)-one. The quinoline core is a privileged scaffold in medicinal chemistry, and its combination with the versatile hydrazone linkage (–NH–N=C–) has yielded compounds with significant therapeutic potential, including antimicrobial and anticancer activities.[1][2] This note details the underlying chemical principles, provides a robust and validated protocol for synthesis, outlines methods for structural confirmation, and discusses the biological relevance of this important class of molecules.
Introduction and Scientific Context
The quinoline ring system is a foundational heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals.[3] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][4] The hydrazone functional group, formed by the condensation of a hydrazine with an aldehyde or ketone, is a key pharmacophore that imparts unique physicochemical properties to a molecule, such as the ability to form stable complexes with metal ions and engage in hydrogen bonding.[5]
The strategic combination of the 4-hydrazino-1-methylquinolin-2(1H)-one scaffold with various carbonyl compounds provides a powerful platform for generating structurally diverse chemical libraries. These libraries are invaluable in the hit-to-lead optimization phase of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The resulting N'-arylidene-4-hydrazino-1-methylquinolin-2(1H)-one derivatives have emerged as promising candidates for developing new therapeutic agents, particularly against cancer and microbial infections.[1][6]
The Chemistry of Hydrazone Formation
The synthesis of hydrazones is a classic condensation reaction involving the nucleophilic addition of a hydrazine to a carbonyl carbon, followed by the elimination of a water molecule to form an azomethine (or imine) C=N double bond.[7]
Reaction Mechanism
The reaction is typically catalyzed by a small amount of acid.[8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of electrons on the terminal nitrogen of the hydrazine. This is a critical step, as the nucleophilicity of the hydrazine itself is reduced under highly acidic conditions due to protonation.[9]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon atom.
-
Nucleophilic Attack: The terminal nitrogen atom of 4-Hydrazino-1-methylquinolin-2(1H)-one attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[9]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the stable hydrazone product.
Caption: Acid-catalyzed mechanism for hydrazone synthesis.
Experimental Protocol: Synthesis of a Model Hydrazone
This section provides a detailed, step-by-step protocol for the synthesis of (E)-N'-(4-chlorobenzylidene)-4-hydrazino-1-methylquinolin-2(1H)-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Quantity |
| 4-Hydrazino-1-methylquinolin-2(1H)-one | C₁₀H₁₁N₃O | 189.22 | 1.0 | 189 mg |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 | 141 mg |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 15 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | 2-3 drops |
Safety Precaution: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Synthesis Procedure
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 189 mg (1.0 mmol) of 4-Hydrazino-1-methylquinolin-2(1H)-one in 10 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde: To this solution, add 141 mg (1.0 mmol) of 4-chlorobenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid serves as a catalyst to accelerate the condensation reaction.[10]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. A pale yellow solid is typically obtained.
Caption: Experimental workflow for hydrazone synthesis.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized hydrazone is a critical step. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: A characteristic peak in the range of 3180–3220 cm⁻¹ indicates the presence of the N-H group in the hydrazone linkage.[3]
-
C=N Stretch: The formation of the azomethine group is confirmed by a stretching band appearing around 1550–1643 cm⁻¹.[3][4]
-
Disappearance of C=O: The absence of the strong carbonyl (C=O) stretching band from the starting aldehyde (typically ~1700 cm⁻¹) provides strong evidence of a complete reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure.
-
¹H NMR:
-
Azomethine Proton (-N=CH-): A sharp singlet appearing in the downfield region, typically between δ 8.2-8.9 ppm, is characteristic of the proton on the azomethine carbon.[3]
-
Amide Proton (-NH-): A broad singlet corresponding to the amide N-H proton can be observed, often further downfield (δ 9.1-9.4 ppm).[3]
-
Aromatic Protons: Resonances for the protons on the quinoline and benzaldehyde rings will appear in their expected regions (typically δ 7.0-8.5 ppm).
-
-
¹³C NMR:
-
Azomethine Carbon (-N=CH-): The carbon of the C=N double bond will have a characteristic chemical shift, typically in the range of δ 140-150 ppm.
-
Quinolinone Carbonyl (C=O): The carbonyl carbon of the quinolinone ring will be present, usually around δ 160-165 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI-MS) will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Applications in Drug Discovery
Hydrazones derived from the quinoline scaffold are of significant interest due to their wide range of pharmacological activities.[2]
-
Anticancer Activity: Many quinoline-based hydrazones have demonstrated potent cytotoxic activity against various cancer cell lines.[1] Their mechanisms of action can be diverse, including the inhibition of cell cycle progression, induction of apoptosis, and interference with DNA replication.[3][6] Some derivatives have been shown to act as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs).[6]
-
Antimicrobial Activity: This class of compounds has also shown promising activity against a spectrum of pathogenic bacteria and fungi.[1][4] The lipophilic nature of the quinoline ring combined with the hydrogen bonding capability of the hydrazone moiety facilitates interaction with microbial cell membranes and key enzymes, such as DNA gyrase.[2]
-
Other Applications: Beyond these roles, quinoline hydrazones have been explored as fluorescent sensors for metal ions like Zn²⁺ and Co²⁺, highlighting their versatility in chemical biology and diagnostics.[5]
The modular nature of their synthesis allows for the creation of large, diverse libraries for high-throughput screening, making them an attractive starting point for the development of novel therapeutic agents.
References
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Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]
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Kumar, D., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available at: [Link]
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Singh, T., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Archiv der Pharmazie. Available at: [Link]
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Al-Ostath, A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
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Nayak, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. Available at: [Link]
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Mohammed, A. M. H., & Jasim, S. S. (2024). Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. International Journal of Advanced Chemistry Research. Available at: [Link]
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LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
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Wang, Y., et al. (2020). Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Matin, M. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. Available at: [Link]
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Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Available at: [Link]
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Mohammed, A. M. H., et al. (2024). Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society. Available at: [Link]
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Majeed, N. S., & Hussein, R. N. (2023). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from Flucytosine drug. Eurasian Chemical Communications. Available at: [Link]
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Li, Y., et al. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]
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Al-Obaidi, A. S. M., et al. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry. Available at: [Link]
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Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. Available at: [Link]
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S., Kumar, & D., Sangeetha. (2016). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Anticancer agents (a–f) containing quinoline hydrazone moieties. ResearchGate. Available at: [Link]
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Application Note & Protocol: Intramolecular Cyclization of 4-Hydrazinylquinolines via Reflux in Pyridine
Abstract
This document provides a comprehensive guide to the experimental setup and execution of intramolecular cyclization reactions involving 4-hydrazinylquinoline derivatives. The protocol focuses on the use of pyridine as a high-boiling solvent to facilitate thermal cyclization under reflux conditions. This method is a robust pathway for synthesizing fused heterocyclic systems, such as pyridazino[4,3-c:5,6-c']diquinolines, which are of significant interest in medicinal chemistry and materials science. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and outline the critical safety measures required when handling the specified reagents.
Scientific Principle & Rationale
The thermal treatment of 4-hydrazinylquinolines in a high-boiling solvent like pyridine is a classic method to induce intramolecular cyclization. The core principle relies on providing sufficient thermal energy to overcome the activation barrier for a nucleophilic attack from one of the hydrazine's nitrogen atoms onto an electrophilic site on the quinoline core or an adjacent molecule.
Causality Behind Experimental Choices:
-
Solvent Selection (Pyridine): Pyridine is chosen for several key reasons. Firstly, its high boiling point (115°C) allows the reaction to be conducted at a sufficiently high temperature to promote the cyclization, which often requires significant activation energy. Secondly, pyridine can act as a weak base, potentially facilitating deprotonation steps and serving as an acid scavenger. Using dry pyridine is crucial as water can interfere with the reaction, potentially hydrolyzing intermediates or quenching reactive species. Heating 4-hydrazinylquinolin-2(1H)-ones in pyridine has been demonstrated as an optimal condition for achieving high yields and shorter reaction times.[1]
-
Intramolecular vs. Intermolecular Reactions: The success of this reaction hinges on favoring an intramolecular pathway. Intramolecular reactions, particularly those forming stable 5- or 6-membered rings, are kinetically favored over their intermolecular counterparts due to the high effective concentration of the reacting moieties being tethered within the same molecule.[2] This reduces the entropic cost of bringing the reactive sites together.[2]
-
Reaction Product: The specific product depends on the structure of the starting 4-hydrazinylquinoline. For instance, 4-hydrazinylquinolin-2(1H)-ones can undergo an oxidative dimerization and cyclization to form pentacyclic pyridazino[4,3-c:5,6-c']diquinoline systems.[1] Other substituted 4-hydrazinylquinolines can cyclize to form the therapeutically relevant 1H-pyrazolo[3,4-b]quinoline scaffold.[3][4]
The generalized reaction pathway is visualized below.
Caption: Generalized scheme for the thermal cyclization of 4-hydrazinylquinolines.
Mandatory Safety Protocols
This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. The reaction must be performed inside a certified chemical fume hood at all times.
-
Pyridine (C₅H₅N): Pyridine is a flammable, toxic liquid with a pungent, unpleasant odor.[5] It is a skin and respiratory irritant and can cause dizziness, headaches, and nausea upon exposure.[5] All handling must occur in a well-ventilated fume hood.[6]
-
4-Hydrazinylquinoline Derivatives: These compounds are derivatives of hydrazine. Hydrazine and its derivatives are highly toxic and are considered potential carcinogens.[7] Exposure should be minimized through the use of a closed handling system where possible and appropriate personal protective equipment.[7]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[8]
-
Hand Protection: Use nitrile gloves resistant to pyridine.[5] Check breakthrough times with the glove manufacturer. Never wear compromised gloves.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure all skin is covered.
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Materials & Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| 4-Hydrazinylquinoline Derivative | Synthesis Grade (≥97%) | Varies | Ensure starting material is well-characterized. |
| Pyridine, Anhydrous | Anhydrous, 99.8% | Major Chemical Supplier | Use a new, sealed bottle or freshly distilled pyridine. |
| Toluene | ACS Grade | Major Chemical Supplier | For TLC mobile phase. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | For TLC mobile phase. |
| Deionized Water | N/A | In-house | For work-up. |
| Recrystallization Solvent | Reagent Grade | Varies | To be determined based on product solubility (e.g., Ethanol, DMF). |
Equipment
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Allihn or Graham condenser with appropriate ground glass joints
-
Heating mantle with a magnetic stirrer and stir bar
-
Lab jack and support stand with clamps
-
Nitrogen or Argon gas inlet (for inert atmosphere, optional but recommended)
-
TLC plates (e.g., Silica Gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Buchner funnel, filter flask, and filter paper
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
This protocol is based on a general procedure for the cyclization of 1 mmol of a 4-hydrazinylquinolin-2(1H)-one derivative.[1] Quantities should be scaled appropriately.
Reflux Apparatus Setup
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.
-
Assembly: In a chemical fume hood, place a magnetic stir bar into a round-bottom flask. Secure the flask to a support stand over a heating mantle.
-
Condenser: Attach the reflux condenser vertically to the neck of the round-bottom flask. Ensure the joint is snug.
-
Hoses: Connect the water hoses to the condenser. The water inlet should be at the bottom nipple and the outlet at the top. Start a gentle flow of cold water.
-
Inert Gas (Optional): If an inert atmosphere is desired, attach a gas inlet adapter to the top of the condenser.
Reaction Procedure
-
Charging the Flask: Add the 4-hydrazinylquinoline derivative (e.g., 1.0 mmol) to the round-bottom flask.
-
Solvent Addition: Add anhydrous pyridine (e.g., 5-10 mL) to the flask. The exact volume can be adjusted to ensure the starting material is fully solvated upon heating.
-
Initiate Reflux: Turn on the magnetic stirrer to a moderate speed. Begin heating the mixture gently using the heating mantle.
-
Maintain Reflux: Increase the temperature until the pyridine begins to boil and a condensation ring is visible in the lower third of the condenser. Maintain a steady reflux for 6-12 hours.[1] The exact duration will depend on the specific substrate and should be determined by reaction monitoring.
Reaction Monitoring
-
TLC Analysis: Periodically monitor the reaction's progress using TLC.[1]
-
Spotting: Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate alongside a spot of the starting material.
-
Elution: Develop the plate using a suitable mobile phase. A common system for these compounds is Toluene:Ethyl Acetate (10:1 v/v).[1]
-
Visualization: Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the starting material has been completely consumed.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Place a beaker containing iced deionized water on a stir plate in the fume hood. Slowly pour the cooled reaction mixture into the iced water while stirring.[1]
-
Product Formation: A solid precipitate of the crude product should form. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual pyridine and other water-soluble impurities.[1]
-
Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry in a vacuum oven at a low temperature.
Purification
-
Recrystallization: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to yield the pure cyclized product.[1] The choice of solvent must be determined empirically based on the product's solubility characteristics.
Experimental Workflow & Data Summary
The entire experimental process is outlined in the diagram below.
Caption: Step-by-step workflow for the reflux of 4-hydrazinylquinolines in pyridine.
Table 1: Summary of Key Experimental Parameters
| Parameter | Value / Condition | Rationale / Notes |
|---|---|---|
| Reactant Scale | 1.0 mmol | Standard laboratory scale for initial trials. |
| Solvent | Anhydrous Pyridine | High-boiling solvent to provide thermal energy for cyclization.[1] |
| Solvent Volume | 5 - 10 mL | Sufficient to dissolve the reactant and allow for effective stirring. |
| Reaction Temperature | ~115 °C (Reflux) | The boiling point of pyridine. |
| Reaction Time | 6 - 12 hours | Substrate-dependent; must be determined by monitoring.[1] |
| Monitoring | TLC (Toluene:EtOAc 10:1) | To track the consumption of starting material.[1] |
| Work-up | Precipitation in Iced Water | Product is typically insoluble in water, allowing for easy separation.[1] |
| Purification | Recrystallization | Standard method for purifying solid organic compounds. |
References
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Badowska-Rosłonek, K., & Kaczmarek, Ł. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(13), 4225. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(17), 3981. [Link]
-
Post, G. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Request PDF. (n.d.). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. ResearchGate. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
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ResearchGate. (2016). How to prepare 4-hydrazino pyridine? [Link]
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Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. [Link]
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Al-Mousawi, S. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
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Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
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Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]
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Badowska-Rosłonek, K., & Kaczmarek, Ł. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7622. [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... [Link]
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ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts. [Link]
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Application Notes & Protocols: Synthesis of Pyrazolo[3,4-b]quinolines from Hydrazino Precursors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties have made it a cornerstone for the development of novel therapeutics, including antiviral, antimicrobial, and anticancer agents.[1][2] Furthermore, its inherent fluorescence has led to applications as optical brighteners and components in electroluminescent devices.[1]
This document provides a comprehensive guide to the synthesis of this vital scaffold, with a specific focus on strategies commencing from hydrazino precursors. We will move beyond simple procedural lists to explore the underlying chemical logic, offering field-proven insights into reaction mechanisms and optimization. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for both discovery and process development laboratories.
Core Synthetic Strategies: A Mechanistic Overview
The formation of the pyrazolo[3,4-b]quinoline core from a hydrazine-containing precursor fundamentally involves the construction of the pyrazole ring onto a pre-existing or concurrently formed quinoline system. The most prevalent and powerful methods leverage quinoline derivatives that are strategically functionalized to react with hydrazines.
A dominant and highly effective strategy involves the reaction of various hydrazines (R-NHNH₂, where R can be H, alkyl, or aryl) with 2-chloro-3-formylquinolines.[3][4][5] This approach is favored for its high convergence and the relative accessibility of the quinoline starting materials, which can often be prepared via Vilsmeier-Haack formylation of the corresponding acetanilides.[4][5]
The general mechanism proceeds via a two-step sequence:
-
Nucleophilic Attack & Condensation: The hydrazine first attacks the highly electrophilic aldehyde group of the 2-chloro-3-formylquinoline to form a hydrazone intermediate.
-
Intramolecular Cyclization & Aromatization: This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the secondary nitrogen of the hydrazone displaces the chlorine atom at the C2 position of the quinoline ring. Subsequent elimination of HCl leads to the formation of the aromatic pyrazolo[3,4-b]quinoline system.
This core transformation is illustrated in the workflow below.
Figure 1: General Experimental Workflow. A streamlined representation of the synthesis from starting materials to the purified final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]quinoline from 2-Chloro-3-formylquinoline and Hydrazine Hydrate
This protocol describes a classic and reliable method for synthesizing the unsubstituted pyrazolo[3,4-b]quinoline core.
Scientist's Notes (Causality & Rationale):
-
Solvent: Absolute ethanol is an excellent choice as it readily dissolves the quinoline starting material and is compatible with the hydrazine reagent. Its boiling point allows for effective reflux without requiring specialized high-temperature equipment.
-
Base: Triethylamine (TEA) acts as a mild, non-nucleophilic base. Its primary role is to scavenge the HCl that is generated during the final cyclization step. This prevents the protonation of the hydrazine and the product, driving the reaction to completion.
-
Work-up: Pouring the reaction mixture into water is a critical step. The organic product is insoluble in water, causing it to precipitate out of the solution, while the more polar byproducts and excess reagents remain in the aqueous phase. This provides a simple and effective initial purification.
Materials & Reagents:
-
2-Chloro-3-formylquinoline (1.0 eq)
-
80% Hydrazine Hydrate (2.0 eq)
-
Absolute Ethanol
-
Triethylamine (TEA) (catalytic, ~3-5 drops)
-
Deionized Water
-
Crushed Ice
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-3-formylquinoline (e.g., 0.5 g, 1.0 eq) in absolute ethanol (10-15 mL).
-
Reagent Addition: To the stirred solution, add 80% hydrazine hydrate (2.0 eq) followed by a few drops of triethylamine.[1]
-
Reflux: Heat the reaction mixture to reflux (typically ~80°C) on a water bath or heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-15 hours).[1]
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol and hydrazine hydrate under reduced pressure using a rotary evaporator.[1]
-
Precipitation: Pour the concentrated residue into a beaker containing crushed ice and water.[1] A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the solid product thoroughly, either in a desiccator under vacuum or in a drying oven at a moderate temperature (e.g., 50-60°C).
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Friedländer-Type Synthesis of Substituted Pyrazolo[3,4-b]quinolines
The Friedländer annulation is a powerful, convergent method for constructing the quinoline core, which can be adapted for pyrazolo[3,4-b]quinoline synthesis. This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a pyrazolone derivative, which contains an active α-methylene group.[3]
Scientist's Notes (Causality & Rationale):
-
Reactants: The key to this synthesis is the reaction between the aldehyde/ketone of the ortho-amino-aryl component and the active methylene group of the pyrazolone.
-
Catalysis: The reaction can be catalyzed by acids or bases, or even proceed under thermal conditions in an inert environment.[3] Acid catalysts (like glacial acetic acid) protonate the carbonyl group, making it more electrophilic and susceptible to attack by the enol or enolate of the pyrazolone.
-
Conditions: The reaction conditions can vary significantly, from heating in glacial acetic acid to high-temperature melts (150–260 °C) or microwave-assisted conditions, depending on the reactivity of the specific substrates.[3]
Materials & Reagents:
-
2-Aminobenzaldehyde or 2-Aminoacetophenone (1.0 eq)
-
Substituted 5-Pyrazolone (e.g., 3-methyl-1-phenyl-5-pyrazolone) (1.0 eq)
-
Glacial Acetic Acid or Ethylene Glycol
Step-by-Step Procedure:
-
Reaction Setup: Combine the 2-aminocarbonyl compound (1.0 eq) and the substituted 5-pyrazolone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add the chosen solvent. For an acid-catalyzed reaction, use glacial acetic acid. For higher temperatures, ethylene glycol can be used.[3]
-
Reflux: Heat the mixture to reflux and maintain for the required time (can range from a few hours to over 24 hours). Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture.
-
If using acetic acid, the product may precipitate upon cooling or after careful addition of water.
-
If using ethylene glycol, the mixture is typically poured into water to precipitate the crude product.
-
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography or recrystallization.[3]
Figure 2: Simplified Reaction Mechanism. Key steps in the formation of the pyrazole ring from a 2-chloro-3-formylquinoline precursor.
Comparative Data & Optimization
The choice of synthetic route can significantly impact yield and reaction time. The following table summarizes typical outcomes for different approaches.
| Synthetic Method | Key Precursors | Typical Catalyst/Solvent | Reaction Time | Typical Yield (%) | Reference |
| Direct Cyclization | 2-Chloro-3-formylquinoline + Hydrazine | Ethanol / TEA | 12-15 hours | 79-90% | [1] |
| Friedländer Annulation | 2-Aminobenzophenone + Pyrazolone | Ethylene Glycol | 4-8 hours | 20-85% | [3] |
| Microwave-Assisted | 2-Aminobenzaldehyde + Pyrazolone | Clay support (K-10) | 5-10 minutes | High | [3] |
| Multicomponent | Aldehyde + 1,3-Dione + 5-Aminopyrazole | Pyridine-2-carboxylic acid | 1-2 hours | 84-98% | [6] |
Senior Scientist Insights: For rapid library synthesis and lead optimization, multicomponent reactions (MCRs) and microwave-assisted syntheses offer significant advantages in terms of speed and efficiency.[3][6] However, for larger-scale synthesis and process development, the direct cyclization from 2-chloro-3-formylquinolines often provides a more robust and scalable route with high yields, despite the longer reaction times.[1][5] The Friedländer approach is highly versatile but can suffer from variable yields depending on the electronic nature of the substituents on both reactants.[3]
Troubleshooting & Advanced Considerations
-
Low Yields: If yields are poor in the direct cyclization method, ensure the hydrazine hydrate is of good quality and that the reaction is protected from excessive atmospheric moisture. In the Friedländer synthesis, consider screening different acid or base catalysts, as the optimal choice is substrate-dependent.
-
Side Reactions: In some Friedländer condensations, self-condensation of the aminocarbonyl compound or alternative cyclization pathways of the pyrazolone can lead to byproducts.[3] Careful control of temperature and reaction time is crucial. Purification by column chromatography is often necessary to isolate the desired product.
-
Regioselectivity: When using unsymmetrical pyrazolones or substituted hydrazines, the formation of regioisomers is possible. The regiochemical outcome is often dictated by steric and electronic factors, and the identity of the major product must be confirmed by rigorous characterization (e.g., 2D NMR).
References
-
Kaczmarczyk, E., Cichy, B., & Danel, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2689. [Link]
-
Manjula Rani, K., & Rajendran, S.P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15973. [Link]
-
Ghashang, M., & Davoodnia, A. (2014). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. ResearchGate. [Link]
-
Ghashang, M., & Davoodnia, A. (2015). Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. ResearchGate. [Link]
-
Ghashang, M. (2018). Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts. ResearchGate. [Link]
-
Hennig, L. (1991). Synthesis of Pyrazolo(3,4‐b)quinolines from 4‐Aroyl‐5‐chloropyrazoles. Scholars Portal. [Link]
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Kamal, A., et al. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. [Link]
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Kaczmarczyk, E., Cichy, B., & Danel, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. dspace.uz.zgora.pl. [Link]
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Kaczmarczyk, E., Cichy, B., & Danel, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
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The Quinolinone Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Introduction: The Enduring Legacy and Therapeutic Versatility of the Quinolinone Core
The quinolinone structural motif, a bicyclic aromatic system comprising a fused benzene and a pyridinone ring, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of natural products with profound biological activities, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of interacting with a diverse array of biological targets, thereby exhibiting a broad spectrum of therapeutic effects. From the historical significance of quinine in combating malaria to the contemporary impact of fluoroquinolone antibiotics, quinolinone derivatives have consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[1] This guide provides an in-depth exploration of the applications of quinolinone derivatives across key therapeutic areas, offering detailed insights into their mechanisms of action, structure-activity relationships, and practical protocols for their synthesis and evaluation. Our focus will be on empowering researchers, scientists, and drug development professionals with the technical knowledge to harness the full potential of this remarkable scaffold.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
The fight against cancer has witnessed the emergence of numerous quinolinone-based compounds that exhibit potent and selective anticancer activity.[2][3] These derivatives employ a variety of mechanisms to disrupt the complex signaling networks that drive tumor growth, proliferation, and survival.[4][5]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Quinolinone derivatives exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: A significant number of quinolinone-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[6] By targeting kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src kinase, these compounds can effectively block angiogenesis, cell proliferation, and metastasis.[4][7]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinolinone derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription.[7][8] Furthermore, they can inhibit the function of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.[7][8][9]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some quinolinone derivatives have been shown to inhibit the polymerization of tubulin, the building block of microtubules.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10][11]
-
Induction of Apoptosis: Many quinolinone derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[4][11]
Signaling Pathway Visualization: Quinolinone Derivative as a Kinase Inhibitor
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinolinone derivative.
B. Representative Anticancer Quinolinone Derivatives and their Activities
The following table summarizes the anticancer activity of selected quinolinone derivatives against various cancer cell lines.
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Quinoline-Chalcone Hybrid | Compound 67 | LNCaP (Prostate) | 7.93 | Antiproliferative | [4] |
| 4-Quinolone | Compound 3a | MCF-7 (Breast) | - | Apoptosis Induction, G2 Arrest | [11] |
| Quinoline-4-carboxylic acid | Compound 3j | MCF-7 (Breast) | - | Apoptosis Induction, G2 Arrest | [11] |
| 2-Aryl Quinoline | Compound Figure 21 | MCF-7 (Breast) | 0.82 | Topoisomerase II Inhibition | [8] |
C. Experimental Protocols
This protocol describes the synthesis of quinoline-4-carboxylic acid derivatives via the reaction of an isatin with an aryl-substituted acetophenone, a method that has been successfully employed in the generation of compounds with anticancer activity.[11]
Materials:
-
5-Chloro-isatin
-
Substituted aryl acetophenone (e.g., 4-hydroxy-3-methoxyacetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-isatin (1 mmol) and the corresponding aryl substituted acetophenone (1 mmol) in ethanol.
-
Add a solution of potassium hydroxide (2 mmol) in ethanol to the reaction mixture.
-
Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure quinoline-4-carboxylic acid derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of Anticancer Quinolinone Derivatives
Caption: General workflow for the synthesis of quinoline-4-carboxylic acid derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinolinone derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinolinone derivative in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Antibacterial Applications: A Legacy of Fighting Infections
The quinolone and fluoroquinolone classes of antibiotics are a testament to the power of the quinolinone scaffold in combating bacterial infections.[1] These synthetic antibacterial agents have been instrumental in treating a wide range of bacterial diseases.
A. Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, fluoroquinolones prevent the relaxation of positively supercoiled DNA that occurs during replication, leading to a halt in the process.[13]
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents the separation of replicated bacterial chromosomes, ultimately leading to cell death.
Logical Relationship: Fluoroquinolone Mechanism of Action
Caption: The dual inhibitory action of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV.
B. Representative Antibacterial Quinolinone Derivatives and their Activities
The following table highlights the antibacterial activity of some novel quinolinone derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5d | S. aureus | 0.125 - 8 | [15] |
| Compound 5d | E. coli | 0.125 - 8 | [15] |
| Compound 2 | B. cereus | 3.12 - 50 | [16] |
| Compound 6 | P. aeruginosa | 3.12 - 50 | [16] |
C. Experimental Protocols
This protocol describes a synthetic route to novel quinolinone derivatives using the Mannich reaction, which has been shown to produce compounds with broad-spectrum antibacterial activity.[15]
Materials:
-
5-Chloro-8-hydroxyquinoline
-
Paraformaldehyde
-
Primary or secondary amine (e.g., piperidine)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 5-chloro-8-hydroxyquinoline (1 mmol) in ethanol, add paraformaldehyde (2.2 mmol) and the desired amine (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, the precipitated product can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterize the synthesized compound using appropriate spectroscopic methods.
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Quinolinone derivative stock solution
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the quinolinone derivative in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Anti-inflammatory and Antimalarial Applications
Beyond their roles in cancer and bacterial infections, quinolinone derivatives have also demonstrated significant potential as anti-inflammatory and antimalarial agents.
A. Anti-inflammatory Activity
Quinolinone-based compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and histamine receptors.[2][17][18][19] The synthesis of quinolinone derivatives as potential anti-inflammatory agents often involves multi-step reaction sequences to introduce the desired pharmacophoric features.[17][20]
B. Antimalarial Activity
The historical success of quinine has spurred the continued investigation of quinolinone derivatives as antimalarial agents.[21][22] Their mechanism of action often involves the inhibition of hemozoin formation in the malaria parasite, leading to the accumulation of toxic free heme.[23][24][25] More recent studies have identified the parasite's cytochrome bc1 complex as another key target for some quinolinone derivatives.[3] The synthesis of antimalarial quinolones can be achieved through classical methods like the Conrad-Limpach and Gould-Jacobs reactions.[3]
IV. Conclusion and Future Perspectives
The quinolinone scaffold continues to be a remarkably versatile and fruitful source of new therapeutic leads. The diverse biological activities exhibited by its derivatives underscore the importance of this privileged structure in medicinal chemistry. Future research in this area will likely focus on the design and synthesis of novel quinolinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational drug design and the exploration of new biological targets will undoubtedly lead to the discovery of the next generation of quinolinone-based drugs for the treatment of a wide range of human diseases.
References
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]
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an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE. [Link]
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Mechanism of Action of Quinolones and Fluoroquinolones. (2011). Mechanism of Action. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). European Journal of Medicinal Chemistry. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]
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Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. (n.d.). PubMed Central. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed Central. [Link]
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Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. [Link]
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Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. (n.d.). Journal of Pure and Applied Microbiology. [Link]
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Quinine. (n.d.). Wikipedia. [Link]
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Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. (n.d.). PubMed Central. [Link]
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Quinolines: a new hope against inflammation. (n.d.). PubMed. [Link]
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. [Link]
-
Mechanism of action of and resistance to quinolones. (n.d.). PubMed Central. [Link]
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Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. [Link]
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Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. [Link]
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Application Notes and Protocols: 4-Hydrazino-1-methylquinolin-2(1H)-one as a Versatile Nucleophile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[4,3-c]quinolinone Scaffold
The fusion of pyrazole and quinolinone ring systems generates the pyrazolo[4,3-c]quinolinone core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Molecules possessing this architecture have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2][3] Specifically, derivatives of pyrazolo[4,3-c]quinolines have been identified as inhibitors of cyclooxygenase-2 (COX-2), phosphodiesterase-4, and topoisomerase II, highlighting their potential as therapeutic agents for a range of diseases.[1]
A key building block for the construction of this privileged scaffold is 4-hydrazino-1-methylquinolin-2(1H)-one. Its strategic value lies in the nucleophilic hydrazine moiety positioned at the C4 position of the quinolinone ring, primed for cyclocondensation reactions. This document provides a detailed guide to the application of 4-hydrazino-1-methylquinolin-2(1H)-one as a nucleophile, focusing on its use in the classic Knorr pyrazole synthesis to generate functionalized pyrazolo[4,3-c]quinolinones.
Mechanistic Principles: The Knorr Pyrazole Synthesis
The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to afford a pyrazole is known as the Knorr pyrazole synthesis. A widely used variation of this reaction employs a β-ketoester, which leads to the formation of a pyrazolone, a tautomer of a hydroxypyrazole.
The established mechanism for this transformation involves a two-stage process:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to yield a stable hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl. Subsequent elimination of the alcohol (or water, depending on the tautomeric form) results in the formation of the stable, five-membered pyrazolone ring.
The regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl groups of the dicarbonyl compound. In the case of a β-ketoester like ethyl acetoacetate, the ketone carbonyl is significantly more reactive towards nucleophilic attack than the ester carbonyl.
Figure 1: General workflow of the Knorr pyrazole synthesis to form a pyrazolo[4,3-c]quinolinone.
Application Protocol: Synthesis of 5-methyl-2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a model pyrazolo[4,3-c]quinolinone via the reaction of 4-hydrazino-1-methylquinolin-2(1H)-one with ethyl acetoacetate.
Materials and Equipment
-
Reagents:
-
4-Hydrazino-1-methylquinolin-2(1H)-one
-
Ethyl acetoacetate (freshly distilled)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Diethyl ether
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-hydrazino-1-methylquinolin-2(1H)-one (1.0 eq).
-
Reagent Addition: Add absolute ethanol (10 mL/g of hydrazine) to dissolve the starting material, followed by ethyl acetoacetate (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, reduce the volume of the solvent in vacuo until a solid begins to form, then cool in an ice bath to maximize precipitation.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted ethyl acetoacetate and other soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.
-
Drying: Dry the purified product under vacuum to a constant weight.
Expected Results and Characterization
The expected product is a stable, crystalline solid. The structure should be confirmed by standard spectroscopic methods.
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-90% |
| ¹H NMR | Signals corresponding to the quinolinone and pyrazolone protons. |
| ¹³C NMR | Resonances for the carbonyl carbons and aromatic/heterocyclic carbons. |
| IR (cm⁻¹) | Characteristic peaks for C=O (amide and pyrazolone), C=C, and N-H stretching. |
| Mass Spec. | Molecular ion peak corresponding to the expected molecular weight. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Combine Reactants and Solvent", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Add Glacial Acetic Acid"]; Reflux [label="Heat to Reflux (4-6 h)"]; TLC_Monitor [label="Monitor by TLC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to Room Temperature"]; Isolate [label="Isolate Product by Filtration"]; Wash [label="Wash with Diethyl Ether"]; Recrystallize [label="Recrystallize from Ethanol (Optional)"]; Dry [label="Dry Under Vacuum"]; Characterize [label="Characterize Product\n(NMR, IR, MS)", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Add_Catalyst; Add_Catalyst -> Reflux; Reflux -> TLC_Monitor [style=dashed]; TLC_Monitor -> Reflux; Reflux -> Cool; Cool -> Isolate; Isolate -> Wash; Wash -> Recrystallize; Recrystallize -> Dry; Wash -> Dry [label="If pure"]; Dry -> Characterize; }
Figure 2: Step-by-step experimental workflow for the synthesis of the target pyrazolo[4,3-c]quinolinone.
Troubleshooting and Considerations
-
Low Yield:
-
Ensure the use of freshly distilled ethyl acetoacetate as it can hydrolyze over time.
-
Confirm the complete dissolution of the starting hydrazine in ethanol before heating.
-
Extend the reaction time if TLC indicates the presence of starting material.
-
-
Impure Product:
-
Inadequate washing with diethyl ether may leave traces of ethyl acetoacetate.
-
Recrystallization is crucial for obtaining a highly pure product for biological testing.
-
-
Alternative Electrophiles: This protocol can be adapted for other 1,3-dicarbonyl compounds, such as diketene or other β-ketoesters, to generate a library of substituted pyrazolo[4,3-c]quinolinones. Reaction conditions may require optimization for different substrates.
-
Autoxidation: 4-Hydrazinylquinolin-2(1H)-ones can undergo autoxidation, especially when heated in certain solvents like pyridine.[4] While this is less of a concern in the acidic ethanol conditions of the Knorr synthesis, it is a potential side reaction to be aware of, particularly during workup and purification.
Conclusion
4-Hydrazino-1-methylquinolin-2(1H)-one is a highly effective nucleophilic building block for the synthesis of medicinally relevant pyrazolo[4,3-c]quinolinones. The Knorr pyrazole synthesis provides a robust and high-yielding method for the construction of this key heterocyclic scaffold. The protocol described herein is a reliable starting point for researchers aiming to explore the chemical space of pyrazolo[4,3-c]quinolinone derivatives for applications in drug discovery and development.
References
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). ChemInform, 41(32). Available from: [Link]
-
Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., ... & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available from: [Link]
-
Tsai, C. H., Tung, C. W., Lin, Y. C., Chen, Y. L., Tzeng, C. C., & Chen, C. M. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. Available from: [Link]
-
Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., ... & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available from: [Link]
-
Tsai, C. H., Tung, C. W., Lin, Y. C., Chen, Y. L., Tzeng, C. C., & Chen, C. M. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. Available from: [Link]
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- 3. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Detection and Quantification of Ketones using 4-Hydrazino-1-methylquinolin-2(1H)-one Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Ketones and a Novel Solution
Ketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. They are pivotal in numerous biological pathways and are key structural motifs in many pharmaceutical compounds and industrial chemicals. However, their analysis, particularly at low concentrations in complex matrices like biological fluids, presents a significant challenge. Many ketones lack strong chromophores or fluorophores, leading to poor sensitivity in UV-Vis and fluorescence detection. Furthermore, their moderate polarity can result in suboptimal chromatographic peak shapes and resolution.
Chemical derivatization offers a powerful strategy to overcome these limitations. By converting the ketone into a derivative with enhanced detection properties, analytical sensitivity and selectivity can be dramatically improved. This application note details the use of 4-Hydrazino-1-methylquinolin-2(1H)-one as a pre-column derivatization reagent for the analysis of ketones by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The quinolinone core of this reagent provides a strong chromophore for UV detection and a readily ionizable moiety for mass spectrometry, significantly enhancing the signal intensity of the target ketones.
Reaction Mechanism: The Chemistry Behind the Enhancement
The derivatization of ketones with 4-Hydrazino-1-methylquinolin-2(1H)-one proceeds via a nucleophilic addition-elimination reaction, resulting in the formation of a stable hydrazone. This reaction is analogous to the well-established derivatization of carbonyl compounds with other hydrazine-based reagents.[1][2][3] The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety.[1]
The reaction mechanism can be summarized in the following steps:
-
Acid-Catalyzed Activation of the Ketone: A proton from the acidic catalyst (e.g., trifluoroacetic acid) protonates the carbonyl oxygen of the ketone, creating a resonance-stabilized carbocation.
-
Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen of 4-Hydrazino-1-methylquinolin-2(1H)-one attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone derivative.
Caption: Reaction Mechanism of Ketone Derivatization
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the derivatization of a standard ketone solution. Researchers should optimize the reaction conditions for their specific ketone of interest and sample matrix.
Materials and Reagents
-
4-Hydrazino-1-methylquinolin-2(1H)-one (Synthesized or purchased from a reputable supplier)
-
Ketone standard (e.g., Acetone, Cyclohexanone)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Vortex mixer
-
Heating block or water bath
-
HPLC or LC-MS system
Preparation of Reagents
-
Derivatization Reagent Solution (10 mM): Dissolve an appropriate amount of 4-Hydrazino-1-methylquinolin-2(1H)-one in acetonitrile to achieve a final concentration of 10 mM. Note: This solution should be prepared fresh daily and protected from light.
-
Ketone Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the ketone standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Ketone Solution (10 µg/mL): Dilute the ketone standard stock solution with acetonitrile to obtain a working solution of 10 µg/mL.
-
Catalyst Solution (0.1% TFA in ACN): Add 100 µL of TFA to 100 mL of acetonitrile.
Derivatization Procedure
Caption: Experimental Workflow
-
In a clean microcentrifuge tube, add 100 µL of the 10 µg/mL working ketone solution.
-
Add 100 µL of the 10 mM derivatization reagent solution to the tube.
-
Add 20 µL of the 0.1% TFA in ACN catalyst solution.
-
Cap the tube tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, allow the mixture to cool to room temperature.
-
The derivatized sample is now ready for analysis. If necessary, dilute the sample with the initial mobile phase of your chromatographic method to a suitable concentration.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC or LC-MS system.
Analytical Considerations and Performance
The derivatization with 4-Hydrazino-1-methylquinolin-2(1H)-one is expected to significantly improve the analytical performance for ketone detection. The following table summarizes the expected improvements based on data from analogous hydrazine-based derivatization reagents.[4][5]
| Parameter | Without Derivatization | With 4-Hydrazino-1-methylquinolin-2(1H)-one Derivatization (Expected) | Rationale for Improvement |
| UV-Vis Detection | Poor or no signal for aliphatic ketones | Strong absorbance around 254 nm and 310 nm | The quinolinone moiety is a strong chromophore. |
| Fluorescence Detection | Generally non-fluorescent | Potential for fluorescence upon excitation | The extended conjugated system may exhibit fluorescent properties. |
| LC-MS (ESI+) Sensitivity | Moderate to low ionization efficiency | High ionization efficiency | The quinolinone nitrogen is readily protonated, leading to a strong [M+H]+ signal. |
| Limit of Detection (LOD) | µg/mL to ng/mL range | pg/mL to fg/mL range | Significant signal enhancement from the derivatizing agent. |
| Chromatographic Peak Shape | Can be prone to tailing | Improved peak symmetry and resolution | The derivative is more non-polar, leading to better interaction with reversed-phase columns. |
Applications in Research and Development
The enhanced sensitivity and selectivity afforded by this derivatization method open up a wide range of applications across various scientific disciplines:
-
Metabolomics: Quantification of ketone bodies (e.g., acetone, acetoacetate) in biological samples for the study of metabolic disorders like diabetic ketoacidosis.[6][7]
-
Pharmaceutical Analysis: Determination of ketonic drug substances and their metabolites in plasma, urine, and tissue samples for pharmacokinetic and pharmacodynamic studies.
-
Environmental Analysis: Monitoring of volatile organic compounds (VOCs), including ketones, in air and water samples.
-
Food and Beverage Industry: Quality control of products by analyzing key flavor and aroma compounds that are ketones.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive derivatization reagent.2. Insufficient reaction time or temperature.3. pH of the reaction mixture is not optimal. | 1. Prepare fresh derivatization reagent solution.2. Optimize reaction time and temperature (e.g., 60-80°C for 30-60 min).3. Ensure the presence of an acid catalyst; adjust catalyst concentration if necessary. |
| Multiple Peaks for a Single Analyte | 1. Formation of stereoisomers (syn/anti) of the hydrazone.2. Incomplete reaction.3. Degradation of the derivative. | 1. This is common for hydrazone formation. Ensure consistent chromatographic conditions for reproducible peak ratios. Sum the areas of both peaks for quantification.2. Increase reaction time or temperature.3. Analyze the sample promptly after derivatization. Store derivatized samples at low temperatures (4°C) and protected from light. |
| High Background Signal | 1. Excess derivatization reagent.2. Contaminated solvents or reagents. | 1. Optimize the molar ratio of the derivatization reagent to the analyte.2. Use high-purity solvents and reagents. |
Conclusion
Derivatization of ketones with 4-Hydrazino-1-methylquinolin-2(1H)-one is a promising and powerful technique for enhancing their detectability in various analytical applications. The straightforward reaction protocol, coupled with the significant improvements in sensitivity and chromatographic performance, makes this method a valuable tool for researchers, scientists, and drug development professionals. The principles and protocols outlined in this application note provide a solid foundation for the successful implementation of this derivatization strategy in your laboratory.
References
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC, NIH. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC, NIH. [Link]
-
Keevil, B. G., & Owen, L. J. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC, NIH. [Link]
-
Wegener, K., & Benter, T. (2009). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. [Link]
-
Hooker, J. M., Reibel, A. T., & Fowler, J. S. (2012). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Journal of Mass Spectrometry. [Link]
-
Hussein, M. A., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. [Link]
-
Yusuf, M., Khan, R. A., & Solanki, I. (2020). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC, NIH. [Link]
-
Wang, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. MDPI. [Link]
-
Sridhar, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
-
Basoglu, A., et al. (2021). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. ResearchGate. [Link]
-
Higashi, T., & Shimada, K. (2004). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]
-
Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]
-
McCarthy, C., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
-
LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Kumar, R., et al. (2021). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC, NIH. [Link]
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
Kaczmarek, K., & Gendaszewska, D. (2021). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ScienceDirect. [Link]
-
El-Naggar, M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. SpringerLink. [Link]
-
Organic Chemistry Tutor. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]
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The Strategic Utility of 4-Hydrazinylquinolin-2(1H)-one in Multi-Component Reactions for the Synthesis of Fused Heterocyclic Scaffolds
Introduction: The Quinolinone Core and the Power of Multi-Component Reactions
The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures from simple precursors in a single, atom-economical step.[1] The convergence of the versatile quinolinone core with the efficiency of MCRs opens up new avenues for the rapid generation of diverse chemical libraries for drug discovery and development.
This technical guide provides a detailed exploration of the application of 4-hydrazinylquinolin-2(1H)-one as a key building block in multi-component reactions, with a focus on the synthesis of fused pyrazolo[4,3-c]quinolinone systems. We will delve into the mechanistic rationale behind these transformations, provide detailed experimental protocols, and discuss the potential applications of the resulting compounds.
Part 1: Synthesis of the Key Precursor: 4-Hydrazinylquinolin-2(1H)-one
A reliable and efficient synthesis of the starting material is paramount for any subsequent chemical transformations. 4-Hydrazinylquinolin-2(1H)-one can be readily prepared from the corresponding 4-hydroxyquinolin-2(1H)-one.
Protocol 1: Synthesis of 4-Hydrazinylquinolin-2(1H)-one
This protocol outlines a two-step synthesis starting from 4-hydroxyquinolin-2(1H)-one, proceeding through a chlorinated intermediate.
Step 1: Synthesis of 4-chloroquinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring. The crude 4-chloroquinolin-2(1H)-one will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 4-hydrazinylquinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-chloroquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Execution: Add hydrazine hydrate (N₂H₄·H₂O, 10.0 eq) to the solution. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 4-hydrazinylquinolin-2(1H)-one, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure product.
Part 2: Multi-Component Synthesis of Pyrazolo[4,3-c]quinolinones
The dual nucleophilic nature of the hydrazine moiety in 4-hydrazinylquinolin-2(1H)-one makes it an ideal substrate for condensation reactions with 1,3-dielectrophiles, which can be generated in situ from an aldehyde and an active methylene compound in a multi-component reaction setting. This approach allows for the one-pot construction of the fused pyrazolo[4,3-c]quinolinone scaffold.
Plausible Three-Component Reaction and Mechanism
A plausible and efficient MCR involves the reaction of 4-hydrazinylquinolin-2(1H)-one, an aromatic aldehyde, and a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions.
Proposed Mechanism:
The reaction is proposed to proceed through the following steps:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with the active methylene group of the β-ketoester to form an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct).
-
Michael Addition: The terminal nitrogen of the hydrazine moiety of 4-hydrazinylquinolin-2(1H)-one acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization and Dehydration: The newly formed intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen of the hydrazine group onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring, resulting in the final pyrazolo[4,3-c]quinolinone product.
Diagram: Proposed Mechanism for the Three-Component Synthesis of Pyrazolo[4,3-c]quinolinones
Caption: Proposed mechanism for the one-pot, three-component synthesis.
Protocol 2: One-Pot Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-pyrazolo[4,3-c]quinolin-4-one
This protocol is a representative example for the synthesis of a pyrazolo[4,3-c]quinolinone derivative. Researchers should optimize the conditions for different substrates.
Materials and Reagents:
-
4-Hydrazinylquinolin-2(1H)-one
-
Benzaldehyde
-
Ethyl acetoacetate
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Experimental Procedure:
-
Reaction Setup: To a solution of 4-hydrazinylquinolin-2(1H)-one (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (5-10 mol%).
-
Reaction Execution: Heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to afford the pure pyrazolo[4,3-c]quinolinone derivative.
Table 1: Representative Data for the Synthesis of Pyrazolo[4,3-c]quinolinones
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Acetic Acid | Ethanol | 10 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Acetic Acid | Ethanol | 12 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Acetic Acid | Ethanol | 10 | 88 |
| 4 | Benzaldehyde | Methyl acetoacetate | Acetic Acid | Ethanol | 10 | 83 |
Note: The data presented in this table are hypothetical and representative of typical outcomes for such reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Part 3: Applications and Future Perspectives
The synthesized pyrazolo[4,3-c]quinolinone derivatives are of significant interest due to their structural analogy to known bioactive molecules. These fused heterocyclic systems are potential candidates for:
-
Drug Discovery: The pyrazolo[4,3-c]quinoline core has been identified in compounds with potential anti-inflammatory and anticancer activities.[2][3] The library of compounds generated through these MCRs can be screened for various biological activities.
-
Materials Science: The planar, electron-rich nature of these fused aromatic systems suggests potential applications as organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time, consider a stronger acid catalyst (e.g., p-toluenesulfonic acid), or try a higher boiling point solvent (e.g., DMF). |
| Side reactions | Optimize the stoichiometry of reactants. Ensure the purity of starting materials. | |
| Formation of Multiple Products | Lack of regioselectivity | This is less common in this specific reaction but can be influenced by the substituents on the reactants. Purification by column chromatography may be necessary. |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent | After cooling, try adding cold water to precipitate the product. Alternatively, remove the solvent under reduced pressure and triturate the residue with a non-polar solvent like hexane. |
Conclusion
Multi-component reactions involving 4-hydrazinylquinolin-2(1H)-one provide a highly efficient and versatile platform for the synthesis of novel fused heterocyclic compounds, particularly pyrazolo[4,3-c]quinolinones. The operational simplicity, atom economy, and the ability to generate molecular diversity make this approach highly attractive for both academic research and industrial applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of synthetic chemistry.
References
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (URL: [Link])
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (URL: [Link])
-
Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. (URL: [Link])
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Application Notes and Protocols: The Use of 4-Hydrazino-1-methylquinolin-2(1H)-one in the Synthesis of Novel Antimicrobial Agents
Introduction: A Versatile Scaffold for Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] Within this class, 4-Hydrazino-1-methylquinolin-2(1H)-one emerges as a highly versatile and reactive intermediate for the synthesis of a diverse array of heterocyclic compounds. Its hydrazinyl group at the C4 position serves as a nucleophilic handle, enabling the construction of various derivatives, primarily through condensation reactions.
This guide provides an in-depth exploration of the synthetic utility of 4-Hydrazino-1-methylquinolin-2(1H)-one in generating potent antimicrobial candidates, specifically focusing on the synthesis of Schiff bases and pyrazole derivatives. We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols, and discuss the evaluation of the antimicrobial efficacy of the resulting compounds.
Synthetic Pathways and Rationale
The primary synthetic utility of 4-Hydrazino-1-methylquinolin-2(1H)-one lies in the reactivity of its hydrazine moiety. This functional group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones (Schiff bases). Furthermore, cyclization reactions with 1,3-dicarbonyl compounds or their equivalents lead to the formation of five-membered heterocyclic rings, most notably pyrazoles.
Diagram of Synthetic Utility
Caption: Synthetic routes from 4-Hydrazino-1-methylquinolin-2(1H)-one.
The rationale for exploring these derivatives is rooted in established structure-activity relationships. The formation of Schiff bases introduces an azomethine group (-N=CH-), which is a common pharmacophore in many biologically active compounds, contributing to their antimicrobial properties.[3] Pyrazole rings are also prevalent in a multitude of pharmaceuticals and are known to exhibit a broad range of bioactivities, including antimicrobial effects.[4][5]
Synthesis of the Starting Material: 4-Hydrazino-1-methylquinolin-2(1H)-one
The precursor, 4-Hydrazino-1-methylquinolin-2(1H)-one, can be synthesized from the corresponding 4-hydroxy derivative. This transformation is a critical first step for laboratories that do not have a commercial source of the starting material.
Protocol 1: Synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one
This protocol is adapted from established procedures for the synthesis of similar hydrazinylquinolines.[6]
Materials:
-
4-Hydroxy-1-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ice
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, cautiously add 4-Hydroxy-1-methylquinolin-2(1H)-one to an excess of phosphorus oxychloride. The reaction is exothermic.
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the 4-chloro-1-methylquinolin-2(1H)-one intermediate.
-
Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Hydrazinolysis: To a solution of the dried 4-chloro-1-methylquinolin-2(1H)-one in ethanol, add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, the product, 4-Hydrazino-1-methylquinolin-2(1H)-one, will precipitate.
-
Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent such as ethanol to obtain the pure product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Synthesis of Antimicrobial Derivatives
A. Schiff Base Derivatives
The condensation of 4-Hydrazino-1-methylquinolin-2(1H)-one with various aromatic and heteroaromatic aldehydes yields a library of Schiff bases. The choice of aldehyde is crucial as the substituent on the aromatic ring can significantly influence the antimicrobial activity of the final compound.
Protocol 2: General Procedure for the Synthesis of Schiff Bases
This protocol is a generalized method based on common practices for Schiff base formation from hydrazines.[7]
Materials:
-
4-Hydrazino-1-methylquinolin-2(1H)-one
-
Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 mmol of 4-Hydrazino-1-methylquinolin-2(1H)-one in a minimal amount of absolute ethanol in a round-bottom flask. Gentle heating may be required.
-
Add 1 mmol of the desired aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) to obtain the pure Schiff base.
Causality behind Experimental Choices:
-
Ethanol is a commonly used solvent as it effectively dissolves the reactants and allows for precipitation of the product upon cooling.
-
Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine.
-
Refluxing provides the necessary energy to overcome the activation barrier of the condensation reaction.
B. Pyrazole Derivatives
The reaction of hydrazines with β-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles.[8] Acetylacetone is a common reagent used to generate 3,5-dimethylpyrazole derivatives.
Protocol 3: General Procedure for the Synthesis of Pyrazole Derivatives
This protocol outlines the synthesis of pyrazole derivatives from 4-Hydrazino-1-methylquinolin-2(1H)-one.[9]
Materials:
-
4-Hydrazino-1-methylquinolin-2(1H)-one
-
β-Diketone (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 4-Hydrazino-1-methylquinolin-2(1H)-one in ethanol or glacial acetic acid.
-
Add 1.1 mmol of the β-diketone to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter it, wash with cold ethanol, and dry.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.
Self-Validation and Characterization: The synthesized Schiff bases and pyrazoles should be characterized by standard analytical techniques including:
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To confirm the formation of the C=N bond in Schiff bases and the characteristic vibrations of the pyrazole ring.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Also, include wells with the standard antimicrobial drugs as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of the synthesized derivatives should be summarized in a clear and concise table.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Schiff Base 1 | |||||
| Schiff Base 2 | |||||
| Pyrazole 1 | |||||
| Ciprofloxacin | N/A | ||||
| Fluconazole | N/A | N/A | N/A | N/A |
(Note: The table should be populated with experimentally determined MIC values.)
Mechanism of Action: A Plausible Hypothesis
While the precise mechanism of action for novel compounds requires extensive investigation, quinolinone derivatives often exert their antimicrobial effects by targeting essential cellular processes. A plausible mechanism for the antimicrobial action of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
Diagram of Proposed Mechanism of Action
Caption: Proposed mechanism of action for quinolinone derivatives.
Conclusion and Future Perspectives
4-Hydrazino-1-methylquinolin-2(1H)-one is a valuable and readily accessible building block for the synthesis of a diverse range of heterocyclic compounds with potential antimicrobial activity. The straightforward synthesis of Schiff bases and pyrazoles from this precursor allows for the rapid generation of compound libraries for screening. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around the 1-methylquinolin-2(1H)-one scaffold. Future work should focus on expanding the library of derivatives, exploring other heterocyclic systems, and conducting detailed mechanistic studies to identify the specific molecular targets of the most potent compounds. Such efforts will undoubtedly contribute to the development of the next generation of antimicrobial agents.
References
-
Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. (2022). Xia & He Publishing Inc. Retrieved January 24, 2026, from [Link]
-
Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv. (n.d.). Jetir.Org. Retrieved January 24, 2026, from [Link]
-
Novel quinazolinone derivatives: Synthesis and Antimicrobial Activity. (n.d.). Sciforum. Retrieved January 24, 2026, from [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. (2020). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis, antibacterial and antifungal activity of pyrazolyl-quinazolin-4(3H)-one derivatives. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives. (n.d.). JOCPR. Retrieved January 24, 2026, from [Link]
-
Reaction of 4-hydroxyquinoline derivatives 15 with various aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent Developments in the Synthesis of β-Diketones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. (2024). Taylor & Francis. Retrieved January 24, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved January 24, 2026, from [Link]
-
Condensation of 4-hydroxyquinolin-2(1H)-one 35, aldehydes 1 and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved January 24, 2026, from [Link]
-
One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. (2022). HELDA - University of Helsinki. Retrieved January 24, 2026, from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xia & He Publishing [xiahepublishing.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Hydrazino-1-methylquinolin-2(1H)-one by Recrystallization
Welcome to the technical support guide for the purification of 4-Hydrazino-1-methylquinolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. My goal is to provide not just a protocol, but a deeper understanding of the material's behavior and a logical framework for troubleshooting common issues encountered during its purification by recrystallization.
Section 1: Foundational Knowledge: Compound Properties & Critical Safety
Before beginning any experimental work, a thorough understanding of the material's properties and hazards is essential. This compound is not benign, and improper handling can lead to safety incidents and experimental failure.
Physicochemical & Hazard Profile
4-Hydrazino-1-methylquinolin-2(1H)-one is a solid at room temperature with a purity typically around 95% when sourced commercially or synthesized in-house.[1] Understanding its hazard profile is the first step in a successful and safe purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O | [1] |
| Molecular Weight | 189.22 g/mol | [1] |
| CAS Number | 192633-21-9 | [1] |
| Appearance | Off-white to yellow or brown solid | General Observation |
| Purity (Typical) | ≥95.0% | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Hazard Summary | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
Expert Insight: The hydrazine functional group is known for its reactivity and potential instability. Hydrazine derivatives can be sensitive to air, particularly under neutral or alkaline conditions, leading to autoxidation.[2] This is a critical consideration during the purification process, as prolonged heating in the presence of oxygen can lead to the formation of impurities.[2][3]
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles.
-
Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory area.
Section 2: Standard Operating Protocol: Recrystallization Workflow
This protocol provides a robust, self-validating method for the purification of 4-Hydrazino-1-methylquinolin-2(1H)-one. The key to successful recrystallization is the selection of a solvent in which the compound is highly soluble when hot and poorly soluble when cold.
Recommended Solvents
Based on experimental data for related quinoline and hydrazine structures, alcohols are an excellent starting point.[4][5]
| Solvent | Rationale & Comments |
| Ethanol (EtOH) | Often provides a good balance of solubility at reflux and low solubility at 0-4 °C. A primary recommendation. |
| Methanol (MeOH) | Higher solubility than ethanol; may require cooling to lower temperatures for good recovery. Can be used for washing crystals.[4] |
| Isopropanol (IPA) | Lower solubility than ethanol; may require larger solvent volumes but can lead to excellent crystal formation. |
| Ethanol/Water Mix | A mixed-solvent system can be effective if the compound is too soluble in pure ethanol. Water acts as the anti-solvent. |
Step-by-Step Experimental Protocol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Hydrazino-1-methylquinolin-2(1H)-one. Add a stir bar. To the solid, add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point. Causality Note: Adding excessive solvent will reduce your final yield.[6]
-
Hot Filtration (If Necessary): If any insoluble impurities (dust, particulates) are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated filter funnel (with fluted filter paper) into a clean, pre-heated Erlenmeyer flask. Causality Note: Pre-heating the glassware prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor. Causality Note: Using cold solvent is critical to avoid redissolving your purified product.[4]
-
Drying: Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 50-60 °C) can be used to accelerate drying. The final product should be a crystalline, free-flowing solid.
Visualization of the Recrystallization Workflow
Caption: The standard workflow for purification by recrystallization.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 4-Hydrazino-1-methylquinolin-2(1H)-one in a direct question-and-answer format.
Q: My compound "oiled out" into a gooey mess at the bottom of the flask instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" is a common problem in recrystallization, especially with heterocyclic compounds.[7]
-
Primary Cause: The solution is likely too saturated, or it was cooled too quickly. When the boiling point of the solvent is higher than the melting point of the solute, the compound can melt before it dissolves, and then separate as an oil upon cooling.
-
The Science: Crystal formation (nucleation and growth) is a thermodynamically controlled process. Rapid cooling favors kinetic trapping of impurities and disordered states, like an oil. Impurities themselves can also suppress crystallization.
-
Immediate Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (10-15% more) of hot solvent to slightly decrease the saturation.[7] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool can help.
-
Pro-Tip: If it oils out again, try scratching the inside of the flask at the surface of the liquid with a glass rod.[7] This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
Q: After cooling, even in an ice bath, I have very few or no crystals. What should I do?
A: This indicates that your compound remains too soluble in the solvent, even at low temperatures.
-
Primary Cause: You have likely used too much solvent during the dissolution step.
-
The Science: Recrystallization relies on a significant difference in solubility between hot and cold conditions. If the solution is not saturated at the cold temperature, the compound will simply stay in the "mother liquor."
-
Immediate Solution:
-
Reduce Solvent Volume: Gently boil off some of the solvent in the fume hood to increase the concentration of your compound. Periodically remove it from the heat and check if crystals form upon cooling.
-
Induce Crystallization: Try scratching the flask or adding a "seed crystal" (a tiny speck of the pure compound, if you have it) to initiate crystallization.[7]
-
Change Solvent System: If the above fails, you may need a different solvent or a mixed-solvent system. You can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it just becomes cloudy, then heat to clarify and cool slowly.
-
Q: My final product is still yellow or brownish, and the purity hasn't improved much. Why?
A: This points to either trapped impurities or chemical degradation during the purification process itself.
-
Primary Cause 1: Rapid Crystallization: If the initial crystallization was too fast, colored impurities from the crude material may have become trapped within the crystal lattice.[6] The solution is to repeat the recrystallization, ensuring a slower cooling rate.
-
Primary Cause 2: Autoxidation: This is a specific and critical issue for this class of compounds.[2][3] Heating the hydrazine derivative in the presence of atmospheric oxygen can cause it to oxidize, potentially forming colored dimeric or other degradation products.
-
The Science: The hydrazine moiety is a reducing agent and can react with oxygen, a process that is often accelerated by heat.[2]
-
Solution:
-
Minimize Heating Time: Do not keep the solution at reflux for longer than necessary to dissolve the solid.
-
Use an Inert Atmosphere: For very sensitive or high-purity applications, consider performing the heating and cooling steps under a blanket of nitrogen or argon gas to exclude oxygen.
-
Q: My recovery yield is very low (<50%). Where did my product go?
A: Low yield is a frustrating but solvable problem.
-
Primary Cause 1: Excessive Solvent: As discussed, using too much solvent is the most common reason for low yield, as a significant portion of your product will remain dissolved in the mother liquor.
-
Primary Cause 2: Premature Crystallization: If you performed a hot filtration and did not adequately pre-heat your funnel and receiving flask, a large amount of product could have crystallized on the filter paper and in the funnel stem.
-
Primary Cause 3: Washing with Warm Solvent: Washing the filter cake with solvent that is not ice-cold will dissolve a portion of your hard-won crystals.
-
Solution: Review each step of the protocol. Ensure you are using the minimum amount of hot solvent. If you must filter hot, work quickly and keep all glassware hot. Always use ice-cold solvent for washing. The mother liquor can also be concentrated to recover a second, though likely less pure, crop of crystals.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-Hydrazino-1-methylquinolin-2(1H)-one? A: Impurities typically stem from the synthesis. Common precursors include 4-hydroxy- or 4-chloro-1-methylquinolin-2(1H)-one and hydrazine hydrate.[3] Therefore, unreacted starting materials are a common impurity. Additionally, as highlighted in the troubleshooting section, the product of autoxidation, a potential dimeric species, is a key process-related impurity that can form during workup or purification.[2][3]
Q2: Can I use column chromatography instead of recrystallization? A: Yes, column chromatography is another powerful purification technique. However, for heterocyclic compounds with basic nitrogen atoms, it can be challenging. The compound may streak on standard silica gel due to its acidic nature.[7] If you choose chromatography, consider using a mobile phase doped with a small amount of a basic modifier like triethylamine (~1%) or using a different stationary phase like neutral alumina. For late-stage intermediates where high purity is paramount, recrystallization is often preferred for its scalability and ability to remove trace impurities that may co-elute on a column.
Q3: How do I confirm the purity of my final product? A: The most common methods are melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure compound should have a sharp melting point range (typically <2 °C). A broad or depressed melting point indicates the presence of impurities. ¹H NMR spectroscopy is an excellent tool to check for the absence of signals corresponding to starting materials or solvent residues.
References
-
Ismail, M. A., Abass, M., & Al-Abdullah, E. S. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(11), 2979. Available from: [Link]
-
Jampilek, J., & Kralova, K. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(9), 16951-16975. Available from: [Link]
-
Ismail, M. A., Abass, M., & Al-Abdullah, E. S. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(11), 2979. Available from: [Link]
-
Krzywda, R., & Sagan, F. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(19), 6893. Available from: [Link]
-
PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Google Patents. (2019). Crystallization of Quinoline Derivatives. CN109748904A.
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 5(1), 1-15. Available from: [Link]
-
Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. Available from: [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved January 24, 2026, from [Link]
-
Lim, K., et al. (2009). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E, 65(Pt 11), o2720. Available from: [Link]
-
Messire, G., Adolf, C., & Berteina-Raboin, S. (2022). Synthesis of 4‐(Phenylamino)quinazoline‐2(1H)‐thiones Using Green Solvents. Chemistry – A European Journal, 28(41), e202200889. Available from: [Link]
- Google Patents. (1949). Quinoline compounds and process of making same. US2474823A.
-
Akbari, R., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112271. Available from: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 24, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 24, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 5. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prevention of Autoxidation in 4-Hydrazino-1-methylquinolin-2(1H)-one
Welcome to the technical support center for handling 4-Hydrazino-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the autoxidation of this highly reactive compound during experimental procedures. Our goal is to ensure the integrity of your reactions and the quality of your results by explaining the underlying chemical principles and providing validated protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of 4-Hydrazino-1-methylquinolin-2(1H)-one changes color (e.g., turns yellow or brown) upon standing or during a reaction. What is happening?
A1: This color change is a common indicator of autoxidation. 4-Hydrazino-1-methylquinolin-2(1H)-one is susceptible to aerial oxidation, which leads to the formation of colored degradation products. The reaction proceeds via a dimerization and oxidation cascade, particularly in the presence of atmospheric oxygen.[1][2][3]
Q2: I am running my reaction under a nitrogen balloon, but I still observe degradation. Why?
A2: While a nitrogen balloon provides a positive pressure of inert gas, it may not be sufficient to create a completely oxygen-free environment, especially for highly sensitive compounds.[2][4][5] Trace amounts of oxygen can still be present in the glassware, dissolved in solvents, or diffuse into the reaction setup. For optimal protection, more rigorous inert atmosphere techniques, such as using a Schlenk line or a glove box, are recommended.[5]
Q3: Can the solvent I use affect the rate of autoxidation?
A3: Yes, the choice of solvent can influence the stability of 4-Hydrazino-1-methylquinolin-2(1H)-one. The rate of autoxidation of hydrazones can vary significantly with the solvent.[3][6][7] It is crucial to use high-purity, degassed solvents to minimize dissolved oxygen.
Q4: Are there any chemical additives that can help prevent this autoxidation?
A4: Absolutely. The addition of antioxidants can effectively inhibit the autoxidation process. These can be radical scavengers or reducing agents that preferentially react with oxygen or radical intermediates. Furthermore, if trace metal impurities are suspected to catalyze the oxidation, the use of a chelating agent can be beneficial.
Understanding the Autoxidation of 4-Hydrazino-1-methylquinolin-2(1H)-one
The autoxidation of 4-Hydrazino-1-methylquinolin-2(1H)-one is primarily a reaction with molecular oxygen. The proposed mechanism involves the formation of a hydrazonyl radical, which can then dimerize and undergo further oxidation to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.[1][2] This reaction is known to be inhibited in an inert atmosphere, confirming the critical role of oxygen.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change upon dissolution of the solid. | 1. Oxygenated solvent.2. High level of dissolved oxygen in the solvent. | 1. Ensure the use of freshly degassed solvents.2. Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. |
| Gradual color change during the reaction, even under a nitrogen balloon. | 1. Incomplete removal of air from the reaction flask.2. Leaks in the reaction setup.3. Oxygen ingress through the septum. | 1. Use Schlenk line techniques for a more rigorous inert atmosphere.2. Ensure all joints are well-sealed. Use high-vacuum grease if necessary.3. Use fresh, high-quality septa and minimize punctures. |
| Reaction fails to go to completion or yields a mixture of products. | 1. Degradation of the starting material due to autoxidation.2. Catalysis of side reactions by metal impurities. | 1. Implement stringent inert atmosphere techniques.2. Add a suitable antioxidant to the reaction mixture.3. Introduce a chelating agent to sequester catalytic metal ions. |
| Inconsistent results between batches. | 1. Variable purity of the starting material (presence of metal impurities).2. Inconsistent atmospheric control. | 1. Purify the starting material to remove trace metals.2. Standardize the inert atmosphere protocol using a Schlenk line or glove box. |
Experimental Protocols for Preventing Autoxidation
Inert Atmosphere Techniques
For reactions involving 4-Hydrazino-1-methylquinolin-2(1H)-one, maintaining an inert atmosphere is paramount.
A Schlenk line provides a dual manifold for vacuum and an inert gas (typically argon or nitrogen), allowing for the effective removal of air from the reaction vessel.
Protocol:
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours to remove adsorbed water and cool under a stream of inert gas.
-
Assembly: Assemble the glassware while still warm and connect it to the Schlenk line.
-
Purge Cycle: Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "vacuum-backfill" cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add solids under a positive flow of inert gas. Add liquids via a gas-tight syringe through a rubber septum.
Caption: Schlenk Line Workflow.
A glove box provides the most controlled environment for handling highly air-sensitive compounds.
Protocol:
-
Material Transfer: Introduce all necessary reagents, solvents, and equipment into the glove box through the antechamber.
-
Antechamber Purge: Cycle the antechamber between vacuum and inert gas at least three times before opening the inner door.
-
Experimentation: Conduct all manipulations within the glove box atmosphere, which should be maintained with low levels of oxygen and water (<1 ppm).
Solvent Degassing
The removal of dissolved oxygen from solvents is a critical step.
Protocol:
-
Place the solvent in a Schlenk flask and attach it to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent. You will see gas bubbles escaping from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with inert gas.
Protocol:
-
Insert a long needle or a glass frit connected to an inert gas line into the solvent.
-
Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Store the degassed solvent under a positive pressure of inert gas.
Caption: Freeze-Pump-Thaw Degassing Cycle.
Use of Additives
Antioxidants can be added to the reaction mixture to scavenge oxygen or inhibit radical chain reactions.
| Antioxidant | Mechanism of Action | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 0.05 - 0.2% (w/w)[8] | A phenolic antioxidant that is effective at terminating free radical chain reactions.[9] |
| Ascorbic Acid (Vitamin C) | Reducing Agent | Stoichiometric or catalytic | A water-soluble antioxidant that can reduce oxygen and other oxidants.[10][11][12][13] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Radical Scavenger | Catalytic | A stable radical that can trap reactive radical intermediates.[14][15][16][17][18] |
Protocol for using BHT:
-
Prepare your reaction setup under an inert atmosphere.
-
To your degassed solvent, add BHT to a final concentration of 0.1% (w/w).
-
Proceed with the addition of 4-Hydrazino-1-methylquinolin-2(1H)-one and other reagents.
Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the autoxidation of hydrazines.[19] Chelating agents sequester these metal ions, rendering them inactive.
| Chelating Agent | Mechanism of Action | Typical Concentration | Notes |
| Ethylenediaminetetraacetic acid (EDTA) | Forms stable complexes with metal ions. | 1-5 mol% | Effective at sequestering a wide range of metal ions.[20][21][22][23][24] |
Protocol for using EDTA:
-
Prepare your reaction setup under an inert atmosphere.
-
Add EDTA (typically the disodium salt) to the reaction mixture before adding 4-Hydrazino-1-methylquinolin-2(1H)-one.
-
Ensure the EDTA is well-dissolved or suspended in the reaction medium.
Purification of Starting Material
Impurities in the starting material, especially trace metals, can promote autoxidation.
Protocol for Removal of Metal Impurities:
-
Distillation: For hydrazine hydrate, vacuum distillation can reduce organic and inorganic impurities.[1][25][26][27][28]
-
Adsorption: Passing a solution of the compound through a column of a suitable adsorbent (e.g., a macroporous styrene-divinylbenzene copolymer) can remove impurities.[1]
References
-
Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., ... & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., ... & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. PubMed. [Link]
-
Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. [Link]
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Hruskova, K., Kovarikova, P., Bendova, P., Haskova, P., Mackova, E., Stariat, J., ... & Simunek, T. (2011). Synthesis and initial in vitro evaluations of novel antioxidant aroylhydrazone iron chelators with increased stability against plasma hydrolysis. PubMed. [Link]
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Olejnik, A., Olkowicz, M., Kowalska, K., Rychlik, J., Dembczynski, R., & Juzwa, W. (2020). Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. PMC. [Link]
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Targan, G. (2023). Ethylenediaminetetraacetic Acid (EDTA). StatPearls - NCBI Bookshelf. [Link]
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Pérez, B., Torterolo, G. N., & Salazar, M. O. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. ACS Publications. [Link]
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Klán, P., & Cibulka, R. (2007). Autoxidation of Hydrazones. Some New Insights. The Journal of Organic Chemistry. [Link]
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Garcia-Moreno, P. J., & Guadix, E. M. (Eds.). (n.d.). Advanced Strategies for the Oxidative Stabilization of Wet and Dry Emulsions. MDPI. [Link]
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Butylated hydroxytoluene. (n.d.). In Wikipedia. [Link]
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Moldovan, C., Moldovan, B., Deleanu, C., & Sarbu, M. (2022). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. MDPI. [Link]
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Oviedo, C., & Rodríguez, J. (2003). EDTA: The chelating agent under environmental scrutiny. ResearchGate. [Link]
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Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2025). Antioxidants accelerate the Fe(III)/Fe(II) cycle for the degradation of ofloxacin. ScienceDirect. [Link]
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Shenin, I. D., Khimich, G. N., & Egorovoa, O. S. (1996). [Stabilization of roseofungin by antioxidants]. PubMed. [Link]
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ANTIOXIDANT BHT. (n.d.). atamankimya.com. [Link]
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Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes. (2024). Shanghai Chemex. [Link]
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Gao, J., Liu, F., Liu, Y., Ma, N., Wang, Z., & Zhang, X. (2010). Vitamin C Is an Ideal Substitute for Hydrazine in the Reduction of Graphene Oxide Suspensions. Semantic Scholar. [Link]
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Soltes, L., Lath, D., Mendichi, R., & Benes, L. (2000). Inhibitory effects of different antioxidants on hyaluronan depolymerization. PubMed. [Link]
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Klán, P., & Cibulka, R. (2007). Autoxidation of hydrazones. Some new insights. PubMed. [Link]
-
Scavenging with TEMPO• To Identify Peptide- and Protein-Based Radicals by Mass Spectrometry: Advantages of Spin Scavenging over Spin Trapping. (n.d.). Journal of the American Chemical Society. [Link]
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Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC. [Link]
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Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. (n.d.). PubMed Central. [Link]
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EDTA and EGTA chelating agents. (n.d.). Interchim. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]
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Preparation and application of TEMPO-based di-radical organic electrode with ionic liquid-based polymer electrolyte. (n.d.). RSC Advances. [Link]
- A process for the removal of impurities from hydrazine hydrate. (n.d.).
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Studies on the possible mechanism of hydrazine action on ascorbic acid-metabolising enzymes. (n.d.). PubMed. [Link]
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Progress in the design of ascorbic acid derivative-mediated drug delivery. (n.d.). RSC Publishing. [Link]
- Process for purifying aqueous hydrazine hydrate solutions. (n.d.).
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Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo. (n.d.). NIH. [Link]
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Why is EDTA Used as a Chelating Agent? (n.d.). Shanghai Chemex. [Link]
-
Oxidation Characteristics and Thermal Stability of Butylated Hydroxytoluene. (2025). ResearchGate. [Link]
-
Some studies on ascorbic acid metabolism in hydrazine-treated rats. (n.d.). PubMed. [Link]
-
Free radicals produced during the oxidation of hydrazines by hypochlorous acid. (n.d.). PubMed. [Link]
- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (n.d.).
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Technical Support Center: Scaling Up 4-Hydrazinylquinoline Reactions
Welcome to the technical support center for the synthesis and scale-up of 4-hydrazinylquinoline derivatives. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning these important reactions from the laboratory bench to larger-scale production. 4-Hydrazinylquinolines are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pyrazolo[3,4-b]quinolines and other heterocyclic systems.[1] However, their synthesis, particularly at scale, presents unique challenges rooted in the reactivity of the hydrazine moiety and the stability of the quinoline core.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to ensure the safe, efficient, and reproducible scale-up of your synthesis.
Part 1: Critical Safety Protocols for Hydrazine Reactions
Before initiating any scale-up activities, a thorough understanding and implementation of safety protocols for handling hydrazine and its derivatives are paramount. Hydrazine is a highly toxic, corrosive, and suspected carcinogen that can be absorbed through the skin.[2][3] Furthermore, it is a powerful reducing agent that can react violently and is flammable.[3][4]
Question: What are the mandatory safety precautions for handling hydrazine hydrate at scale?
Answer: A multi-layered approach to safety is non-negotiable. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent standard operating procedures (SOPs).
Engineering Controls:
-
Ventilation: All manipulations must occur within a certified, well-ventilated chemical fume hood. For kilogram-scale reactions, a walk-in hood with a blast shield is strongly recommended.[2]
-
Closed Systems: Whenever possible, use a closed handling system for transferring hydrazine to minimize vapor exposure.[5]
-
Inert Atmosphere: Maintain a nitrogen or argon blanket over the reaction mixture at all times. This serves a dual purpose: it prevents the autoxidation of the 4-hydrazinylquinoline product and raises the lower explosive limit of hydrazine vapor.[5][6]
-
Emergency Access: Ensure immediate access to an emergency shower and eyewash station.[3]
Personal Protective Equipment (PPE):
-
Gloves: Use butyl rubber gloves, as they offer superior resistance to hydrazine compared to standard nitrile or latex.[2]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[2][3]
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron are necessary. For larger quantities, a full slicker suit may be appropriate.[4]
Waste Disposal and Spill Management:
-
Quenching: All hydrazine-containing waste is hazardous and must be quenched before disposal. This involves diluting the waste with a large volume of water (to 5% or less) and then slowly adding a dilute oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide.[2][5]
-
Spill Response: In case of a spill, immediately evacuate the area. For cleanup, do not use combustible absorbents like paper towels or sawdust, as this can create a fire or explosion hazard.[7] Dike the spill and dilute with large volumes of water, followed by neutralization as described for waste.[4][5]
| Hazard | Mitigation Strategy | Primary Rationale |
| High Toxicity / Carcinogenicity | Use of certified fume hood, closed system transfers, full PPE. | Prevents inhalation and dermal exposure.[2][3] |
| Flammability / Explosivity | Maintain inert atmosphere (N₂/Ar), avoid ignition sources, do not use combustible absorbents for spills. | Prevents contact with atmospheric oxygen and ignition.[5][7] |
| Corrosivity | Use appropriate PPE (butyl rubber gloves, face shield), ensure material compatibility of reactor and transfer lines. | Prevents chemical burns and equipment failure.[2] |
| Exothermic Decomposition | Dilute reagents, ensure adequate reactor cooling, monitor temperature continuously. | Prevents thermal runaway.[8][9] |
Part 2: Troubleshooting Guide for Reaction Scale-Up
This section addresses common problems encountered during the scale-up of 4-hydrazinylquinoline synthesis in a practical, question-and-answer format.
Reaction and Yield Issues
Question: My reaction yield is consistently low upon scaling up, and HPLC analysis shows a significant amount of unreacted 4-chloroquinoline starting material. What's going wrong?
Answer: This issue is common and typically points to challenges with reaction kinetics and mass transfer that are less apparent at the lab scale. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, inefficient stirring can create "dead zones" where reagents are not adequately mixed. This leads to localized concentration gradients and incomplete reactions.
-
Troubleshooting: Increase the agitation speed and ensure the impeller is appropriately sized and positioned for the reactor geometry. For viscous reaction mixtures, consider a different impeller type (e.g., an anchor or helical stirrer).
-
-
Poor Temperature Control: The reaction between a 4-chloroquinoline and hydrazine is often exothermic. If the heat is not dissipated efficiently, localized hot spots can form, leading to the degradation of the thermally sensitive hydrazine reagent or the product itself.[8]
-
Troubleshooting: Ensure your reactor's cooling system is adequate. Implement a controlled, slow addition of the hydrazine hydrate to the solution of 4-chloroquinoline to manage the exotherm. Monitor the internal reaction temperature, not just the jacket temperature.
-
-
Reagent Purity and Stoichiometry: The purity of hydrazine hydrate can vary, and it can degrade over time.
-
Troubleshooting: Use a fresh, high-purity bottle of hydrazine hydrate. Consider titrating the hydrazine solution to confirm its concentration before use. A slight excess of hydrazine (e.g., 1.5-3 equivalents) is often used to drive the reaction to completion, but a large excess can complicate purification.
-
Product Quality and Purity
Question: The isolated 4-hydrazinylquinoline product is a dark, discolored solid, not the expected pale yellow. What causes this, and how can I prevent it?
Answer: The primary cause of discoloration is oxidation. Both 4-hydrazinylquinoline products and the hydrazine reagent itself are susceptible to oxidation by atmospheric oxygen, which is often accelerated by heat and trace metal impurities.[6] This leads to the formation of highly colored dimeric and polymeric byproducts.[10][11]
-
Causality & Prevention: The N-N bond in the hydrazine moiety is readily oxidized. The scale-up process, with its larger surface areas and potentially longer reaction and work-up times, increases the opportunity for air exposure.
-
Solution:
-
Strictly Inert Atmosphere: This is the most critical factor. The reactor must be thoroughly purged with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction, cooling, and filtration steps.[5][6]
-
Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Controlled Work-up: Perform aqueous work-up and extractions quickly. If filtration is required, consider using a filter-drier or a closed filtration setup under a nitrogen blanket.
-
Question: I'm observing a significant amount of an unexpected, poorly soluble byproduct that wasn't present in my small-scale trials. What could it be?
Answer: This is likely the result of a dimerization/autoxidation cascade. 4-Hydrazinylquinolines, especially under heating in certain solvents like pyridine, can undergo self-condensation to form complex, fused polycyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines.[10][12][13] This side reaction is often concentration and temperature-dependent, explaining why it may only become problematic at scale.
-
Mechanistic Insight: The proposed mechanism involves a tautomeric shift, dimerization, elimination of a hydrazine molecule, and subsequent aerial oxidation and cyclization.[11] The reaction's failure to proceed under a strict argon atmosphere confirms the role of oxygen in this pathway.[11]
-
Solution:
-
Temperature Management: Strictly control the reaction temperature and avoid prolonged heating.
-
Solvent Choice: If using a solvent known to promote this side reaction (e.g., pyridine), consider screening for alternatives such as DMF, DMAc, or NMP.
-
pH Control: Maintaining slightly acidic conditions can sometimes suppress side reactions by protonating the hydrazine moiety, reducing its nucleophilicity for dimerization.
-
// Paths start -> check_color;
// Discoloration Path check_color -> inert_ops [label="Yes"]; inert_ops [label="Implement Strict Inert Operations:\n1. Purge Reactor with N2/Ar\n2. Use Degassed Solvents\n3. Blanket Product During Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Byproduct Path check_color -> check_byproduct [label="No"]; check_byproduct -> temp_control [label="Yes"]; temp_control [label="Likely Dimerization/Autoxidation\n1. Lower Reaction Temperature\n2. Reduce Reaction Time\n3. Screen Alternative Solvents", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Incomplete Reaction Path check_byproduct -> check_sm [label="No"]; check_sm -> scale_issues [label="Yes"]; scale_issues [label="Address Scale-Up Inefficiencies:\n1. Increase Agitation Speed\n2. Ensure Efficient Cooling\n3. Confirm Reagent Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Point end_node [label="Optimized Process", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inert_ops -> end_node; temp_control -> end_node; scale_issues -> end_node; check_sm -> end_node [label="No"]; } ` Caption: Troubleshooting workflow for common scale-up issues.
Work-up and Purification Challenges
Question: Column chromatography was effective in the lab, but it's not a viable option for purifying 5 kg of product. What are the best large-scale purification strategies?
Answer: Moving away from chromatography is a standard part of process development.[14] The most robust and scalable methods for purifying 4-hydrazinylquinolines are recrystallization and acid-base manipulation.
-
Recrystallization: This is the preferred industrial method for obtaining high-purity crystalline solids.[6]
-
Procedure: Dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the mother liquor.
-
Solvent Screening is Key: An ideal solvent will dissolve the product well when hot but poorly when cold. Common choices include ethanol, isopropanol, toluene, or mixtures like ethanol/water. A systematic solvent screen with small amounts of crude material is essential.
-
-
Acid-Base Extraction: The hydrazine and quinoline moieties are basic, allowing for selective extraction.
-
Procedure: Dissolve the crude material in an organic solvent (e.g., ethyl acetate, toluene). Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic 4-hydrazinylquinoline product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which is then filtered.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of 4-hydrazinylquinoline from 4-chloroquinoline?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The quinoline ring, particularly with electron-withdrawing character, is susceptible to nucleophilic attack at the 4-position. Hydrazine, a potent nucleophile, attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. The complex then collapses, expelling the chloride leaving group to yield the 4-hydrazinylquinoline product.
// Reaction Flow Quinoline -> Meisenheimer [label="Nucleophilic Attack"]; Hydrazine -> Meisenheimer; Meisenheimer -> Product [label="Loss of Leaving Group (Cl-)"]; Product -> HCl [style=invis]; // for layout } ` Caption: Simplified SₙAr mechanism for 4-hydrazinylquinoline synthesis.
Q2: Which analytical methods are best for in-process monitoring of the reaction?
For real-time or near-real-time monitoring, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common choices.[2][6]
| Method | Advantages | Scale-Up Considerations |
| HPLC | Quantitative, high resolution, can detect minor impurities. | Requires method development, sample preparation (quenching, dilution), and can have a 5-15 minute turnaround time.[15] |
| TLC | Fast, simple, inexpensive, good for qualitative assessment of reaction completion. | Less sensitive than HPLC, non-quantitative, may not resolve all byproducts.[2] |
Q3: Can other functional groups on the quinoline ring interfere with the reaction?
Yes. Groups that are susceptible to nucleophilic attack or reduction by hydrazine can cause side reactions. For instance, ester groups could be converted to hydrazides, and nitro groups could be partially or fully reduced. It is crucial to consider the reactivity of all functional groups present on your specific substrate when designing the reaction conditions.[16]
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Synthesis (Illustrative Example)
This protocol is a representative example and must be adapted and optimized for your specific substrate and equipment.
-
Reactor Preparation: The reactor must be clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet. Purge the vessel with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Charge the 4-chloroquinoline derivative and a suitable degassed solvent (e.g., ethanol or isopropanol) to the reactor. Begin agitation.
-
Controlled Addition: In a separate vessel, prepare a solution of hydrazine hydrate (1.5-3.0 eq.). Slowly add the hydrazine solution to the reactor via an addition funnel or pump over 1-2 hours, maintaining the internal temperature below a pre-determined limit (e.g., 60-70 °C) using the reactor's cooling jacket.
-
Reaction and Monitoring: Heat the reaction mixture to the target temperature (e.g., 80 °C or reflux) and hold for the required time. Monitor the reaction's progress by periodically taking samples (under a nitrogen flush) for HPLC or TLC analysis.[2]
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of solution upon cooling. If so, filter the solid product under a nitrogen blanket, wash with cold solvent, and dry under vacuum. If the product remains in solution, proceed to Protocol 2.
Protocol 2: Scalable Purification by Recrystallization
-
Solvent Selection: Based on prior lab-scale screening, select an appropriate recrystallization solvent or solvent system.
-
Dissolution: Transfer the crude, filtered product to a clean, inerted reactor. Add the minimum amount of the chosen solvent required to dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step must be done carefully and quickly to prevent premature crystallization.
-
Controlled Cooling: Slowly cool the solution to allow for the formation of large, pure crystals. A slow, controlled cooling ramp (e.g., 10-20 °C per hour) is preferable to crash-cooling in an ice bath, which can trap impurities.
-
Final Isolation: Once cooled to room temperature or below, filter the purified crystals. Wash the filter cake with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the final product in a vacuum oven at a suitable temperature until a constant weight is achieved.
References
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- BenchChem. (n.d.). Challenges and solutions in scaling up 1,2,4-triazine production.
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Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydrazine: Safety, Hazards, and Handling in Industrial Environments.
-
Beletskaya, I. P., Averin, A. D., Borisenko, A. A., & Vandyshev, D. Y. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 338-346. [Link]
- Defense Technical Information Center. (1978). Safety and Handling of Hydrazine.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Organic Chemistry, 4, 245-257.
- Zarecki, A., & Suwiński, J. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 23(11), 2775.
-
ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]
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Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC. [Link]
- Wang, K., Zhang, Y., & Chen, G. (2018). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 3, 595-602.
-
PubMed. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
- Hart, E. J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(11), 1369-1375.
- Google Patents. (2014). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
- OUCI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
- Chenoweth, K., van Duin, A. C., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8963-8974.
-
ResearchGate. (2025). Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. Retrieved from [Link]
-
NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
- van der Plas, H. C., & Sakellariou, R. (1973). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 477-480.
- Open Access Journals. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501.
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Zhang, J., He, C., & Zhang, L. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 1001183.
-
Research Square. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
- O'Connor, K., Kerins, C., & McCarthy, F. O. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(10), 2465.
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Technical Support Center: Strategies for Removing Unreacted Hydrazine Hydrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing and removing unreacted hydrazine hydrate from chemical syntheses. As a widely used but hazardous reagent, the effective removal of excess hydrazine is critical for product purity, stability, and safety. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during experimental work-up and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing not just protocols but the underlying principles to help you adapt these methods to your unique synthesis.
Part 1: Choosing the Right Removal Strategy
Question: I've completed my reaction, and now I have excess hydrazine hydrate. What's the best way to remove it?
Answer: The optimal strategy depends entirely on the physicochemical properties of your desired product and the scale of your reaction. There is no one-size-fits-all solution. A careful assessment of your product's stability (thermal and chemical), solubility, and volatility is the first and most critical step.
To guide your decision, consider the following logic:
Caption: Decision workflow for selecting a hydrazine removal method.
Part 2: Chemical Quenching Protocols
Question: I need to neutralize the hydrazine in situ before work-up. What are my options and how do they work?
Answer: Chemical quenching is an effective method to convert reactive hydrazine into a more benign or easily removable substance. The choice of quenching agent is critical to avoid unwanted side reactions with your product.
Option A: Quenching with Acetone
-
Mechanism: Hydrazine reacts with ketones like acetone in a two-step process. First, it forms a hydrazone, which can then react with a second molecule of acetone to form a more stable azine.[1][2] Acetone azine is typically less water-soluble and more volatile than hydrazine, making it easier to remove by extraction or rotary evaporation.[1]
Caption: Reaction pathway for quenching hydrazine with acetone.
-
Experimental Protocol:
-
Cool the reaction vessel in an ice-water bath (0-5 °C). This is crucial to control the exothermicity of the reaction.
-
Slowly add 2-3 equivalents of acetone (relative to the initial amount of hydrazine) to the stirred reaction mixture.
-
Allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the azine.
-
Proceed with your standard extractive work-up or solvent removal.
-
-
Troubleshooting:
-
Problem: My product is sensitive to ketones.
-
Solution: Acetone is not a suitable quencher. Consider quenching with a mild oxidizing agent or proceed directly to a different removal method like extraction or chromatography.
-
Option B: Quenching with an Oxidizing Agent (e.g., Sodium Hypochlorite)
-
Mechanism: Mild oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide can oxidize hydrazine to nitrogen gas and water.[3][4] This is highly effective but must be used with caution as these reagents can also oxidize sensitive functional groups in your target molecule.
-
Experimental Protocol:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add a dilute solution of sodium hypochlorite (e.g., 5-10% aqueous solution) dropwise. Vigorous gas evolution (N₂) will occur. Ensure adequate ventilation and pressure release.
-
Monitor the addition carefully, ensuring the temperature does not rise significantly.
-
Once the gas evolution ceases, allow the mixture to stir for another 30 minutes before proceeding to extraction.
-
-
Troubleshooting:
-
Problem: My product was degraded during the quench.
-
Solution: Your product is likely sensitive to oxidation. This method is not suitable. Use a non-oxidative method. For future reference, test the stability of your compound to the quencher on a small analytical scale before attempting a full-scale reaction.
-
Part 3: Extractive Work-up
Question: My product is soluble in an organic solvent. How can I use extraction to remove hydrazine?
Answer: This is often the simplest and most common method. Hydrazine hydrate is highly polar and has excellent solubility in water.[5] By partitioning your reaction mixture between water and a water-immiscible organic solvent, the hydrazine will preferentially move to the aqueous layer, leaving your product in the organic phase.
Caption: Step-by-step workflow for an extractive work-up.
-
Experimental Protocol:
-
If present, remove the primary reaction solvent via rotary evaporation (use caution, see distillation section).
-
Dissolve the crude residue in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), dichloromethane (DCM), or ethyl acetate).[5][6]
-
Transfer the solution to a separatory funnel and wash it three times with water or brine. To enhance removal, washing with a dilute, weak acid (e.g., 1 M HCl or 5% citric acid solution) will protonate the basic hydrazine, further increasing its aqueous solubility.[5]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield your crude product, now free of hydrazine.
-
-
Troubleshooting:
-
Problem: An emulsion formed during extraction.
-
Solution: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break emulsions.
-
Problem: My product has some water solubility and I'm losing yield.
-
Solution: Minimize the volume of the aqueous washes. After separation, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.
-
Part 4: Distillation and Evaporation Methods
Question: Can I just remove hydrazine hydrate on a rotary evaporator?
Answer: While possible, it must be done with extreme caution. Hydrazine is dangerously unstable and can decompose explosively, especially in anhydrous form or in the presence of metal catalysts.[7]
-
Simple Evaporation: For small quantities, blowing a gentle stream of nitrogen over the solution in a fume hood is a safer alternative to heating under vacuum.[8] Rotary evaporation should only be performed at low temperatures (<50-60 °C) and behind a blast shield.[7]
-
Azeotropic Distillation: This is a much safer and more effective distillation technique. Hydrazine forms an azeotrope with water, boiling at ~120 °C.[9] By adding an entraining agent like xylene or toluene, you can form a new, lower-boiling azeotrope that removes the hydrazine-water mixture.[7][10] This is particularly useful for large-scale reactions or when the product is a high-boiling liquid or a thermally stable solid.
| Method | Key Parameters | Safety Considerations | Best For |
| Rotary Evaporation | Bath Temp: < 60°C[7] | High risk. Use a blast shield. Avoid distilling to dryness. | Small scales where other methods are not feasible. |
| N₂ Stream | Ambient Temperature | Low risk. Slow process. | Very small scales (< 5 mL).[8] |
| Azeotropic Distillation | Entraining Agent: Toluene, Xylene[7] | Moderate risk. Standard distillation precautions apply. | Thermally stable, non-volatile products. Effective for removing final traces. |
Part 5: Chromatographic Purification
Question: My product is a non-volatile solid and other methods are not working. Can I use column chromatography?
Answer: Yes, column chromatography is an excellent method for removing the highly polar hydrazine hydrate from less polar to moderately polar organic compounds.
-
Principle: Hydrazine is a small, highly polar molecule that will adsorb very strongly to polar stationary phases like silica gel. Your product can then be eluted using a solvent system in which it is mobile, but the hydrazine remains at the origin.[11]
-
Experimental Protocol:
-
Prepare a silica gel column or a short "plug" of silica in a pipette or funnel.
-
Dissolve your crude product in a minimal amount of a suitable solvent.
-
Load the solution onto the column.
-
Begin eluting with a non-polar solvent (e.g., hexanes or DCM) and gradually increase the polarity (e.g., by adding ethyl acetate or methanol) until your desired product elutes.
-
The hydrazine will remain strongly bound to the top of the silica gel.
-
-
Troubleshooting:
-
Problem: My product is also very polar and won't elute from the column.
-
Solution: Silica gel chromatography may not be suitable. Consider reverse-phase (C18) chromatography where polar compounds elute first. Alternatively, if your product is basic, you can try using an alumina stationary phase.
-
Safety First: Handling Hydrazine Hydrate
Question: What are the essential safety precautions for working with hydrazine?
Answer: Hydrazine is a hazardous substance and must be handled with appropriate care at all times.
-
Hazards: It is corrosive, toxic if inhaled or absorbed through the skin, a suspected human carcinogen, and potentially explosive.[12][13]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a flame-resistant lab coat, and heavy-duty gloves (butyl rubber or Viton are recommended).
-
Handling: Use glass or Teflon equipment. Avoid contact with metals, which can catalyze its decomposition.[7]
-
Waste Disposal: All hydrazine-containing waste is considered hazardous.[14] Quench excess hydrazine in waste streams before disposal according to your institution's EHS guidelines. Never mix hydrazine waste with oxidizing agents or heavy metal waste.[6]
Analytical Verification
Question: How can I be sure all the hydrazine has been removed?
Answer: For many applications, especially in drug development, it is crucial to quantify residual hydrazine. Due to its potential genotoxicity, regulatory limits are extremely low (e.g., in the ppm range).[15]
-
Analytical Techniques:
-
HPLC-UV with Derivatization: Hydrazine lacks a UV chromophore, so direct detection is not feasible. It must first be reacted with a derivatizing agent (like benzaldehyde) to create a molecule that can be detected by UV.[16]
-
Gas Chromatography (GC): Hydrazine can be derivatized (e.g., with acetone to form acetone azine) and analyzed by GC.[15]
-
Spectrophotometry: Colorimetric methods are also available for quantification.[17]
-
References
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
-
ResearchGate. (2021). Remove excess hydrazine hydrate?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for (E)-(2-Chlorobenzylidene)hydrazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Girard's Reagent T. Retrieved from [Link]
- Google Patents. (1982). Process for removing residual hydrazine from caustic solutions. US4366130A.
-
Organic Syntheses. (n.d.). Procedure for Acetone hydrazone. Retrieved from [Link]
-
Reddit r/Chempros. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
Reddit r/chemistry. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
- Google Patents. (1956). Dehydration of hydrazine by azeotropic distillation with aniline. US2773814A.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Dehydration of hydrazine by azeotropic distillation. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with 4-Hydrazinylquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydrazinylquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and minimize side products.
Section 1: Understanding the Critical Role of the Solvent
The choice of solvent is not merely about dissolving reactants; it is a critical parameter that can dictate the reaction pathway, rate, and overall success of your synthesis. For a molecule like 4-hydrazinylquinoline, which possesses both nucleophilic hydrazine and quinoline ring functionalities, the solvent's properties can profoundly influence its behavior.
Why is Solvent Selection so Crucial for 4-Hydrazinylquinoline?
The reactivity of 4-hydrazinylquinoline is governed by the interplay of several factors that are directly influenced by the solvent environment:
-
Solubility: Ensuring all reactants are in the same phase is fundamental for an efficient reaction. Poor solubility of 4-hydrazinylquinoline or its reaction partners can lead to sluggish or incomplete reactions.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states. For instance, polar solvents are adept at stabilizing ionic species that may form during a reaction.[1]
-
Proton Transfer: Many reactions of the hydrazine moiety, such as hydrazone formation, involve proton transfer steps. Protic solvents can actively participate in these steps, sometimes acting as both a catalyst and a solvent.[2]
-
Reactivity of the Nucleophile: The nucleophilicity of the hydrazine group can be modulated by the solvent. Protic solvents can form hydrogen bonds with the hydrazine, creating a solvent shell that may hinder its ability to attack an electrophile.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with 4-hydrazinylquinoline.
Q1: What are the best general-purpose solvents for reactions involving 4-hydrazinylquinoline?
For many common reactions, such as the formation of hydrazones and the synthesis of pyrazolo[3,4-b]quinolines, polar protic solvents like ethanol and methanol are frequently used.[4][5] These solvents offer a good balance of solubility for 4-hydrazinylquinoline and many reaction partners, and they can facilitate necessary proton transfers. Acetic acid is also commonly employed, particularly in cyclization reactions, where it can act as both a solvent and a catalyst.[2]
Q2: My 4-hydrazinylquinoline is not dissolving well. What should I do?
If you are experiencing solubility issues, consider the following:
-
Heating: Gently warming the solvent can often improve solubility.
-
Solvent Mixtures: Using a co-solvent system can be effective. For instance, if your reactant is soluble in a nonpolar solvent and 4-hydrazinylquinoline is not, a mixture of a polar and nonpolar solvent might be necessary.
-
Alternative Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be excellent for dissolving a wide range of compounds, though they have high boiling points and can be more difficult to remove.
Q3: I am observing significant side product formation. Could the solvent be the cause?
Absolutely. The solvent can influence the chemoselectivity of a reaction. For example:
-
Azine Formation: In hydrazone synthesis, a common side product is the azine, formed by the reaction of the hydrazone with a second molecule of the carbonyl compound. Using a large excess of the hydrazine and controlling the addition of the carbonyl compound can help minimize this.[6] The choice of solvent can also play a role in the relative rates of hydrazone and azine formation.
-
Oxidation: Hydrazines are susceptible to oxidation, which can be influenced by the solvent and the presence of dissolved oxygen.[6] If you suspect oxidation, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: How does the protic vs. aprotic nature of the solvent affect the nucleophilicity of the hydrazine group?
This is a critical consideration for reactions where the hydrazine acts as a nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as proton donors.[2] They can form hydrogen bonds with the lone pairs of the hydrazine nitrogens, creating a "solvent cage" around the nucleophile. This can stabilize the hydrazine but also decrease its reactivity by sterically hindering its approach to an electrophile.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds.[2] They are good at solvating cations but are less effective at solvating anions (or the electron-rich hydrazine). This leaves the nucleophile "freer" and often more reactive.
The following diagram illustrates the interaction of protic and aprotic solvents with a nucleophile.
Caption: Solvent effects on nucleophilicity.
Section 3: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered in reactions with 4-hydrazinylquinoline.
Guide 1: Low Reaction Yield
If you are experiencing a low yield, systematically work through the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Observe the reaction mixture. Is it a clear solution or a suspension? - Try heating the reaction. - Consider a different solvent or a co-solvent system with better solubilizing power (e.g., DMF, DMSO).[7] |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] - If the reaction has stalled, consider increasing the temperature or extending the reaction time. - The choice of catalyst may be suboptimal. For acid-catalyzed reactions, a stronger or weaker acid might be required. |
| Product Degradation | - Harsh reaction conditions (high temperatures, strong acids/bases) can lead to decomposition.[8] - Analyze the crude reaction mixture by LC-MS or NMR to identify potential degradation products. - Consider running the reaction under milder conditions. |
| Side Reactions | - Identify potential side products (e.g., azines, oxidation products).[6] - Adjust stoichiometry (e.g., use an excess of one reactant). - Change the solvent to one that may disfavor the side reaction pathway. |
| Loss During Workup/Purification | - Check the aqueous layer after extraction to ensure your product is not water-soluble.[9] - If your product is volatile, check the solvent collected from the rotovap.[9] - Ensure your purification method (e.g., column chromatography, recrystallization) is suitable for your product. |
Guide 2: Formation of Unexpected Products
The formation of unexpected products can be a valuable source of information about the reactivity of your system.
Caption: Troubleshooting workflow for unexpected products.
Section 4: Experimental Protocols
The following are general protocols that can be adapted for your specific needs. Always perform a thorough literature search for your specific reaction and conduct a proper risk assessment before beginning any new experiment.
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol is a starting point for the condensation of 4-hydrazinylquinoline with an aldehyde or ketone.
-
Dissolve 4-hydrazinylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. A typical concentration is 0.1-0.5 M.
-
Add the carbonyl compound (1-1.2 equivalents) to the solution. For highly reactive carbonyls, consider adding it dropwise.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid), if necessary. Many hydrazone formations proceed without an added catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. The product may precipitate upon cooling.
-
If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
This is a general procedure for the cyclization of a suitable precursor with 4-hydrazinylquinoline.
-
In a round-bottom flask, dissolve the appropriate starting material (e.g., a 2-chloroquinoline-3-carbonitrile derivative) (1 equivalent) and 4-hydrazinylquinoline (1-1.5 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).
-
If necessary, add a base (e.g., triethylamine) or an acid catalyst. The choice of catalyst will depend on the specific reaction mechanism.
-
Heat the reaction mixture to reflux for the required amount of time, monitoring by TLC. Reaction times can vary from a few hours to overnight.[4]
-
After completion, cool the reaction mixture and pour it into ice water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform, ethyl acetate). [4]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Section 5: Solvent Property Data
The following table provides key properties of common solvents to aid in your selection process.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Type |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Polar Protic |
| Methanol | CH₄O | 64.6 | 0.791 | 32.6 | Polar Protic |
| Water | H₂O | 100.0 | 0.998 | 78.54 | Polar Protic |
| Acetic Acid | C₂H₄O₂ | 118 | 1.0446 | 6.20 | Polar Protic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.9445 | 38.25 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 | Polar Aprotic |
| Acetonitrile | C₂H₃N | 81.65 | 0.7857 | 36.64 | Polar Aprotic |
| Acetone | C₃H₆O | 56.05 | 0.7845 | 21.01 | Polar Aprotic |
| Chloroform | CHCl₃ | 61.2 | 1.4788 | 4.81 | Nonpolar |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | Nonpolar |
| Hexane | C₆H₁₄ | 69 | 0.659 | 1.89 | Nonpolar |
Data sourced from "Common Solvents Used in Organic Chemistry: Table of Properties 1"[10]
References
[4] Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [5] Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Asian Journal of Green Chemistry. [1] Kinetic Solvent Effects in Organic Reactions. (2018). ResearchGate. [11] 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. [8] Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem. [3] Influence of protic and aprotic solvents on SN reactions [closed]. (2019). Chemistry Stack Exchange. [12] STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. (2020). PharmacologyOnLine. [13] Kinetic Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies. (2025). PMC - NIH. [7] Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [9] How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [14] Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... (n.d.). ResearchGate. [6] Common side reactions with hydrazine hydrate and how to minimize them. (n.d.). Benchchem. [15] A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. (n.d.). Benchchem. [2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [16] (PDF) A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. (2025). ResearchGate. [17] Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [18] 4. (n.d.). Organic Syntheses Procedure. [19] Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem. [20] 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [21] Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. [22] Solvent Effects on the Menshutkin Reaction. (2021). arXiv. [10] Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). MilliporeSigma. [23] "mitigating the formation of impurities in sulfonyl hydrazide reactions". (n.d.). Benchchem. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109. (n.d.). PubChem.
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separation of quinolinylhydrazine from diquinopyridazine byproducts
Welcome to the technical support center for the synthesis and purification of quinolinylhydrazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity quinolinylhydrazine, specifically addressing its separation from diquinopyridazine byproducts. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Diquinopyridazine Byproduct Formation
In the synthesis of quinolinylhydrazine, the formation of diquinopyridazine byproducts can be a significant hurdle. A key publication by Al-Dean et al. (2022) highlights that these byproducts can arise from the autoxidation of 4-hydrazinylquinolin-2(1H)-one.[1] The proposed mechanism involves an initial proton shift in the quinolinylhydrazine, followed by dimerization and subsequent aerial oxidation to form the diquinopyridazine structure.[1] This understanding is crucial, as it points to the importance of atmospheric control during the reaction and workup to minimize the formation of these impurities.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address the prevention of diquinopyridazine formation and the effective separation of this byproduct when it is present.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of diquinopyridazine byproducts during my quinolinylhydrazine synthesis?
A1: Since the formation of diquinopyridazine is understood to be an oxidative process, the primary strategy for its prevention is to maintain an inert atmosphere throughout the synthesis and workup.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[1][2] This can be achieved using standard techniques such as a nitrogen-filled balloon or a Schlenk line.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: While not a standard procedure, the addition of a small amount of a mild antioxidant could be explored, though this would require careful optimization to avoid interference with the desired reaction.
Q2: What are the key differences in physical properties between quinolinylhydrazine and diquinopyridazine that can be exploited for separation?
A2: The primary differences lie in their polarity, molecular weight, and solubility. Diquinopyridazine is a larger, more rigid, and likely more polar molecule than quinolinylhydrazine. These differences are the basis for the separation techniques discussed in this guide.
| Property | Quinolinylhydrazine | Diquinopyridazine Byproduct | Implication for Separation |
| Molecular Weight | Lower | Higher | Separation by size is possible in some chromatographic techniques. |
| Polarity | Moderately Polar | Higher Polarity | This is the key difference for both chromatographic and crystallization-based separations. |
| Solubility | Generally more soluble in a wider range of organic solvents. | Expected to have lower solubility in less polar solvents and potentially higher solubility in very polar solvents. | This differential solubility is the basis for fractional recrystallization. |
Q3: How can I quickly check my crude product for the presence of diquinopyridazine?
A3: Thin-Layer Chromatography (TLC) is an excellent initial method for assessing the purity of your crude product.
-
Principle: TLC separates compounds based on their affinity for the stationary phase (e.g., silica gel) and the mobile phase (a solvent system).[3][4][5][6] More polar compounds will have a stronger interaction with the polar silica gel and will, therefore, have a lower retention factor (Rf) value.
-
Procedure: Spot your crude product on a silica gel TLC plate and develop it with an appropriate solvent system. The diquinopyridazine byproduct, being more polar, should appear as a distinct spot with a lower Rf than your desired quinolinylhydrazine product. It is good practice to run a co-spot with your starting material to ensure you are not seeing unreacted starting material.[4]
A suggested starting solvent system for TLC analysis is a mixture of ethyl acetate and hexane. You may need to adjust the ratio to achieve good separation.
Troubleshooting Guides and Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the separation of quinolinylhydrazine from diquinopyridazine byproducts.
Troubleshooting Guide: Failed or Inefficient Separation
| Issue | Possible Cause | Recommended Solution |
| No separation observed on TLC. | The solvent system is too polar or not polar enough. | Systematically vary the polarity of your eluent. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent. |
| Oiling out during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Use a co-solvent system where the compound is sparingly soluble in one solvent at room temperature but soluble when heated.[7] |
| Poor recovery after recrystallization. | The compound is too soluble in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration.[8] Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Co-elution of product and impurity in column chromatography. | The chosen stationary phase and mobile phase do not provide sufficient selectivity. | Consider switching to a different stationary phase (e.g., alumina if silica is not effective).[4] Explore different solvent systems or consider a gradient elution. For highly polar compounds, a reversed-phase column may provide better separation.[7][9][10][11][12] |
Experimental Workflow: Synthesis to Purification
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Validation & Comparative
2D NMR analysis of 4-Hydrazino-1-methylquinolin-2(1H)-one derivatives
An In-Depth Technical Guide to the 2D NMR Analysis of 4-Hydrazino-1-methylquinolin-2(1H)-one Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. The 4-Hydrazino-1-methylquinolin-2(1H)-one scaffold is a key pharmacophore in the development of new therapeutic agents. Its derivatives present a unique analytical challenge due to the presence of a complex, substituted heterocyclic system. While 1D NMR provides initial insights, it is often insufficient for complete and error-free structural assignment. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven workflow for leveraging two-dimensional (2D) NMR spectroscopy for the definitive structural elucidation of this important class of molecules.
The Causality Behind the Challenge: Why 1D NMR Falls Short
The structure of a 4-Hydrazino-1-methylquinolin-2(1H)-one derivative contains multiple distinct regions: the N-methylated pyridinone ring, the fused benzene ring, and the C4-substituted hydrazino side chain. In a 1D ¹H NMR spectrum, the aromatic protons of the quinolinone core often appear in a crowded region, typically between 7.0 and 9.0 ppm, making their individual assignment based solely on chemical shift and coupling constants prone to ambiguity.[1] Furthermore, while the N-methyl signal is usually distinct, confirming its position and the connectivity of the entire hydrazino moiety to the C4 position requires through-bond correlation data that 1D experiments cannot provide. This is where the power of 2D NMR becomes indispensable.
The 2D NMR Toolkit: An Integrated Approach for Unambiguous Correlation
A suite of 2D NMR experiments is employed to build a complete picture of the molecular structure. Each experiment provides a specific piece of the puzzle, and together they form a self-validating system for structural assignment. The three core experiments for this application are COSY, HSQC, and HMBC.[2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is the primary tool for tracing out proton-proton spin networks, such as the chain of adjacent protons on the benzene ring (H-5 through H-8).[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular framework. It reveals correlations between protons and carbons over longer ranges (typically two or three bonds, ²J and ³J-coupling). These long-range correlations are essential for connecting the different spin systems and identifying the positions of quaternary (non-protonated) carbons, such as C=O, C4, and C8a.[5][6]
The logical relationship between these core 2D NMR experiments is illustrated in the following diagram.
Caption: The 2D NMR analytical workflow.
Experimental Protocol: A Self-Validating Methodology
The integrity of the final data rests on a robust and reproducible experimental protocol.
Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its excellent solvating power and its ability to slow the exchange of labile N-H protons, making them observable in the ¹H NMR spectrum.
-
Weighing: Accurately weigh 5-10 mg of the 4-Hydrazino-1-methylquinolin-2(1H)-one derivative.
-
Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the tube and gently invert it several times, or use brief sonication, to ensure the sample is completely dissolved and the solution is homogeneous.[1] A clear, particulate-free solution is essential for acquiring high-quality spectra.
-
Temperature: For some samples, gentle heating may be required to improve signal resolution. All experiments should be recorded at a constant, well-regulated temperature (e.g., 298 K or 333 K) to ensure chemical shift stability.[7]
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a field strength of at least 400 MHz for ¹H. Standard Bruker pulse programs are typically used for the 2D experiments.
-
¹H NMR: Acquire a standard 1D proton spectrum with sufficient signal-to-noise. This spectrum serves as the reference for the 2D experiments.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: Use a gradient-selected (gCOSY) experiment to obtain clean spectra with minimal artifacts.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3) is recommended to provide optimal signal intensity and distinguish between CH, CH₂, and CH₃ groups (if applicable).
-
HMBC: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is used. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz, which is typical for ²J and ³J C-H correlations in aromatic systems.
The overall workflow from sample preparation to final structure is depicted below.
Caption: The experimental workflow for 2D NMR analysis.
Case Study: Structural Analysis of a Representative Derivative
To illustrate the power of this integrated approach, we will analyze the hypothetical but representative data for 4-(2-acetylhydrazino)-1-methylquinolin-2(1H)-one .
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Representative Derivative in DMSO-d₆
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 2 | 161.5 | - | - | - |
| 3 | 98.2 | 5.95 | s | - |
| 4 | 150.1 | - | - | - |
| 4a | 118.5 | - | - | - |
| 5 | 121.8 | 7.80 | d | 8.0 |
| 6 | 122.5 | 7.30 | t | 7.6 |
| 7 | 130.5 | 7.65 | t | 7.8 |
| 8 | 115.0 | 7.50 | d | 8.2 |
| 8a | 139.8 | - | - | - |
| N-CH₃ | 29.5 | 3.50 | s | - |
| NH (pos 1') | - | 9.80 | s (br) | - |
| NH (pos 2') | - | 10.20 | s (br) | - |
| C=O (acetyl) | 169.0 | - | - | - |
| CH₃ (acetyl) | 20.8 | 2.10 | s | - |
Step-by-Step Data Interpretation
-
HSQC Analysis: The first step is to connect protons to their carbons. The HSQC spectrum would show correlations between H-3 (5.95 ppm) and C-3 (98.2 ppm), H-5 (7.80 ppm) and C-5 (121.8 ppm), and so on for all protonated carbons (C-6, C-7, C-8, N-CH₃, and acetyl-CH₃). This confirms the assignment of all CH and CH₃ groups.
-
COSY Analysis: The COSY spectrum is used to establish the proton connectivity on the benzene ring. It would show a clear correlation path from H-5 to H-6, H-6 to H-7, and H-7 to H-8, confirming their sequential arrangement. No other COSY correlations would be expected, as H-3, the N-methyl protons, and the acetyl methyl protons are all isolated spin systems.
-
HMBC Analysis: Assembling the Skeleton: The HMBC spectrum provides the critical long-range correlations to connect all the fragments and confirm the substitution pattern.
Table 2: Key HMBC Correlations for Structure Confirmation
| Proton (δ ¹H) | Correlates to Carbon (δ ¹³C) | Implication |
| N-CH₃ (3.50) | C-2 (161.5), C-8a (139.8) | Confirms the methyl group is on N1 and its proximity to the carbonyl (C-2) and the bridgehead carbon (C-8a). |
| H-3 (5.95) | C-2 (161.5), C-4 (150.1), C-4a (118.5) | Unambiguously places H-3 adjacent to the C-2 carbonyl and the C-4 substituted position. |
| H-5 (7.80) | C-4 (150.1), C-7 (130.5), C-8a (139.8) | The key correlation from H-5 to C-4 confirms the hydrazino moiety is at the C4 position. |
| H-8 (7.50) | C-4a (118.5), C-6 (122.5), C-8a (139.8) | Confirms the fusion of the benzene and pyridinone rings. |
| NH (9.80/10.20) | C-4 (150.1) | A crucial correlation confirming the attachment of the hydrazino group to C-4. |
| CH₃ (acetyl) (2.10) | C=O (acetyl) (169.0) | Confirms the acetyl group structure. |
| NH (9.80/10.20) | C=O (acetyl) (169.0) | Confirms the acetyl group is attached to the hydrazine nitrogen. |
The following diagram visualizes the most decisive HMBC correlations that lock in the final structure.
Caption: Key HMBC correlations confirming the structure.
Comparison with Alternative Analytical Techniques
While 2D NMR is exceptionally powerful for determining structure in solution, it's valuable to understand its place alongside other common analytical methods.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Strengths | Weaknesses | Application to Topic |
| 2D NMR | - Provides complete atomic connectivity in solution.[8]- Non-destructive.- Can analyze non-crystalline materials. | - Requires 1-10 mg of pure sample.- Can be time-consuming for complex molecules.- Does not provide information on crystal packing. | Primary Method: Ideal for unambiguous confirmation of the covalent structure and substitution patterns in the solution state, which is most relevant to biological activity. |
| X-Ray Crystallography | - Provides the absolute, unambiguous 3D structure in the solid state.- Gives information on bond lengths, angles, and crystal packing. | - Requires a suitable single crystal, which can be difficult or impossible to grow.- The solid-state conformation may differ from the solution-state. | Gold Standard: If a crystal can be grown, it provides definitive proof of structure. However, it is not always feasible and doesn't reflect the molecule's state in a biological (solution) context. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight and elemental composition (HRMS).- Fragmentation patterns (MS/MS) can give structural clues. | - Does not provide definitive information on isomer connectivity (e.g., position of substituents on a ring).- Is a destructive technique. | Complementary Method: Essential for confirming the molecular formula.[9] When used with NMR, it provides a powerful combination of compositional and structural information. |
Conclusion
The structural elucidation of 4-Hydrazino-1-methylquinolin-2(1H)-one derivatives requires a methodical and multi-faceted analytical approach. While 1D NMR and Mass Spectrometry are essential starting points for determining basic structural features and molecular formula, they are insufficient for definitive assignment. An integrated suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides an unparalleled level of detail, allowing for the unambiguous determination of atomic connectivity in solution. This comprehensive approach forms a self-validating system that ensures the scientific integrity of the data, providing the high level of confidence required for advancing compounds in drug discovery and development pipelines.
References
-
Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Giménez-Arnau, E., et al. (2018). Theoretical NMR correlations based Structure Discussion. ResearchGate. Available at: [Link]
-
Gause, E. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
-
El-Naggar, M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. Available at: [Link]
-
Mostafa, S., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]
-
Filatov, M. A., et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. Available at: [Link]
-
Trivedi, A. R., et al. (2012). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Fadda, A. A., et al. (2009). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one. Journal of Chemical Sciences. Available at: [Link]
-
Bîrsa, M. L., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Arshad, M. F., et al. (2015). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-Methyl-3-Formylquinoline. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
D'Souza, J. D. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]
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Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry. Available at: [Link]
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- 9. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Analysis of 4-Hydrazino-1-methylquinolin-2(1H)-one and Its Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities and their reaction products is paramount. 4-Hydrazino-1-methylquinolin-2(1H)-one is a reactive intermediate with significant potential in the synthesis of diverse heterocyclic systems. Its hydrazino moiety serves as a versatile handle for derivatization, particularly through reactions with carbonyl compounds to form hydrazones. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 4-Hydrazino-1-methylquinolin-2(1H)-one and its reaction products, while also considering alternative analytical techniques.
The Significance of 4-Hydrazino-1-methylquinolin-2(1H)-one
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydrazino group at the 4-position imparts a high degree of reactivity, making it a valuable synthon for creating more complex molecules, such as pyrazoles, triazoles, and other fused heterocyclic systems. Understanding the reaction pathways and accurately identifying the resulting products is crucial for advancing drug discovery programs. One notable reaction is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones[1].
Core Principles of LC-MS for Quinolone Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for the separation, detection, and characterization of quinolone derivatives and their reaction products. Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. For the analysis of polar and semi-polar compounds like 4-Hydrazino-1-methylquinolin-2(1H)-one and its derivatives, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is particularly advantageous, offering enhanced resolution, speed, and sensitivity[2].
Ionization Techniques
Electrospray Ionization (ESI) is the most suitable ionization technique for this class of compounds due to their polarity and the presence of basic nitrogen atoms that are readily protonated. Analysis is typically performed in positive ion mode, targeting the [M+H]⁺ ion.
Comparative Analysis of LC-MS Methodologies
A robust LC-MS method for the analysis of 4-Hydrazino-1-methylquinolin-2(1H)-one and its reaction products requires careful optimization of both the chromatographic separation and the mass spectrometric detection.
Chromatographic Separation: A Comparative Look
| Parameter | Reversed-Phase Chromatography (C18) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Octadecyl-silica (non-polar) | Polar (e.g., silica, amide) |
| Mobile Phase | High aqueous content with organic modifier (e.g., acetonitrile, methanol) and an acid (e.g., formic acid) | High organic content with a small amount of aqueous buffer |
| Analyte Elution | Polar compounds elute early, non-polar compounds are retained longer. | Polar compounds are retained, non-polar compounds elute early. |
| Suitability for Topic | Excellent for separating the parent compound and its less polar hydrazone derivatives. The increasing hydrophobicity of the hydrazone products with larger carbonyl substituents leads to stronger retention. | Can be advantageous for separating highly polar starting materials or byproducts. However, the parent compound and its hydrazone derivatives are generally well-suited for reversed-phase. |
For a typical analysis of a reaction mixture containing the starting material and its hydrazone products, a reversed-phase C18 column provides the most versatile and effective separation. The addition of formic acid to the mobile phase is crucial for good peak shape and efficient ionization in positive ESI mode.
Mass Spectrometric Detection: Full Scan vs. Tandem MS (MS/MS)
| Detection Mode | Description | Advantages | Disadvantages |
| Full Scan (MS) | The mass spectrometer scans a wide range of m/z values to detect all ions within that range. | Useful for identifying unknown products and getting a general overview of the reaction mixture. | Lower sensitivity compared to MS/MS. Can be prone to matrix interference. |
| Tandem MS (MS/MS) | A precursor ion of interest is selected, fragmented, and the resulting product ions are detected. This is often done in Multiple Reaction Monitoring (MRM) mode for quantification. | Highly sensitive and specific. Reduces chemical noise and matrix effects. Provides structural information through fragmentation patterns. | Requires prior knowledge of the precursor ion's m/z and its fragmentation behavior. Not ideal for untargeted screening of unknown products. |
For the analysis of 4-Hydrazino-1-methylquinolin-2(1H)-one reaction products, a combined approach is often most effective. An initial full scan analysis can be used to identify potential products, followed by targeted MS/MS experiments to confirm their identity and quantify their abundance.
Experimental Protocols
Proposed UPLC-MS/MS Method for the Analysis of a Reaction Mixture
This protocol is designed for the analysis of the reaction of 4-Hydrazino-1-methylquinolin-2(1H)-one with a generic aldehyde or ketone.
1. Sample Preparation:
-
Dilute an aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for each compound (typically 15-30 eV)
Rationale for Methodological Choices:
-
The UPLC system provides rapid and high-resolution separations, which is critical for resolving closely eluting isomers or impurities.
-
The C18 column is a robust and versatile choice for this class of compounds.
-
The formic acid in the mobile phase ensures the analytes are protonated for efficient ESI+ ionization and provides good chromatographic peak shapes.
-
The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting material to the less polar hydrazone products.
-
Tandem MS in MRM mode provides the highest sensitivity and specificity for targeted analysis of the expected products.
Predicted Fragmentation Patterns
Understanding the fragmentation patterns is key to structural elucidation.
-
4-Hydrazino-1-methylquinolin-2(1H)-one (Parent Compound): The protonated molecule [M+H]⁺ is expected at m/z 190.1. Key fragmentations would likely involve the loss of ammonia (NH₃) from the hydrazino group, leading to a fragment at m/z 173.1. Another possible fragmentation is the cleavage of the N-N bond.
-
Hydrazone Derivatives: For a hydrazone formed with a generic aldehyde R-CHO, the [M+H]⁺ ion will be observed. A characteristic fragmentation will be the cleavage of the N-N bond, leading to a stable quinolinone iminium ion. The loss of the R-group is also a probable fragmentation pathway.
Visualization of the Analytical Workflow
Caption: UPLC-MS/MS workflow for the analysis of quinolinone reaction products.
Comparison with Alternative Analytical Techniques
While LC-MS is the gold standard for this application, other techniques have been widely used for the analysis of quinolones.
| Technique | Principle | Advantages | Disadvantages |
| HPLC with UV Detection | Separation by HPLC followed by detection based on the absorption of UV light by the analytes. | Relatively inexpensive and widely available. Good for quantification of known compounds with strong chromophores. | Lower sensitivity and specificity compared to MS. Co-eluting impurities can interfere with quantification. Provides no structural information. |
| HPLC with Fluorescence Detection (FLD) | Separation by HPLC followed by detection based on the fluorescence of the analytes. | Highly sensitive and selective for fluorescent compounds. Quinolones are often naturally fluorescent. | Not all reaction products may be fluorescent. Requires optimization of excitation and emission wavelengths. Provides no structural information. |
For routine quality control where the products are well-characterized and present at sufficient concentrations, HPLC-UV or -FLD can be cost-effective alternatives. However, for reaction monitoring, impurity profiling, and structural confirmation of new entities, the specificity and sensitivity of LC-MS are indispensable.
Trustworthiness and Self-Validation
The proposed LC-MS/MS method incorporates self-validating principles. The use of MRM with at least two transitions for each analyte provides a high degree of confidence in the identification. The ratio of the two transitions should remain constant between standards and samples. Furthermore, the chromatographic retention time serves as an additional point of identification. For quantitative analysis, the use of a stable isotope-labeled internal standard is recommended to correct for any matrix effects and variations in instrument response.
Conclusion
The analysis of 4-Hydrazino-1-methylquinolin-2(1H)-one and its reaction products is most effectively and comprehensively achieved using UPLC-MS/MS. This technique provides the necessary sensitivity, specificity, and structural information to confidently identify and quantify the components of complex reaction mixtures. While HPLC with UV or fluorescence detection can be suitable for routine analysis of known compounds, they lack the confirmatory power of mass spectrometry. The choice of the analytical technique should be guided by the specific goals of the analysis, with LC-MS/MS being the superior choice for research and development activities where unambiguous identification of novel compounds is critical.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]
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Lu, Y., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1010. [Link]
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Wang, J., Leung, D., & Guo, B. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1812. [Link]
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Junza, A., Amatya, R., Barrón, D., & Barbosa, J. (2011). Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. Journal of Chromatography B, 879(25), 2601-2610. [Link]
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Wydział Farmaceutyczny z Oddziałem Medycyny Laboratoryjnej, & Sosnowiec, K. C. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Acta Poloniae Pharmaceutica, 73(6), 1395-1403. [Link]
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The Synthetic Advantage: A Comparative Guide to 4-Hydrazinylquinolines in Heterocyclic Synthesis
For the discerning researcher in synthetic and medicinal chemistry, the choice of starting materials is a critical decision that dictates the efficiency, novelty, and ultimately, the success of a synthetic campaign. Among the plethora of nitrogen-containing synthons, hydrazines have long been cornerstones for the construction of a diverse array of heterocyclic scaffolds. However, not all hydrazines are created equal. This guide provides an in-depth technical comparison of 4-hydrazinylquinolines against more conventional hydrazines, such as phenylhydrazine and its substituted analogues. We will explore the nuanced advantages conferred by the quinoline moiety, supported by experimental data and detailed protocols, to empower you in making informed decisions for your next breakthrough synthesis.
The Quinoline Core: More Than Just a Spectator
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its incorporation into a hydrazine synthon is not a trivial structural modification. The fused aromatic system of quinoline imparts unique electronic and steric properties to the hydrazine moiety, leading to several key advantages in synthesis.
Enhanced Reactivity and Modulated Basicity: The quinoline ring, being an electron-rich heteroaromatic system, can influence the nucleophilicity of the attached hydrazine. This can lead to enhanced reactivity in certain cyclization reactions compared to phenylhydrazine, where the phenyl ring can delocalize the lone pair of the alpha-nitrogen, rendering it less nucleophilic.[3]
A Gateway to Novel Polycyclic Architectures: The inherent structure of 4-hydrazinylquinoline provides a direct route to complex, fused heterocyclic systems that are not readily accessible with simpler hydrazines. The quinoline nitrogen can act as a handle for further functionalization or participate in subsequent reaction cascades.
Pharmacophoric Significance: For researchers in drug discovery, employing a 4-hydrazinylquinoline synthon directly embeds a known pharmacophore into the target molecule. This can be a strategic advantage, potentially accelerating the identification of bioactive compounds.[1]
Comparative Performance in Heterocycle Synthesis
To illustrate the practical advantages of 4-hydrazinylquinolines, we will examine two common and powerful transformations for the synthesis of nitrogen-containing heterocycles: the Fischer Indole Synthesis and Pyrazole Synthesis.
Fischer Indole Synthesis: A Tale of Two Aryl Hydrazines
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[4] While phenylhydrazine is the archetypal reagent, the use of 4-hydrazinylquinoline can offer distinct outcomes.
Table 1: Comparative Yields in Fischer Indole Synthesis
| Hydrazine | Ketone/Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid, reflux | Tetrahydrocarbazole | ~50% | [2] |
| 4-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid, reflux, 2.25h | 2,3,3,5-Tetramethylindolenine | High Yield | [5] |
| 4-Nitrophenylhydrazine | 2-Methylcyclohexanone | Glacial Acetic Acid, reflux, 24h | 4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole | Not specified | [5] |
| Hypothetical 4-Hydrazinylquinoline | Cyclohexanone | Acetic Acid, reflux | Pyrido[4,3-a]carbazole derivative | - | - |
The quinoline moiety in 4-hydrazinylquinoline can be expected to influence the electronic properties of the hydrazine in a manner that could be beneficial for the key[6][6]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.
Experimental Protocol: Fischer Indole Synthesis with a Substituted Phenylhydrazine
This protocol is adapted from a representative procedure for the Fischer indole synthesis.[5]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, 0.03 mol)
-
1 M NaOH solution
-
Chloroform (CDCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol).
-
Add glacial acetic acid (2 g, 0.03 mol) to the flask.
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with 1 M NaOH solution.
-
Dilute with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent by evaporation to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
DOT Diagram: Fischer Indole Synthesis Workflow
Caption: A streamlined workflow for the synthesis of complex fused heterocycles.
Conclusion: Strategic Selection for Synthetic Innovation
While classic hydrazines like phenylhydrazine remain indispensable tools in the synthetic chemist's arsenal, 4-hydrazinylquinolines offer a compelling alternative for researchers aiming to access novel, complex, and potentially bioactive heterocyclic scaffolds. The inherent reactivity and the embedded pharmacophore of the quinoline moiety provide a strategic advantage in the design and execution of synthetic routes. Although direct, side-by-side comparative data is often sparse in the literature, the evidence presented in this guide demonstrates the unique synthetic pathways and opportunities that 4-hydrazinylquinolines unlock. By understanding the nuanced differences in reactivity and the strategic benefits of the quinoline core, researchers can make more informed decisions, paving the way for the next generation of innovative molecules.
References
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Al-Issa, S. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(5), 1699. [Link]
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El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]
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Ali, M. A., & Shah, S. A. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7175. [Link]
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Muscia, G., & Carreño, M. C. (2019). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Future Medicinal Chemistry, 11(13), 1587-1606. [Link]
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Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. [Link]
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Haj-Ahmad, R., & Suponitsky, K. Y. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2376-2387. [Link]
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A-Senior Application Scientist's Guide to DFT Analysis for Pyridazino-diquinolone Stability
For researchers, medicinal chemists, and drug development professionals, establishing the inherent stability of novel therapeutic candidates is a cornerstone of the preclinical pipeline. Pyridazino-diquinolone derivatives, a promising class of heterocyclic compounds with diverse biological activities, are no exception.[1] This guide provides an in-depth comparison of computational and experimental methodologies for confirming the stability of these complex molecules, with a primary focus on the robust and insightful framework of Density Functional Theory (DFT) analysis.
The Imperative of Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being molecular stability. A stable molecule is more likely to have a predictable pharmacokinetic profile, a longer shelf life, and reduced potential for degradation into toxic byproducts. For pyridazino-diquinolone products, which are being investigated for a range of therapeutic applications, confirming their structural and electronic stability is a non-negotiable prerequisite for further development.
While experimental methods provide tangible proof of stability under specific conditions, computational approaches like DFT offer a predictive, cost-effective, and mechanistic understanding of a molecule's inherent stability.[2] This guide will dissect the application of DFT in this context, comparing its predictive power with established experimental techniques.
Theoretical Foundation: Why DFT for Stability Analysis?
Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.[3] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron problem by focusing on the electron density, a more manageable variable.[4] This approach allows for the calculation of various electronic and thermodynamic properties that are direct indicators of molecular stability.
Key stability-related parameters derived from DFT calculations include:
-
Optimized Molecular Geometry: The lowest energy conformation of a molecule.
-
Thermodynamic Properties: Enthalpy, Gibbs free energy of formation, and vibrational frequencies.
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, the energy gap between which indicates chemical reactivity and kinetic stability.[5]
The core principle is that a more stable molecule will exhibit a lower (more negative) Gibbs free energy of formation and a larger HOMO-LUMO energy gap.
A Comparative Analysis: DFT vs. Experimental Methods
While DFT provides a theoretical framework for stability, it is crucial to validate these predictions with experimental data. The synergy between in silico and in vitro/in vivo studies provides a comprehensive stability profile.
| Parameter | DFT Analysis | Experimental Alternatives & Complementation | Rationale & Insights |
| Thermodynamic Stability | Calculation of Gibbs Free Energy of Formation (ΔGf) and Enthalpy of Formation (ΔHf). | Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Measures heat flow and mass loss as a function of temperature, indicating thermal stability and decomposition points.[6] | DFT provides an intrinsic, absolute measure of stability in the gaseous phase. DSC/TGA offers practical, real-world data on thermal degradation under specific atmospheric conditions. A high decomposition temperature in TGA often correlates with a more negative calculated ΔGf. |
| Kinetic Stability/Reactivity | Calculation of the HOMO-LUMO energy gap (ΔE). | Forced Degradation Studies (e.g., acid/base hydrolysis, oxidation, photolysis): Exposes the compound to harsh conditions to identify degradation pathways and products. Cyclic Voltammetry: Measures the electrochemical potential for oxidation and reduction. | A larger ΔE from DFT suggests higher kinetic stability and lower reactivity.[7] This can be correlated with slower degradation rates in forced degradation studies. A higher oxidation potential in cyclic voltammetry would align with a lower HOMO energy level. |
| Structural Integrity | Vibrational frequency analysis. The absence of imaginary frequencies confirms a true energy minimum.[8] | X-ray Crystallography: Provides the definitive solid-state structure. NMR and IR Spectroscopy: Confirms the covalent structure and functional groups in solution and solid states. | DFT-calculated vibrational frequencies can be compared to experimental IR and Raman spectra to confirm the predicted structure.[9] X-ray crystallography provides the ultimate benchmark for the optimized geometry. |
Experimental Protocol: A Step-by-Step Guide to DFT Stability Analysis
This protocol outlines the essential steps for performing a DFT-based stability analysis of a pyridazino-diquinolone product.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is required. Visualization software like GaussView or Avogadro is also essential.[10]
Step 1: Initial Structure Preparation
-
Construct the 3D structure of the pyridazino-diquinolone molecule using a molecular builder.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Set up a DFT calculation for geometry optimization. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[11][12]
-
The choice of functional and basis set is critical and should be guided by literature precedents for similar heterocyclic systems.[13][14]
-
The software will iteratively adjust the molecular geometry to find the lowest energy conformation.[15]
Step 3: Vibrational Frequency Analysis
-
Following successful geometry optimization, perform a frequency calculation at the same level of theory.[16]
-
Crucial Check: The output must not contain any imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum.[8]
Step 4: Calculation of Thermodynamic and Electronic Properties
-
From the frequency calculation output, extract the Gibbs free energy of formation (ΔGf) and enthalpy of formation (ΔHf).
-
From the optimization output, extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE = ELUMO - EHOMO).
Step 5: Comparative Analysis
-
To provide context, it is highly recommended to perform the same calculations on known stable and unstable analogues of pyridazino-diquinolone.
Visualizing the Workflow and Key Concepts
Caption: A streamlined workflow for DFT-based stability analysis.
Caption: The HOMO-LUMO energy gap as a key indicator of kinetic stability.
Case Study: Hypothetical Stability Comparison of Pyridazino-diquinolone Derivatives
To illustrate the practical application of this guide, consider a hypothetical comparison between a novel pyridazino-diquinolone candidate (PDQ-1) and a known, stable drug molecule with a similar heterocyclic core (Drug-X), alongside a known unstable analogue (Analogue-Y).
| Compound | Calculated ΔGf (kcal/mol) | Calculated HOMO-LUMO Gap (eV) | Experimental TGA Onset (°C) | Interpretation |
| PDQ-1 | -150.5 | 4.8 | 280 | Predicted to be highly stable, comparable to the reference drug. |
| Drug-X (Reference) | -155.2 | 5.0 | 295 | High thermodynamic and kinetic stability, validated experimentally. |
| Analogue-Y (Unstable) | -120.8 | 3.2 | 150 | Lower thermodynamic and kinetic stability, reflected in experimental data. |
This data, presented in a clear, comparative format, allows for a rapid and evidence-based assessment of the stability of the new pyridazino-diquinolone candidate.
Conclusion and Future Outlook
DFT analysis serves as an indispensable tool in the modern drug discovery workflow, providing crucial insights into the intrinsic stability of novel compounds like pyridazino-diquinolones.[17][18] By integrating DFT calculations with targeted experimental validation, researchers can de-risk their development programs, saving valuable time and resources. The predictive power of DFT allows for the early identification of potentially unstable candidates and the rational design of more robust and efficacious therapeutic agents. As computational power continues to increase and theoretical models become more refined, the role of DFT in predicting and confirming molecular stability is set to become even more central to the future of drug development.
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A Senior Application Scientist's Guide to Alternative Reagents in Pyrazoloquinoline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazoloquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential. These fused heterocyclic systems are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, anti-anxiety, and antiviral properties.[1] The continuous exploration of this chemical space demands synthetic methodologies that are not only efficient and high-yielding but also versatile and environmentally benign.
Traditionally, the synthesis of pyrazoloquinolines has often relied on classical methods like the Friedländer condensation.[2][3] While foundational, these methods can be hampered by limitations such as harsh reaction conditions, the need for pre-functionalized substrates, and sometimes unsatisfactory yields. This has catalyzed a shift towards innovative strategies that offer improved efficiency, atom economy, and access to a broader diversity of molecular architectures.
This guide provides an in-depth comparison of modern, alternative reagents and strategies for the synthesis of pyrazoloquinolines. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic planning.
The Power of Convergence: Multicomponent Reactions (MCRs)
The principle of combining three or more reactants in a single, one-pot operation to form a complex product is the hallmark of Multicomponent Reactions (MCRs). This strategy is exceptionally powerful for building libraries of analogues for structure-activity relationship (SAR) studies, as it maximizes molecular diversity from a set of simple precursors.[4] For pyrazoloquinolines, MCRs represent one of the most significant advancements over traditional linear syntheses.[2][5]
Causality of Component Choice:
The typical MCR for a pyrazolo[3,4-b]quinoline involves the condensation of an aminopyrazole, an aldehyde, and a C-H acid (like dimedone or a β-ketoester).[5] The choice of catalyst is critical in orchestrating the reaction cascade and preventing the formation of side products.
-
Aminopyrazoles: Serve as the nitrogen-rich component, forming the pyrazole part of the final fused ring. The substituents on the pyrazole ring are carried through to the final product, allowing for fine-tuning of electronic and steric properties.
-
Aldehydes: This component introduces the C4-substituent of the quinoline ring. The diversity of commercially available aldehydes is a key driver for the structural variety achievable through MCRs.
-
Active Methylene Compounds (C-H Acids): These reactants, such as 1,3-dicarbonyl compounds, form the carbocyclic portion of the quinoline ring.
Comparative Analysis of Catalytic Systems in MCRs
The catalyst's role is often to activate one of the components, typically the aldehyde, towards nucleophilic attack or to facilitate the final cyclization and dehydration/aromatization steps.
| Catalyst/Condition | Starting Materials (Example) | Solvent | Time | Yield (%) | Key Advantages & Rationale |
| L-Proline | 5-aminopyrazole, Aromatic Aldehyde, Dimedone | EtOH | 30-60 min | 65-98 | An organocatalyst that activates the aldehyde via enamine/iminium catalysis, promoting a greener reaction profile.[6] However, some studies have questioned the formation of the dihydro-pyrazoloquinoline product under these conditions, suggesting a bis-pyrazole product is formed instead.[7] |
| Indium(III) Chloride (InCl₃) | 3-acetyl-4-phenyl-quinolin-2-one, p-chlorophenylhydrazine | - | 10-20 min (MW) | High | A mild Lewis acid that effectively catalyzes the reaction, particularly under microwave irradiation, by activating carbonyl groups.[2][8] |
| H₃PW₁₂O₄₀ | 5-aminopyrazolone, Aromatic Aldehyde, Dimedone | - | Reflux | High | A heteropolyacid catalyst that provides high regioselectivity, which can be a challenge in catalyst-free conditions where product mixtures are common.[5] |
| Catalyst-Free | 5-aminopyrazole, Aryl Aldehyde, Dimedone | Aqueous Ethanol | Ambient Temp (MW) | High | Eliminates catalyst cost and potential product contamination. The inherent reactivity of the starting materials is harnessed, often aided by green energy sources.[9][10] |
Green Chemistry Approaches: The Role of Alternative Energy Sources
Conventional heating methods often require long reaction times and high temperatures, leading to energy inefficiency and potential side-product formation. Microwave (MW) and ultrasound (US) irradiation have emerged as powerful green alternatives, dramatically accelerating reaction rates and often improving yields.[11][12][13]
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by direct, efficient heating of polar molecules in the reaction mixture, leading to rapid temperature increases and often avoiding the decomposition of thermally sensitive compounds.[13][14] This technique has been successfully applied to various pyrazoloquinoline syntheses, including MCRs and cyclization reactions.[9][15][16]
Ultrasound-Assisted Synthesis
Sonication promotes chemical reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reaction rates.[17][18][19] It is particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures than conventional methods.[20][21][22]
Workflow: Conventional vs. Energy-Assisted Synthesis
// Connections alt_start -> conv_start [style=invis]; // for alignment mw_us -> conv_heat [label=" Faster & More Efficient Energy Transfer ", style=dashed, color="#34A853", fontcolor="#34A853", fontsize=9]; alt_product -> conv_product [label=" Improved Outcomes ", style=dashed, color="#34A853", fontcolor="#34A853", fontsize=9]; } dot Caption: Comparison of conventional vs. alternative energy workflows.
Representative Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are detailed based on published, high-yielding methodologies.
Protocol 1: Microwave-Assisted, Catalyst-Free MCR for Pyrazolo[3,4-b]quinolines
This protocol is adapted from a facile and eco-friendly method utilizing an MCR in aqueous ethanol.[9]
-
Rationale: This method leverages the efficiency of microwave heating and the green properties of an ethanol-water solvent system, while avoiding the need for a catalyst. The reaction proceeds smoothly due to the inherent nucleophilicity of the aminopyrazole and the reactivity of the in-situ formed Knoevenagel adduct.
-
Reagents:
-
Aryl aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
5-amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Aqueous Ethanol (5 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole.
-
Add 5 mL of aqueous ethanol and cap the vessel.
-
Place the vessel in a scientific microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) and temperature for 5-10 minutes. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[3,4-b]quinoline derivative.
-
Protocol 2: Synthesis from Quinoline Precursors using Conventional Heating
This protocol is based on the classical and widely exploited reaction of a substituted quinoline with hydrazine.[2][3][8]
-
Rationale: This approach builds the pyrazole ring onto a pre-existing quinoline scaffold. The choice of a 2-chloro-3-formylquinoline is strategic; the formyl group provides a reactive site for initial condensation with hydrazine, and the chloro group serves as a leaving group for the subsequent intramolecular nucleophilic substitution to close the pyrazole ring.
-
Reagents:
-
2-chloro-3-formylquinoline (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve the 2-chloro-3-formylquinoline derivative in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 1H-pyrazolo[3,4-b]quinoline.
-
Mechanistic Insight: A Representative MCR Pathway
Understanding the reaction mechanism is key to optimizing conditions and predicting outcomes. The following diagram illustrates a plausible pathway for the catalyst-free, three-component synthesis of a pyrazolo[3,4-b]quinoline.
// Reactants R1 [label="Aldehyde (R-CHO)"]; R2 [label="Dimedone"]; R3 [label="Aminopyrazole"];
// Intermediates I1 [label="Knoevenagel Adduct", fillcolor="#FBBC05"]; I2 [label="Michael Adduct", fillcolor="#FBBC05"]; I3 [label="Cyclized Intermediate", fillcolor="#FBBC05"];
// Product P [label="Pyrazolo[3,4-b]quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges R1 -> I1 [label=" + Dimedone \n (-H₂O) "]; R2 -> I1; I1 -> I2 [label=" + Aminopyrazole \n (Michael Addition) "]; R3 -> I2; I2 -> I3 [label=" Intramolecular\n Cyclization "]; I3 -> P [label=" Dehydration & \n Tautomerization "]; } dot Caption: Plausible mechanism for a three-component reaction.
The reaction is initiated by a Knoevenagel condensation between the aldehyde and dimedone. The resulting electrophilic adduct then undergoes a Michael addition with the nucleophilic aminopyrazole. Subsequent intramolecular cyclization onto the carbonyl group, followed by dehydration and tautomerization, yields the final aromatic pyrazoloquinoline product.
Conclusion and Future Perspectives
The synthesis of pyrazoloquinolines has evolved significantly, moving from classical, often harsh methods to a diverse array of sophisticated and efficient alternatives. Multicomponent reactions stand out for their convergence and atom economy, making them ideal for generating chemical libraries. Furthermore, the adoption of green energy sources like microwave and ultrasound irradiation has proven to be a cornerstone of modern, sustainable organic synthesis, offering reduced reaction times, lower energy consumption, and often cleaner reaction profiles.[11][13]
The choice of reagent and methodology is no longer a matter of simple precedent but a strategic decision based on desired structural outcomes, available resources, and environmental considerations. For drug development professionals, the ability to rapidly access a wide range of analogues is paramount, and MCRs provide a direct route to this goal. For process chemists, the efficiency and scalability offered by microwave or catalyst-free approaches are highly attractive.
Looking ahead, the field will likely see further integration of flow chemistry for continuous manufacturing, the exploration of novel and recyclable catalytic systems, and potentially the use of biocatalysis to achieve even greater selectivity and sustainability in the synthesis of these vital heterocyclic compounds.
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Eco-Friendly Synthesis of Pyrazoline Derivatives. Impactfactor. Available at: [Link]
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Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradiation. ResearchGate. Available at: [Link]
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Green synthesis of pyrazolines as an anti-inflammatory, antimicrobial and antioxidant agents. ResearchGate. Available at: [Link]
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Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available at: [Link]
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Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. National Institutes of Health. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PubMed Central. Available at: [Link]
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Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PubMed Central. Available at: [Link]
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Microwave-assisted synthesis: a fast, efficient and sustainable approach. YouTube. Available at: [Link]
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Recent progress in the synthetic methods of pyrazoloquinoline derivatives. askthispaper. Available at: [Link]
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Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. Available at: [Link]
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A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
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Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... ResearchGate. Available at: [Link]
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Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. Available at: [Link]
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An overview on synthetic methodologies and biological activities of pyrazoloquinolines. PubMed. Available at: [Link]
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The catalyst-free syntheses of pyrazolo[3,4- b ]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3- d ]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions. ResearchGate. Available at: [Link]
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Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. paper.pandareview.co. Available at: [Link]
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Microwave-assisted synthesis of pyrazolo [1, 5-c] quinazolines and their derivatives. ResearchGate. Available at: [Link]
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Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing. Available at: [Link]
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Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health. Available at: [Link]
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Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]
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Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. Available at: [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
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Pharmacological Activities of Pyrazolone Derivatives. Neliti. Available at: [Link]
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Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI. Available at: [Link]
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1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]
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Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. RSC Publishing. Available at: [Link]
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MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]
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Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. Available at: [Link]
-
Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. DRS@nio. Available at: [Link]
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Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis Online. Available at: [Link]
-
Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. Available at: [Link]
-
Synthesis of pyrazolo[5,1-a]isoquinolines via C–H/N–H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. ResearchGate. Available at: [Link]
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reactivity of 2-hydrazinoquinoline as a derivatization agent for LC-MS
While specialized reagents like Girard's Reagent T may offer superior sensitivity for carbonyls by introducing a permanent positive charge, they lack the broad applicability of HQ. For researchers aiming to capture a comprehensive snapshot of central carbon metabolism, particularly in disease models like diabetes where ketoacidosis is a factor, 2-hydrazinoquinoline provides a scientifically sound, efficient, and high-performance solution. [1]
References
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1009. [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. ResearchGate. [Link]
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LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
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Gao, Y., Ji, D., & Wang, Y. (2009). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 81(18), 7637–7644. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]
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Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 21(8), 775-789. [Link]
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A Comparative Guide to Aliphatic vs. Aromatic Hydrazine Nucleophilicity in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of nucleophile is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the success of a synthetic campaign. Among the arsenal of nitrogen nucleophiles, hydrazines offer a unique combination of reactivity and functionality, serving as key building blocks for a vast array of heterocyclic compounds and bioconjugates. However, the reactivity profile of a hydrazine is profoundly influenced by the nature of its substituents. This guide provides an in-depth comparison of the nucleophilicity of aliphatic and aromatic hydrazines, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Fundamental Basis of Hydrazine Nucleophilicity: Electronic and Steric Considerations
At its core, the nucleophilicity of a hydrazine is determined by the availability of the lone pair of electrons on its terminal nitrogen atom to attack an electrophilic center. This availability is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The Inductive Push vs. Resonant Pull
The primary differentiator between aliphatic and aromatic hydrazines is the electronic nature of the substituent attached to the nitrogen.
-
Aliphatic Hydrazines (e.g., Methylhydrazine): Alkyl groups, such as a methyl group, are electron-donating through an inductive effect (+I). This "pushes" electron density onto the nitrogen atoms, increasing the energy of the lone pairs and making them more available for donation to an electrophile. Consequently, aliphatic hydrazines are generally considered to be strong nucleophiles.
-
Aromatic Hydrazines (e.g., Phenylhydrazine): In contrast, an aryl group, like a phenyl ring, is electron-withdrawing due to resonance (a mesomeric effect, -M). The lone pair on the nitrogen adjacent to the ring is delocalized into the aromatic π-system. This delocalization significantly reduces the electron density on the terminal nitrogen, thereby decreasing its intrinsic nucleophilicity.
The Alpha (α)-Effect
Hydrazines, in general, are more nucleophilic than would be predicted based on their basicity alone. This phenomenon is known as the alpha-effect, where the presence of an adjacent atom (in this case, nitrogen) with a lone pair of electrons enhances nucleophilicity.[1][2] While the exact origin of the alpha-effect is still debated, theories suggest it may arise from destabilization of the ground state due to lone pair-lone pair repulsion, or stabilization of the transition state.[2] This inherent reactivity boost is a common feature of both aliphatic and aromatic hydrazines.
Steric Hindrance
As with any nucleophile, the size of the substituents on the hydrazine can impact its reactivity. Bulky groups near the nucleophilic nitrogen can impede its approach to the electrophile, slowing the reaction rate.[3] This is a more significant consideration for heavily substituted hydrazines, but less of a differentiating factor between simple methylhydrazine and phenylhydrazine.
Quantitative Comparison of Nucleophilicity
The most robust method for quantifying and comparing nucleophilicity across different classes of compounds is through the use of Mayr's nucleophilicity parameters.[3] This scale is based on the linear free energy relationship:
log k = sN(N + E)
where k is the second-order rate constant, sN is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value signifies greater nucleophilicity.
| Nucleophile | Solvent | N Parameter | sN Parameter | Reference |
| Methylhydrazine | Acetonitrile (MeCN) | 17.73 | 0.58 | [4] |
| Hydrazine | Acetonitrile (MeCN) | 16.45 | 0.56 | [5] |
The data clearly shows that the addition of a methyl group to hydrazine increases its nucleophilicity (N = 17.73 for methylhydrazine vs. 16.45 for hydrazine), consistent with the electron-donating inductive effect. Given that a phenyl group is strongly electron-withdrawing via resonance, it is expected that the N value for phenylhydrazine would be significantly lower than that of hydrazine and methylhydrazine in the same solvent.
The Decisive Role of Reaction Conditions: Resolving the Reactivity Paradox
Contradictory statements exist in the literature regarding the relative reactivity of aliphatic and aromatic hydrazines. Some sources suggest aromatic hydrazines are more reactive towards carbonyls, while others provide kinetic data showing aliphatic hydrazones forming up to 500 times faster at neutral pH.[6][7] This apparent paradox is resolved by considering the reaction mechanism of hydrazone formation and the critical influence of pH.
The pH-Rate Profile of Hydrazone Formation
The reaction of a hydrazine with a carbonyl compound, such as an aldehyde or ketone, proceeds through a two-step mechanism and exhibits a characteristic bell-shaped pH-rate profile.[8][9]
-
Nucleophilic Attack: The free, unprotonated hydrazine attacks the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine). The rate of this step is dependent on the concentration of the free hydrazine.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the hydrazone. This step is the rate-determining step and is catalyzed by acid.[9]
The bell-shaped curve arises because:
-
At high pH: The concentration of free hydrazine is high, favoring the initial attack. However, there is insufficient acid to effectively catalyze the rate-determining dehydration step.
-
At low pH: The dehydration step is efficiently catalyzed. However, the hydrazine nucleophile becomes protonated (R-NH-NH₃⁺), rendering it non-nucleophilic and decreasing the concentration of the active nucleophile.
Aliphatic vs. Aromatic Hydrazines at Different pH Regimes
The differing basicity of aliphatic and aromatic hydrazines dictates their reactivity across the pH scale.
-
Aliphatic Hydrazines (pKₐ of conjugate acid ~8): Being more basic, aliphatic hydrazines are significantly protonated at acidic pH (e.g., pH 4-5). This reduces the concentration of the active nucleophile, thus slowing the reaction. However, at or near physiological pH (pH 7.4) , a substantial fraction of the aliphatic hydrazine exists in its free, nucleophilic form. This, combined with their inherently higher nucleophilicity, leads to very rapid hydrazone formation without the need for a catalyst.[7]
-
Aromatic Hydrazines (pKₐ of conjugate acid ~5.3 for phenylhydrazine): Being less basic, aromatic hydrazines require a more acidic environment to be significantly protonated. This means that near the optimal pH for acid-catalyzed dehydration (pH 4-5), a larger concentration of the aromatic hydrazine remains in its active, unprotonated form compared to an aliphatic hydrazine. This can lead to the observation that under these specific acidic conditions, aromatic hydrazines can appear more reactive.
-
At neutral or physiological pH (pH ~7.4) , aliphatic hydrazines are significantly more nucleophilic and react much faster with carbonyls than aromatic hydrazines.[7]
-
Under optimized acidic conditions (pH ~4-5) , the difference in reactivity narrows, and aromatic hydrazines can exhibit competitive or even superior reaction rates due to a higher concentration of the free nucleophile compared to the more easily protonated aliphatic hydrazines.
Experimental Protocols
Protocol for Kinetic Measurement of Hydrazone Formation by UV-Vis Spectroscopy
This protocol allows for the determination of second-order rate constants for the reaction between a hydrazine and a carbonyl compound.
Objective: To measure the rate of hydrazone formation by monitoring the change in absorbance over time. Hydrazones typically have a strong UV-Vis absorbance at a wavelength distinct from the starting aldehyde/ketone and hydrazine.
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cell holder.[10]
-
1 mL Quartz cuvettes.
-
Stock solutions of the aldehyde/ketone and hydrazine in the desired solvent (e.g., acetonitrile, or an aqueous buffer).
-
The chosen solvent/buffer system.
Procedure:
-
Wavelength Scan:
-
Record the UV-Vis spectra of the starting aldehyde/ketone and the hydrazine separately in the reaction solvent.
-
Synthesize and purify the expected hydrazone product and record its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax). Choose a monitoring wavelength where the hydrazone absorbs strongly, and the starting materials absorb weakly or not at all.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25.0 °C).
-
In a quartz cuvette, place the solution of the reactant that is not in excess (typically the carbonyl compound, e.g., at 0.1 mM).
-
The reaction is initiated by adding a large excess (at least 10-fold) of the hydrazine solution (e.g., 1.0 mM to 10 mM).[11]
-
Immediately start recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be obtained by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the experiment with several different excess concentrations of the hydrazine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the excess hydrazine ([Hydrazine]). kobs = k₂[Hydrazine]
-
Implications for Synthetic Strategy
The choice between an aliphatic and aromatic hydrazine should be a deliberate one, guided by the specific requirements of the synthesis.
-
Bioconjugation and Labeling at Physiological pH: For applications requiring rapid bond formation under mild, neutral conditions, such as labeling of biomolecules in a cellular environment, aliphatic hydrazines are the superior choice due to their high nucleophilicity and fast reaction rates at pH 7.4.[2][7]
-
Heterocycle Synthesis (e.g., Pyrazoles): In many classical syntheses of heterocycles like pyrazoles from 1,3-dicarbonyl compounds, the reaction is often conducted under acidic conditions (e.g., in acetic acid).[12][13] In these scenarios, aromatic hydrazines are highly effective . Their lower basicity ensures a sufficient concentration of the free nucleophile is present to drive the reaction, and the resulting N-aryl pyrazoles are often desirable targets in medicinal chemistry.
-
Dynamic Covalent Chemistry: The stability of the resulting hydrazone bond is also a key consideration. Hydrazones formed from aromatic aldehydes tend to be more stable towards hydrolysis than those from aliphatic aldehydes. This can be advantageous in applications where robust linkages are required. Conversely, the greater lability of aliphatic hydrazones can be exploited in dynamic combinatorial chemistry or for the design of stimuli-responsive materials.
Conclusion
The nucleophilicity of hydrazines is a nuanced property, heavily influenced by the electronic nature of their substituents and the pH of the reaction medium. While the delocalization of the lone pair in aromatic hydrazines reduces their intrinsic nucleophilicity compared to their aliphatic counterparts, this is counterbalanced by their lower basicity, which can lead to higher effective reaction rates under acidic conditions. For synthetic applications at or near neutral pH, aliphatic hydrazines are demonstrably the more potent nucleophiles. A thorough understanding of the mechanistic principles outlined in this guide will empower researchers to make informed decisions, optimizing reaction conditions and selecting the ideal hydrazine for their specific synthetic challenges.
References
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Higgs, P. L., Ruiz-Sanchez, A. J., Dalmina, M., Horrocks, B. R., Leach, A. G., & Fulton, D. A. (n.d.). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Retrieved from [Link]
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Macmillan Group. (2013, July 10). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). Retrieved from [Link]
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Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, September 23). Is hydrazine a better nucleophile than ammonia? Retrieved from [Link]
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Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. Retrieved from [Link]
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McKinnon, D. D., Kloxin, A. M., & Anseth, K. S. (2014). Bis-aliphatic hydrazone-linked hydrogels form most rapidly at physiological pH. ACS Macro Letters, 3(3), 242-246. Retrieved from [Link]
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Mayr, H. (n.d.). Research Prof. H. Mayr. Retrieved from [Link]
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Kool, E. T. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Retrieved from [Link]
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Aggarwal, R., Kumar, V., & Siddiqui, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
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Canary, J. W., & Wang, Y. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. Retrieved from [Link]
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Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. Retrieved from [Link]
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Aggarwal, R., Kumar, V., & Siddiqui, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 47(38), 7523–7526. Retrieved from [Link]
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Mayr's Database of Reactivity Parameters. (n.d.). Molecule methylhydrazine (in MeCN). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
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NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Retrieved from [Link]
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Taylor & Francis. (n.d.). Hydrazones – Knowledge and References. Retrieved from [Link]
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Adegoke, O. A. (2012). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 6-24. Retrieved from [Link]
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Surmont, R., et al. (2010). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Current Organic Chemistry, 14(1), 33-59. Retrieved from [Link]
-
Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-217. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
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Mayr, H. (n.d.). Welcome to our Database of Nucleophilicities and Electrophilicities. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Mayr's Database of Reactivity Parameters. (n.d.). Molecule hydrazine (in MeCN). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydrazino-1-methylquinolin-2(1H)-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Hydrazino-1-methylquinolin-2(1H)-one (CAS No. 192633-21-9). The procedures outlined are designed for implementation by trained laboratory personnel, including researchers, scientists, and drug development professionals. The core principle of this guide is the chemical deactivation of the hazardous hydrazine moiety prior to final waste collection, ensuring personnel safety and environmental compliance.
Hazard Assessment: Understanding the Risk
4-Hydrazino-1-methylquinolin-2(1H)-one is a heterocyclic compound whose primary hazards are dictated by its hydrazine functional group (-NHNH₂). Hydrazine and its derivatives are potent reducing agents, highly reactive, and carry significant health risks.[1][2] The quinolinone backbone contributes to the molecule's overall chemical properties but the hydrazine component governs the disposal strategy.
The toxicity profile necessitates handling this compound with extreme caution. The hazards associated with this chemical and its class are summarized below.[3][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[3] |
| Carcinogenicity | H350 | May cause cancer.[3] |
| Skin Corrosion/Burns | H314 | Causes severe skin burns and eye damage.[3] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[4] |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects.[3] |
Causality of Hazard: The carcinogenicity and acute toxicity are strongly linked to the hydrazine group, which can disrupt cellular processes.[5] Its corrosive nature stems from its basicity and reactivity.[6] Therefore, the primary goal of disposal is to chemically transform the hydrazine group into a more benign substance, primarily nitrogen gas.
Essential Safety & Handling Protocols
Prior to handling or beginning any disposal procedure, the following engineering controls and personal protective equipment (PPE) must be in place.
-
Engineering Controls : All work, including weighing, transferring, and the entire deactivation procedure, must be conducted inside a certified chemical fume hood to mitigate the high inhalation toxicity.[3][7]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear double-layered gloves. An inner nitrile glove with an outer, heavy-duty chemical-resistant glove (e.g., neoprene or butyl rubber) is required. Hydrazines can be absorbed through the skin.[8]
-
Eye Protection : A full-face shield worn over chemical splash goggles is mandatory to protect against splashes of the corrosive material.
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required. Ensure a safety shower and eyewash station are immediately accessible.
-
Disposal Workflow: Chemical Deactivation
Direct disposal of 4-Hydrazino-1-methylquinolin-2(1H)-one as raw chemical waste is strongly discouraged due to its reactivity and high toxicity. The recommended procedure is chemical oxidation, which safely converts the hydrazine moiety to nitrogen gas.
Disposal Workflow Diagram
Caption: Workflow for the safe deactivation and disposal of hydrazine-containing waste.
Step-by-Step Deactivation Protocol
This protocol utilizes sodium hypochlorite (NaOCl), the active ingredient in household bleach, as the oxidizing agent. The reaction is: R-NHNH₂ + 2NaOCl → R-Cl + N₂ + 2NaOH + H₂O (Simplified) The primary benefit is the conversion of the hydrazine to nitrogen gas.[6]
Materials:
-
Waste containing 4-Hydrazino-1-methylquinolin-2(1H)-one
-
Standard household bleach (~5-8% sodium hypochlorite)
-
Large glass beaker (at least 4x the volume of the final solution)
-
Stir bar and stir plate
-
Water (for dilution)
-
pH paper or pH meter
-
Acid (e.g., 1M HCl) or Base (e.g., 1M NaOH) for pH adjustment
-
Potassium iodide (KI) starch paper
Procedure:
-
Preparation :
-
Don all required PPE and perform all steps in a chemical fume hood.
-
Place a large beaker on a stir plate and add a stir bar.
-
For every 1 gram of estimated hydrazine waste, prepare at least 100 mL of household bleach in the beaker. This ensures a molar excess of the oxidant. Start stirring the bleach solution.
-
-
Dilution of Waste :
-
In a separate container, carefully dilute the waste stream containing 4-Hydrazino-1-methylquinolin-2(1H)-one with cold water to ensure the concentration is below 5%.[6] Causality: This dilution is critical to control the rate of the exothermic reaction, preventing excessive heat generation, gas evolution, and potential splashing.
-
-
Chemical Deactivation :
-
Using a pipette or dropping funnel, add the diluted hydrazine waste very slowly to the vigorously stirring bleach solution.
-
Maintain a slow addition rate, monitoring for any signs of excessive foaming or temperature increase. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.
-
After the addition is complete, allow the mixture to stir for at least 2 hours at room temperature to ensure the reaction goes to completion.
-
-
Verification of Deactivation (Self-Validation) :
-
This step is crucial to confirm that all hydrazine has been destroyed. The principle is to test for the presence of the excess oxidant (hypochlorite). If the oxidant is present, the hazardous reducing agent (hydrazine) must be absent.
-
Dip a strip of potassium iodide (KI) starch paper into the solution. A positive test, indicated by the paper turning dark blue/black, confirms that hypochlorite is still present and the deactivation is complete.
-
If the test is negative, it means not enough oxidant was used. Add more bleach to the solution, stir for another hour, and re-test until a positive result is achieved.
-
-
pH Neutralization :
-
Once deactivation is confirmed, check the pH of the solution. The reaction mixture will be basic.
-
Carefully neutralize the solution to a pH between 6 and 8 by slowly adding an acid (e.g., 1M hydrochloric acid).
-
-
Final Waste Collection :
-
The treated, neutralized aqueous solution can now be transferred to a properly labeled hazardous waste container for aqueous waste.
-
Consult and follow all institutional and local environmental regulations for the final disposal by a licensed waste management company.[6]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate : Secure the area and prevent entry. Eliminate all ignition sources.[9]
-
Decontaminate (for small spills only) : If the spill is small and you are trained to handle it:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material like sand, clay, or vermiculite. Do NOT use combustible materials like paper towels or sawdust, as this can create a fire/explosion hazard with hydrazines.[9]
-
Carefully collect the absorbed material into a suitable container (e.g., a plastic bucket).
-
In a fume hood, slowly add the contaminated absorbent to a deactivating solution (bleach) as described in the protocol above.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.[7]
-
By adhering to this comprehensive guide, laboratory professionals can effectively manage and dispose of 4-Hydrazino-1-methylquinolin-2(1H)-one, mitigating risks to themselves, their colleagues, and the environment.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%).
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- Wills, J. A., & Matalon, D. (2023, April 23). Hydrazine Toxicology. StatPearls - NCBI Bookshelf.
- Fluorochem. (n.d.). 4-Hydrazino-1-methylquinolin-2(1H)-one.
- MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Google Patents. (n.d.). Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
- University of California, Los Angeles. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP).
- Gogolashvili, E. L., et al. (2014, June 3). Detoxication of hydrazine in waste waters. ResearchGate.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydrazino-1-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-Hydrazino-1-methylquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide, moving beyond a simple checklist, provides an in-depth, scientifically grounded framework for the selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, you can cultivate a culture of safety that is both robust and intuitive.
Understanding the Hazard: A Proactive Approach to Safety
Before any handling of 4-Hydrazino-1-methylquinolin-2(1H)-one, a thorough understanding of its inherent hazards is paramount. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation [1]
The presence of the hydrazine moiety warrants particular caution. Hydrazine and its derivatives are known for their potential toxicity, including being possible human carcinogens. Exposure can lead to a range of adverse health effects, making stringent adherence to safety protocols non-negotiable.[2][3]
Core Principles of Protection: A Multi-layered Defense
The selection of appropriate PPE is not a one-size-fits-all solution but rather a risk-based assessment. The following sections detail the essential layers of protection required when working with 4-Hydrazino-1-methylquinolin-2(1H)-one.
Table 1: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Eyes and Face | Chemical Splash Goggles and Face Shield | The compound is a serious eye irritant.[1] Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, particularly during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves (Butyl Rubber, Neoprene, or Nitrile) | The compound causes skin irritation.[1] Butyl rubber is often the material of choice for handling hydrazine.[4] Neoprene and nitrile gloves also offer suitable protection.[4][5] Always check the manufacturer's glove compatibility chart for the specific glove and chemical. Double gloving is recommended for enhanced protection. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat protects against splashes and potential ignition sources. While this specific compound's flammability data is not readily available, hydrazine itself is flammable.[3] |
| Respiratory | Use within a certified Chemical Fume Hood | The compound may cause respiratory irritation.[1] All manipulations of 4-Hydrazino-1-methylquinolin-2(1H)-one, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5] |
A Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a strict protocol for donning, using, and doffing PPE is as crucial as the selection of the equipment itself.
Experimental Workflow: Safe Handling of 4-Hydrazino-1-methylquinolin-2(1H)-one
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment and reagents before bringing the 4-Hydrazino-1-methylquinolin-2(1H)-one into the hood.
-
Don the required PPE in the correct order: lab coat, then face shield and goggles, and finally, gloves (donning the outer pair of gloves just before starting work in the hood).
-
-
Handling:
-
Conduct all work at least six inches inside the sash of the fume hood.
-
Use dedicated glassware and utensils.
-
In case of a spill within the fume hood, immediately alert others in the lab and follow your institution's established spill cleanup procedures. For small spills, use an absorbent material and decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment within the fume hood.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Remove the outer gloves first, followed by the face shield and goggles, then the lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling 4-Hydrazino-1-methylquinolin-2(1H)-one.
Caption: PPE Selection Workflow for 4-Hydrazino-1-methylquinolin-2(1H)-one.
Disposal: A Critical Final Step
Proper disposal of 4-Hydrazino-1-methylquinolin-2(1H)-one and any contaminated materials is essential to prevent environmental contamination and ensure the safety of others.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.[6]
-
Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. These protocols are designed to be in compliance with local, state, and federal regulations.
-
Deactivation (if applicable): For larger quantities or in specific situations, chemical deactivation of hydrazine-containing waste may be an option. This should only be performed by trained personnel following a validated standard operating procedure. A common method involves the use of an oxidizing agent like calcium hypochlorite.[7]
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of 4-Hydrazino-1-methylquinolin-2(1H)-one is a cornerstone of safe and effective research. By moving beyond mere compliance and embracing a deep understanding of the principles behind PPE selection and use, we can create a laboratory environment where scientific advancement and personal safety are mutually reinforcing. This guide serves as a foundational resource, but it is the commitment of each researcher to meticulous practice that ultimately ensures a safe and productive scientific endeavor.
References
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). HYDRAZINE. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
University of California, Los Angeles. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2099. Retrieved from [Link]
-
American Chemical Society Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(2), 221-237. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
